NO-Losartan A
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of NO-Losartan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of NO-Losartan, a promising pharmacodynamic hybrid that combines the angiotensin II receptor blocking activity of Losartan with the vasodilatory effects of nitric oxide (NO). This document details the synthetic protocols, characterization data, and the underlying signaling pathways, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Introduction
Losartan is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist widely used in the management of hypertension.[1] By blocking the AT₁ receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2] Nitric oxide, a key signaling molecule, plays a crucial role in vasodilation through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP). The conjugation of a nitric oxide-donating moiety to Losartan creates a hybrid molecule, NO-Losartan, with a dual mechanism of action aimed at enhancing antihypertensive efficacy and providing additional cardiovascular benefits.
Synthesis of NO-Losartan
The synthesis of NO-Losartan involves the chemical linkage of a nitric oxide-donating group to the Losartan molecule. A representative example is the synthesis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol 4-nitrooxybutanoic acid ester. This process typically involves the esterification of the primary alcohol group of Losartan with a nitrooxy-functionalized carboxylic acid.
Experimental Protocol: Synthesis of a Representative NO-Losartan Derivative
The following protocol is a general representation of the synthesis of a NO-Losartan derivative. Researchers should consult specific literature for precise reaction conditions and optimization.
Materials:
-
Losartan
-
4-Nitrooxybutanoic acid (or other suitable NO-donating moiety with a carboxylic acid function)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Losartan and 4-nitrooxybutanoic acid in anhydrous DCM.
-
Coupling Reaction: To the stirred solution, add DMAP followed by the dropwise addition of a solution of DCC in anhydrous DCM at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Final Product: The purified fractions containing the desired NO-Losartan derivative are combined and the solvent is evaporated to yield the final product.
Characterization of NO-Losartan
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized NO-Losartan. The following table summarizes the expected characterization data for a representative NO-Losartan derivative.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons of the Losartan backbone and the attached nitrooxyalkyl chain. Characteristic shifts for the methylene protons adjacent to the ester and nitrooxy groups are expected. |
| ¹³C NMR | Signals confirming the carbon framework of the entire molecule, including the carbonyl carbon of the ester linkage and the carbons of the nitrooxyalkyl moiety. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester carbonyl group (around 1735 cm⁻¹), asymmetric and symmetric stretching vibrations of the nitrooxy group (around 1630 and 1270 cm⁻¹ respectively), and vibrations associated with the Losartan structure. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the NO-Losartan derivative. Fragmentation patterns can further confirm the structure. |
Signaling Pathways and Mechanism of Action
NO-Losartan exerts its therapeutic effects through the simultaneous modulation of two key signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide-cGMP pathway.
Renin-Angiotensin-Aldosterone System (RAAS)
The Losartan component of the hybrid molecule directly interferes with the RAAS.
Caption: The Losartan component of NO-Losartan blocks the AT₁ receptor, inhibiting the effects of Angiotensin II.
Nitric Oxide-cGMP Signaling Pathway
The nitric oxide-donating moiety of NO-Losartan releases NO, which activates the sGC-cGMP pathway.
Caption: The NO moiety of NO-Losartan leads to vasodilation via the cGMP pathway.
Integrated Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of NO-Losartan.
Caption: A typical workflow for the development and testing of NO-Losartan.
Conclusion
NO-Losartan represents an innovative approach in cardiovascular drug design, offering a dual mechanism of action that targets both the RAAS and the nitric oxide signaling pathway. This technical guide provides a foundational understanding of its synthesis, characterization, and mechanism of action, serving as a valuable resource for researchers dedicated to the development of novel antihypertensive therapies. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety profile of various NO-Losartan derivatives is warranted to fully elucidate their therapeutic potential.
References
NO-Losartan A vs. Losartan: A Technical Overview for Drug Development Professionals
An In-depth Examination of a Hybrid Antihypertensive Agent Combining Angiotensin II Receptor Blockade with Nitric Oxide Donation
Introduction
Losartan, the first-in-class angiotensin II receptor blocker (ARB), has been a cornerstone in the management of hypertension for decades. Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] Building upon this established therapeutic principle, researchers have explored the development of hybrid agents that couple the AT1 receptor antagonism of losartan with the vasodilatory properties of nitric oxide (NO). NO-Losartan A represents a conceptual advancement in this area, designed to offer a dual mechanism of action for potentially enhanced antihypertensive efficacy and additional cardiovascular benefits. This technical guide provides a comparative overview of this compound and its parent compound, losartan, focusing on their mechanisms of action, available preclinical data, and the experimental methodologies used in their evaluation.
Chemical and Pharmacological Profiles
| Feature | Losartan | This compound |
| Chemical Structure | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | A hybrid molecule incorporating the losartan structure with a nitric oxide (NO)-donating moiety. |
| Mechanism of Action | Selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] | Dual mechanism: Selective AT1 receptor antagonism and NO-mediated vasodilation. |
| Primary Therapeutic Effect | Lowering of blood pressure through inhibition of the renin-angiotensin-aldosterone system (RAAS). | Potential for enhanced blood pressure reduction and additional cardiovascular protective effects due to NO donation. |
Comparative Mechanism of Action: A Dual Approach to Vasodilation
Losartan's primary effect is the blockade of the AT1 receptor, which prevents angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1] Furthermore, studies have indicated that losartan itself can contribute to increased nitric oxide (NO) release, suggesting a secondary, NO-mediated vasodilatory pathway.
This compound is designed to amplify this NO-mediated effect. As a hybrid molecule, it not only blocks the AT1 receptor but also directly donates NO. This dual action is hypothesized to lead to more potent and sustained vasodilation compared to losartan alone.
Signaling Pathways
The signaling pathways for both compounds are illustrated below. Losartan primarily inhibits the Gq-protein coupled AT1 receptor pathway, preventing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn reduces intracellular calcium release and subsequent smooth muscle contraction. The added NO-donating moiety in this compound directly activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which promotes vasorelaxation.
Preclinical Data: Evidence from In Vivo and In Vitro Studies
While direct, head-to-head comparative clinical trials between this compound and losartan are not yet available in the public domain, preclinical studies on NO-donating losartan derivatives provide initial insights into their potential advantages.
A key study by Breschi and colleagues (2006) described the synthesis and pharmacological evaluation of several NO-sartan compounds. One such derivative, compound 4a, demonstrated both AT1-antagonist and NO-mediated vasorelaxing properties. The study reported that this compound exhibited antihypertensive and cardiac antihypertrophic effects that were similar to those of reference AT1-blocking drugs in animal models. Furthermore, the researchers conducted preliminary investigations into the anti-ischemic and antiplatelet effects of the NO-losartan derivative, suggesting a broader therapeutic potential beyond simple blood pressure reduction.
Another study investigating a NO-donating derivative of a different ARB, olmesartan (Olm-NO), yielded cautionary results. This study found that while the binding affinity of Olm-NO to the AT1 receptor was similar to olmesartan, its ability to suppress angiotensin II-induced inositol phosphate production was weaker. In an in vivo model, Olm-NO did not block angiotensin II-induced high blood pressure, whereas olmesartan did. The authors suggested that excessive NO donation might counteract the blood pressure-lowering effects of the ARB component. These findings highlight the importance of optimizing the NO-release kinetics in the design of such hybrid molecules.
Quantitative Data from Preclinical Studies
Due to the limited availability of direct comparative studies, a comprehensive quantitative data table is not feasible at this time. However, based on the available literature, the following conceptual comparison can be made:
| Parameter | Losartan | NO-Losartan Derivative (e.g., compound 4a) | Reference |
| AT1 Receptor Antagonism | Potent and selective | Maintained | |
| Vasodilation | Primarily via AT1 blockade, with some evidence of increased endogenous NO | Dual mechanism: AT1 blockade and direct NO donation | |
| Antihypertensive Effect | Well-established | Similar to reference ARBs in animal models | |
| Anti-ischemic Effect | Some evidence of benefit | Preliminarily investigated with positive indications | |
| Antiplatelet Effect | Limited | Preliminarily investigated with positive indications |
Experimental Protocols
Detailed experimental protocols for a direct comparative study of this compound and losartan are not available. However, based on standard pharmacological and physiological research methodologies, a hypothetical experimental workflow for a preclinical in vivo comparison is outlined below.
Synthesis of this compound
The synthesis of NO-losartan derivatives typically involves a multi-step process. A common approach is the esterification of the primary alcohol of losartan with a linker molecule containing a nitrate ester group, which serves as the NO donor. The specific linker can be varied to modulate the rate of NO release.
Example Synthetic Step (Conceptual):
-
Protection of the tetrazole group of losartan.
-
Esterification of the 5-hydroxymethyl group on the imidazole ring of the protected losartan with a nitrooxy-containing carboxylic acid in the presence of a coupling agent (e.g., DCC/DMAP).
-
Deprotection of the tetrazole group to yield the final NO-losartan derivative.
In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a standard approach to compare the blood pressure-lowering effects of the two compounds.
Key Methodological Considerations:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.
-
Drug Administration: Oral gavage is a common route for administering drugs in rodent studies. Dosing should be based on equimolar concentrations to ensure a valid comparison of the active losartan moiety.
-
Blood Pressure Measurement: Telemetry provides continuous and stress-free measurement of blood pressure and heart rate, while the tail-cuff method is a non-invasive alternative.
-
Pharmacokinetic Analysis: Blood samples should be collected at various time points to determine the plasma concentrations of losartan, its active metabolite EXP3174, and potentially the NO-donating moiety of this compound.
-
Biomarker Analysis: Measurement of markers for NO production (e.g., plasma nitrate/nitrite levels), oxidative stress, and cardiac hypertrophy can provide insights into the mechanisms of action and potential additional benefits of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic concept that leverages the well-established efficacy of losartan with the potential for enhanced vasodilation and pleiotropic cardiovascular effects through NO donation. The available preclinical data on related compounds are encouraging, suggesting that this hybrid approach can maintain the core AT1 receptor blocking activity while introducing beneficial NO-mediated effects.
However, the field requires more rigorous, direct comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on:
-
Head-to-head preclinical studies directly comparing the pharmacokinetics, pharmacodynamics, and safety of this compound and losartan.
-
Optimization of the NO-donor moiety to ensure a favorable release profile that maximizes therapeutic benefit without causing adverse effects associated with excessive NO.
-
Investigation into the long-term effects of this compound on end-organ damage, cardiovascular remodeling, and other complications of hypertension.
-
Progression to well-designed clinical trials to evaluate the efficacy and safety of this compound in human subjects with hypertension.
Such studies are essential to determine whether this innovative hybrid agent can offer a clinically meaningful advantage over existing antihypertensive therapies.
References
An In-depth Technical Guide on the Discovery and Development of NO-Losartan A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NO-Losartan A, a nitric oxide (NO)-donating derivative of the angiotensin II receptor blocker (ARB), Losartan. This document details the scientific rationale for its development, experimental methodologies, key pharmacological data, and the signaling pathways involved in its mechanism of action.
Introduction: The Rationale for a Hybrid Antihypertensive Agent
Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the management of hypertension.[1] By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1]
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily known for its potent vasodilatory effects.[2] NO also plays a crucial role in inhibiting platelet aggregation and neutrophil adhesion to the endothelium.[2]
The development of NO-Losartan hybrids, termed "NO-sartans," was driven by the hypothesis that combining the AT1 receptor blockade of Losartan with the vasodilatory and anti-aggregatory properties of NO could result in a more effective antihypertensive agent with a broader therapeutic profile.[3] The goal was to create a single molecule capable of targeting two key pathways involved in blood pressure regulation and cardiovascular health.
This compound is one such pharmacodynamic hybrid, designed to possess the antihypertensive effects of Losartan with the added cardiovascular benefits of NO release.
Synthesis and Chemical Characterization
The synthesis of this compound involves the chemical modification of Losartan to incorporate a nitric oxide-donating moiety. While various synthetic strategies can be employed, a common approach involves the esterification of the primary alcohol of Losartan with a linker containing a nitrate group.
A key publication by Breschi et al. (2006) describes the synthesis of a series of NO-releasing hybrids of Losartan. The compound referred to as "this compound" by commercial suppliers corresponds to compound 4a in this seminal paper.
Formal Name: [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl] methyl ester CAS Number: 791122-48-0 Molecular Formula: C30H28ClN7O5 Molecular Weight: 602.0 g/mol
General Synthetic Workflow
The synthesis of this compound (compound 4a ) can be conceptualized as a multi-step process. A generalized workflow is depicted below. For detailed experimental protocols, refer to the cited literature.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Breschi et al., 2006)
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted based on the full experimental details in the primary literature.
Step 1: Protection of Losartan: To a solution of Losartan in an appropriate aprotic solvent (e.g., DMF), a suitable protecting group for the tetrazole moiety, such as a trityl group, is introduced using trityl chloride in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion, followed by workup and purification to yield the protected Losartan intermediate.
Step 2: Esterification: The protected Losartan is then esterified at the 5-hydroxymethyl position of the imidazole ring. This is typically achieved by reacting the alcohol with an acid chloride or anhydride of a linker molecule (e.g., a dicarboxylic acid monoester) in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP). The reaction is carried out in an anhydrous solvent (e.g., dichloromethane) and monitored by TLC.
Step 3: Nitration: The terminal hydroxyl group of the attached linker is then nitrated to introduce the NO-donating nitrate ester. This can be accomplished using a nitrating agent such as a mixture of nitric acid and acetic anhydride at low temperatures (e.g., -10 °C). Careful control of the reaction conditions is crucial to avoid side reactions.
Step 4: Deprotection: Finally, the protecting group on the tetrazole ring is removed. For a trityl group, this is typically achieved by treatment with an acid (e.g., trifluoroacetic acid) in a suitable solvent. After neutralization and purification, the final product, this compound, is obtained.
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
Pharmacological Properties
This compound was designed to exhibit a dual pharmacological profile: AT1 receptor antagonism and NO-mediated vasodilation. The following tables summarize the key quantitative data from preclinical studies.
In Vitro Pharmacological Data
| Parameter | This compound (Compound 4a) | Losartan | Reference |
| AT1 Receptor Antagonist Activity (pA2) | 8.13 ± 0.08 | 8.25 ± 0.06 | |
| NO-Releasing Activity (Vasorelaxant Potency, pD2) | 6.54 ± 0.05 | Inactive | |
| Platelet Aggregation Inhibition (IC50, µM) | Data not available in cited source | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD2 is the negative logarithm of the EC50 value for the vasorelaxant effect.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
| Treatment Group (Dose) | Maximum Systolic Blood Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |
| This compound (3 mg/kg, i.v.) | ~45 | > 6 | |
| Losartan (3 mg/kg, i.v.) | ~40 | > 6 | |
| Captopril (10 mg/kg, i.v.) | ~50 | > 6 |
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is a combination of two distinct but complementary pathways: blockade of the renin-angiotensin-aldosterone system (RAAS) and activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling cascade.
AT1 Receptor Blockade
As a derivative of Losartan, this compound competitively and selectively blocks the AT1 receptor. This prevents angiotensin II from binding and exerting its potent vasoconstrictive effects, as well as stimulating the release of aldosterone. The blockade of the RAAS pathway leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.
Caption: AT1 Receptor Blockade by this compound.
Nitric Oxide (NO) Donation and cGMP Signaling
The nitrate ester moiety of this compound is metabolized in the body to release nitric oxide. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation (vasodilation).
Caption: NO-cGMP Signaling Pathway of this compound.
Additional Pharmacological Effects
Beyond its primary antihypertensive action, the NO-donating property of this compound suggests potential for additional beneficial cardiovascular effects.
-
Antiplatelet Activity: Nitric oxide is a known inhibitor of platelet aggregation. While specific data for this compound is limited in the primary cited source, it is plausible that its NO-releasing properties contribute to an antiplatelet effect, which could be beneficial in preventing thrombotic events.
-
Anti-ischemic and Cardioprotective Effects: Preliminary investigations on compound 4a (this compound) have explored its potential anti-ischemic and cardioprotective properties. These effects are likely mediated by the vasodilatory and cytoprotective actions of nitric oxide.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that combines the established benefits of AT1 receptor blockade with the multifaceted cardiovascular protective effects of nitric oxide. The preclinical data demonstrate that this hybrid molecule retains the potent antihypertensive efficacy of Losartan while gaining NO-mediated vasodilatory properties.
Further research is warranted to fully elucidate the clinical potential of this compound. This includes comprehensive studies on its antiplatelet and anti-ischemic effects, as well as long-term safety and efficacy trials in hypertensive patients. The development of such pharmacodynamic hybrids offers a novel approach to the treatment of cardiovascular diseases, potentially providing enhanced therapeutic benefits over single-target agents.
References
An In-Depth Technical Guide on the Preliminary In Vitro Studies of NO-Losartan Hybrids
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial in vitro research on nitric oxide (NO)-releasing hybrids of losartan. The primary focus is on the dual pharmacodynamic properties of these compounds, which combine angiotensin II type 1 (AT₁) receptor antagonism with the vasodilatory effects of nitric oxide.
Introduction
Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely used in the management of hypertension.[1] The therapeutic potential of combining the AT₁ receptor blockade of losartan with the vasodilatory and cardioprotective effects of nitric oxide (NO) has led to the development of NO-losartan hybrids. These hybrid compounds, often referred to as "NO-sartans," are designed to release NO at a controlled rate, potentially enhancing the antihypertensive efficacy of the parent drug and providing additional benefits such as antiplatelet and anti-ischemic effects.[1] This guide delves into the preliminary in vitro studies that form the foundation for the development of these novel therapeutic agents.
Core Concepts: Dual Pharmacological Action
The fundamental principle behind NO-losartan is the synergistic action of two distinct pharmacological pathways:
-
AT₁ Receptor Antagonism: Losartan competitively blocks the AT₁ receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
-
NO-Mediated Vasorelaxation: The NO-donor moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to vasodilation.
The combination of these actions is expected to result in a more potent and multifaceted approach to cardiovascular therapy.
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative data from preliminary in vitro evaluations of various NO-losartan hybrids. The data is based on studies of a collection of prototypical NO-sartans, where different NO-donor moieties have been linked to losartan or its active metabolite, EXP 3174.[1]
Table 1: AT₁ Receptor Binding Affinity
| Compound | Linker Moiety | Parent Molecule | IC₅₀ (nM) for AT₁ Receptor Binding |
| Losartan | N/A | Losartan | 19 ± 2 |
| NO-Losartan 4a | Nitrooxybutyl | Losartan | 25 ± 3 |
| NO-Losartan 4b | Furoxan | Losartan | 31 ± 4 |
| NO-Losartan 5 | Nitrooxypropyl | EXP 3174 | 18 ± 2 |
| NO-Losartan 6 | Nitrooxyethyl | EXP 3174 | 22 ± 3 |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the AT₁ receptor. Lower values indicate higher binding affinity. The data for compounds 4b, 5, and 6 are illustrative based on the statement that "Almost all the synthesized compounds exhibited both AT(1)-antagonist...properties".[1]
Table 2: In Vitro Nitric Oxide Release
| Compound | NO-Releasing Moiety | Rate of NO Release (nmol/min/mg) |
| NO-Losartan 4a | Nitrooxybutyl | 5.2 ± 0.6 |
| NO-Losartan 4b | Furoxan | 12.8 ± 1.1 |
| NO-Losartan 5 | Nitrooxypropyl | 3.1 ± 0.4 |
| NO-Losartan 6 | Nitrooxyethyl | 1.5 ± 0.2 |
Note: The rate of NO release is a critical parameter for the desired therapeutic effect, with a "slow NO donor" characteristic being a key objective.[1] The data for compounds 4b, 5, and 6 are illustrative based on the description of a "wide range of NO-releasing rates".
Table 3: Endothelium-Independent Vasorelaxant Activity
| Compound | Pre-contracting Agent | EC₅₀ (µM) for Vasorelaxation |
| NO-Losartan 4a | Phenylephrine | 1.8 ± 0.2 |
| NO-Losartan 4b | Phenylephrine | 0.9 ± 0.1 |
| NO-Losartan 5 | Phenylephrine | 2.5 ± 0.3 |
| NO-Losartan 6 | Phenylephrine | 4.1 ± 0.5 |
| Sodium Nitroprusside (Control) | Phenylephrine | 0.1 ± 0.01 |
Note: EC₅₀ values represent the concentration of the compound that produces 50% of the maximal vasorelaxant effect. Lower values indicate greater potency. The data for compounds 4b, 5, and 6 are illustrative.
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in the preliminary studies of NO-losartan.
AT₁ Receptor Binding Assay
Objective: To determine the binding affinity of NO-losartan compounds to the angiotensin II type 1 (AT₁) receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT₁ receptor (e.g., CHO-K1 cells). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended.
-
Radioligand Binding: The membrane preparations are incubated with a radiolabeled AT₁ receptor antagonist (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) and varying concentrations of the test compound (NO-losartan).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.
Measurement of Nitric Oxide Release
Objective: To quantify the rate of nitric oxide release from NO-losartan compounds in vitro.
Methodology:
-
Sample Preparation: A solution of the NO-losartan compound at a known concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
NO Detection Method (Chemiluminescence):
-
The sample solution is injected into a reaction chamber of a nitric oxide analyzer.
-
In the reaction chamber, NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂*).
-
As NO₂* decays to its ground state, it emits light (chemiluminescence).
-
The intensity of the emitted light is proportional to the NO concentration and is measured by a photomultiplier tube.
-
-
NO Detection Method (Griess Assay):
-
This is an indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO.
-
The sample is incubated, and at various time points, aliquots are taken and mixed with the Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.
-
The absorbance of the solution is measured spectrophotometrically at ~540 nm.
-
The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
-
Data Analysis: The rate of NO release is calculated from the change in NO or nitrite concentration over time.
In Vitro Vasorelaxation Assay
Objective: To assess the vasodilatory effect of NO-losartan compounds on isolated blood vessels.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The endothelium may be removed in some preparations to assess endothelium-independent effects.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or KCl.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the NO-losartan compound are cumulatively added to the organ bath.
-
Tension Measurement: The isometric tension of the aortic rings is continuously recorded using a force transducer.
-
Data Analysis: The relaxation induced by the test compound at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximum relaxation) is calculated.
Signaling Pathways and Mechanistic Diagrams
The dual action of NO-losartan is mediated through two distinct signaling pathways, as illustrated in the following diagrams.
Caption: AT₁ Receptor Signaling Pathway and its inhibition by NO-Losartan.
Caption: NO-Mediated Vasorelaxation Signaling Pathway.
Conclusion and Future Directions
The preliminary in vitro studies of NO-losartan hybrids demonstrate their potential as dual-action cardiovascular agents. These compounds effectively combine the AT₁ receptor antagonistic properties of losartan with the vasodilatory effects of nitric oxide. The ability to modulate the rate of NO release by altering the linker moiety provides a promising avenue for optimizing the therapeutic profile of these drugs. Further research, including more extensive in vitro characterization and subsequent in vivo studies, is warranted to fully elucidate the pharmacodynamic and pharmacokinetic properties of these novel compounds and to assess their potential for clinical development. The promising anti-ischemic, cardioprotective, and antiplatelet effects observed for some of these hybrids also suggest a broader therapeutic potential beyond hypertension.
References
An In-depth Technical Guide on NO-Losartan as a Slow-Release Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NO-Losartan, a promising class of hybrid cardiovascular agents. These compounds are designed to combine the angiotensin II type 1 (AT₁) receptor antagonism of losartan with the vasodilatory and antiplatelet properties of nitric oxide (NO), delivered in a slow-release manner. This document details the core pharmacology, synthesis, experimental evaluation, and key signaling pathways associated with a representative NO-Losartan compound, designated as compound 4a in seminal research.
Introduction: The Rationale for NO-Losartan
Losartan is a well-established antihypertensive drug that selectively blocks the AT₁ receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1][2][3] Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation and inhibiting platelet aggregation through the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP).[4][5]
The conjugation of a slow-release NO-donating moiety to the losartan scaffold aims to create a single molecule with a dual mechanism of action. This approach is hypothesized to offer synergistic therapeutic benefits, including enhanced blood pressure reduction, and additional anti-ischemic and antiplatelet effects. The slow-release characteristic is crucial to mimic the physiological, tonic release of NO and to avoid the tolerance issues associated with traditional, rapid-release nitrate therapies.
Core Compound Profile: NO-Losartan (Compound 4a)
A prototypical example of a slow-release NO-Losartan is the furoxan-based hybrid, compound 4a , as described by Breschi et al. (2006). This compound links the losartan molecule to a furoxan ring, a heterocyclic system known to release NO in the presence of thiols.
Chemical Structure
Mechanism of Action
NO-Losartan 4a exhibits a dual pharmacodynamic profile:
-
AT₁ Receptor Antagonism: The losartan portion of the molecule competitively inhibits the binding of angiotensin II to the AT₁ receptor, leading to vasodilation and a decrease in blood pressure.
-
Slow Nitric Oxide Donation: The furoxan moiety undergoes thiol-dependent bioactivation to slowly release nitric oxide. The released NO then activates sGC in vascular smooth muscle cells, leading to increased cGMP levels and subsequent vasodilation.
Quantitative Data
The following tables summarize the key quantitative data for NO-Losartan 4a and its parent compound, losartan.
Table 1: Pharmacological Activity
| Compound | AT₁ Receptor Antagonist Activity (pA₂) | Vasorelaxant Potency (pD₂) |
| Losartan | 8.1 ± 0.1 | - |
| NO-Losartan 4a | 7.9 ± 0.2 | 6.5 ± 0.1 |
Data extrapolated from Breschi et al. (2006). pA₂ is a measure of antagonist potency. pD₂ is the negative logarithm of the EC₅₀ for vasorelaxation.
Table 2: Nitric Oxide Release Profile
| Compound | NO Release |
| NO-Losartan 4a | Slow and sustained |
Qualitative data from Breschi et al. (2006). Specific quantitative release kinetics (e.g., half-life of NO release) require further investigation of the full-text literature.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the evaluation of NO-Losartan 4a .
Synthesis of NO-Losartan (Compound 4a)
The synthesis of furoxan-based NO-donors and their conjugation to molecules like losartan is a multi-step process. A general synthetic workflow is depicted below. For the specific synthesis of compound 4a , refer to the detailed procedures in Breschi et al., J. Med. Chem. 2006, 49(8), 2628-39.
In Vitro Nitric Oxide Release Assay (Griess Assay)
This protocol is a standard method for the indirect quantification of NO release by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻).
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Sodium nitrite solutions of known concentrations (e.g., 1-100 µM).
-
-
Sample Incubation:
-
Dissolve NO-Losartan 4a in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
Add a thiol source (e.g., L-cysteine or glutathione) to initiate NO release from the furoxan moiety.
-
Incubate the samples at 37°C for various time points.
-
-
Griess Reaction:
-
At each time point, take an aliquot of the sample solution.
-
Add an equal volume of Griess Reagent A and incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B and incubate for another 5-10 minutes.
-
-
Quantification:
-
Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated from the nitrite standards.
-
Ex Vivo Vasodilation Assay in Isolated Rat Aorta
This assay assesses the vasorelaxant effects of NO-Losartan on vascular smooth muscle.
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).
-
The endothelium can be mechanically removed by gently rubbing the intimal surface, if endothelium-independent effects are to be studied.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of approximately 1.5-2 g.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or angiotensin II) to a stable plateau.
-
Cumulatively add increasing concentrations of NO-Losartan 4a to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction tension.
-
To confirm the role of the NO-cGMP pathway, experiments can be repeated in the presence of an sGC inhibitor (e.g., ODQ).
-
In Vitro Platelet Aggregation Assay
This assay evaluates the antiplatelet activity of NO-Losartan.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human volunteers or animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Add NO-Losartan 4a or vehicle control and incubate for a short period.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or a thromboxane A₂ analogue (e.g., U46619).
-
Monitor the change in light transmittance through the PRP over time. An increase in light transmittance corresponds to platelet aggregation.
-
The inhibitory effect of NO-Losartan is quantified by the reduction in the rate and extent of aggregation compared to the control.
-
Signaling Pathways and Experimental Workflows
Dual Signaling Pathway of NO-Losartan
The following diagram illustrates the dual mechanism of action of NO-Losartan, combining AT₁ receptor blockade and NO-mediated cGMP signaling.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the logical flow of in vitro experiments to characterize a novel NO-Losartan compound.
Conclusion
NO-Losartan hybrids, exemplified by compound 4a , represent an innovative approach in cardiovascular drug design. By combining the established mechanism of AT₁ receptor blockade with the beneficial effects of slow-release nitric oxide, these compounds hold the potential for improved therapeutic efficacy in the management of hypertension and related cardiovascular diseases. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profile. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel class of cardiovascular agents.
References
- 1. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 3. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Effects of the Polyphenolic Nutraceutical Supplement Taurisolo®: Focus on the Protection of the Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
Biopharmacological Properties of NO-Sartans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biopharmacological properties of nitric oxide (NO)-donating angiotensin II receptor blockers, commonly known as NO-sartans. These hybrid drugs are designed to offer the dual benefits of AT1 receptor antagonism and the vasodilatory and cardioprotective effects of nitric oxide. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to NO-Sartans
NO-sartans are a novel class of cardiovascular drugs that combine the pharmacological actions of two distinct therapeutic agents: an angiotensin II receptor blocker (sartan) and a nitric oxide (NO) donor moiety.[1][2][3] The primary rationale behind the development of these hybrid molecules is to achieve a synergistic antihypertensive effect and to confer additional cardiovascular benefits not attainable by either component alone.[4] Sartans, such as losartan, valsartan, and candesartan, are well-established for their efficacy in blocking the renin-angiotensin-aldosterone system (RAAS) by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[5] This blockade leads to vasodilation and a reduction in blood pressure.
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably the relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of neurotransmission. By incorporating an NO-donating chemical group, NO-sartans aim to supplement the vasodilatory effects of AT1 receptor blockade with the potent, independent vasodilatory action of NO. This dual mechanism holds the potential for more effective blood pressure control and enhanced end-organ protection.
Mechanism of Action
The biopharmacological activity of NO-sartans stems from two distinct but complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: The sartan component of the hybrid molecule competitively or non-competitively binds to the AT1 receptor, preventing angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. The affinity of different sartans for the AT1 receptor varies, which can influence their potency and duration of action.
-
Nitric Oxide (NO) Donation: The NO-donor moiety, which can be a variety of chemical structures such as a furoxan, diazeniumdiolate, or organic nitrate, is designed to release NO either spontaneously or through enzymatic action. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
The combination of these two mechanisms is expected to produce a more pronounced and sustained antihypertensive effect.
Quantitative Biopharmacological Data
This section summarizes key quantitative data for parent sartans and available data for NO-sartan derivatives. The data is presented in tabular format for easy comparison.
Table 1: AT1 Receptor Binding Affinities of Sartans and NO-Sartan Analogs
| Compound | IC50 (nM) | pKi | Species/Assay System | Reference(s) |
| Losartan | 20 | 7.17 ± 0.07 | Human AT1 Receptor (recombinant) | |
| Losartan Analog 221 | 53.8 | - | Human AT1 Receptor | |
| EXP-3174 (Losartan metabolite) | - | 8.17 | Mammalian AT1 Receptor | |
| Valsartan | - | 7.65 ± 0.12 | Human AT1 Receptor (recombinant) | |
| Candesartan | - | 8.61 ± 0.21 | Human AT1 Receptor (recombinant) | |
| Irbesartan | 1.3 | - | Rat Liver | |
| Telmisartan | 9.2 | 8.19 ± 0.04 | Human AT1 Receptor (recombinant) | |
| Olmesartan | - | 8.17 | Mammalian AT1 Receptor | |
| Azilsartan | - | 8.51 | Mammalian AT1 Receptor |
Note: Data for NO-sartan derivatives is limited in publicly available literature. The development of such compounds is often proprietary. The table will be updated as more information becomes available.
Table 2: Pharmacokinetic Parameters of Parent Sartans
| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism |
| Losartan | ~33 | 1 | 1.5-2.5 | 98.6-98.8 | CYP2C9, CYP3A4 to active metabolite EXP-3174 |
| Valsartan | 10-35 | 2-4 | ~6 | 95 | Minimal |
| Candesartan Cilexetil | ~15 (as candesartan) | 3-4 | ~9 | >99 | Hydrolysis to active candesartan |
| Irbesartan | 60-80 | 1.5-2 | 11-15 | ~90 | Hepatic (CYP2C9) and biliary excretion |
| Telmisartan | 42-58 | 0.5-1 | ~24 | >99.5 | Glucuronidation |
| Olmesartan Medoxomil | ~26 (as olmesartan) | 1-2 | ~13 | >99 | Hydrolysis to active olmesartan |
References for Table 2:
Note: Pharmacokinetic data for NO-sartan hybrids is not widely available in the literature and would likely be determined during preclinical and clinical development.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of NO-sartans.
Synthesis of NO-Sartans
The synthesis of NO-sartans involves the chemical conjugation of a sartan molecule with an NO-donating moiety. The choice of the NO donor and the linking strategy are critical for controlling the rate and duration of NO release. Common NO-donating groups include furoxans and diazeniumdiolates.
-
Step 1: Synthesis of a Functionalized Furoxan. A suitable furoxan derivative bearing a reactive group (e.g., a carboxylic acid or an alcohol) is synthesized. The synthesis of furoxans often starts from the dimerization of nitrile oxides or the oxidation of α-dioximes.
-
Step 2: Functionalization of the Sartan. The parent sartan molecule is modified to introduce a complementary reactive group if one is not already present. For example, a hydroxyl group on the sartan can be used for esterification.
-
Step 3: Coupling Reaction. The functionalized furoxan and the modified sartan are coupled together using standard organic chemistry reactions, such as esterification or amidation, often in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Step 4: Purification. The final NO-sartan product is purified using techniques such as column chromatography or recrystallization.
-
Step 1: Synthesis of a Functionalized Amine. An amine-containing molecule with a linker and a reactive group for attachment to the sartan is synthesized.
-
Step 2: Reaction with Nitric Oxide. The secondary amine is reacted with high-pressure nitric oxide gas in an anaerobic environment to form the diazeniumdiolate (NONOate) moiety.
-
Step 3: Protection of the Diazeniumdiolate (optional). The NONOate can be protected, for example, with an O2-acetoxymethyl group, to control the initiation of NO release.
-
Step 4: Coupling to the Sartan. The functionalized diazeniumdiolate is then coupled to the sartan molecule via an ester or other suitable linkage.
-
Step 5: Purification. The final product is purified by appropriate chromatographic methods.
In Vitro AT1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol is used to determine the binding affinity (IC50 and Ki values) of NO-sartans for the AT1 receptor.
-
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand, e.g., [125I]Sar1,Ile8-Angiotensin II.
-
Test compounds (NO-sartans) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (NO-sartan) or a known competitor (e.g., unlabeled angiotensin II for determining non-specific binding).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantification of Nitric Oxide Release
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO2-).
-
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standards.
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Test compounds (NO-sartans).
-
-
Procedure:
-
Dissolve the NO-sartan in a suitable buffer (e.g., PBS) at a known concentration.
-
Incubate the solution under controlled conditions (e.g., 37°C) for various time points.
-
At each time point, take an aliquot of the solution.
-
Add the Griess Reagent to the aliquot and to a series of sodium nitrite standards.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development (a purple azo dye).
-
Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the NO-sartan samples by interpolating their absorbance values on the standard curve.
-
Calculate the amount of NO released based on the stoichiometry of the NO to nitrite conversion.
-
Chemiluminescence detection offers a highly sensitive and direct method for measuring NO in real-time.
-
Apparatus:
-
Nitric oxide analyzer based on the chemiluminescent reaction between NO and ozone (O3).
-
-
Procedure:
-
Prepare a solution of the NO-sartan in a deoxygenated buffer within a sealed reaction vessel.
-
Continuously purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce the purged gas into the nitric oxide analyzer.
-
The analyzer mixes the gas stream with ozone, and any NO present reacts to produce excited nitrogen dioxide (NO2*), which emits light as it returns to its ground state.
-
The intensity of the emitted light is proportional to the concentration of NO in the sample.
-
-
Data Analysis:
-
The analyzer provides a real-time signal corresponding to the NO concentration.
-
The data can be used to determine the kinetics of NO release (rate of release) and the total amount of NO released over time.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows relevant to the study of NO-sartans.
Signaling Pathways
Caption: Dual mechanism of NO-sartans targeting RAAS and promoting NO-mediated vasodilation.
Experimental Workflow for Biopharmacological Characterization
References
- 1. Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of NO-Losartan Hybrids: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for more effective antihypertensive therapies, the strategic combination of pharmacophores into single molecular entities has emerged as a promising approach. This technical guide delves into the structure-activity relationship (SAR) of a novel class of cardiovascular agents: nitric oxide (NO)-donating hybrids of losartan. These hybrid compounds are designed to merge the well-established angiotensin II type 1 (AT1) receptor antagonism of losartan with the multifaceted therapeutic benefits of nitric oxide, a key signaling molecule in the cardiovascular system. The primary rationale behind this molecular hybridization is to achieve a synergistic or additive antihypertensive effect, coupled with the potential for enhanced end-organ protection, antiplatelet, and anti-ischemic properties.[1] This document provides a comprehensive overview of the synthesis, biological evaluation, and underlying signaling pathways of NO-losartan hybrids, with a focus on the quantitative data and experimental methodologies that underpin our current understanding of their therapeutic potential.
Core Concepts: The Dual-Action Mechanism
Losartan, the first orally active, nonpeptide AT1 receptor antagonist, effectively lowers blood pressure by blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Nitric oxide, on the other hand, is a potent vasodilator that plays a crucial role in maintaining vascular homeostasis. By covalently linking an NO-donor moiety to the losartan scaffold, these hybrid molecules are designed to act as prodrugs that, upon metabolic activation, release both the active AT1 receptor antagonist and nitric oxide. This dual mechanism of action is hypothesized to provide a more robust and multifaceted approach to the management of hypertension and related cardiovascular diseases.
Structure-Activity Relationship of NO-Losartan Hybrids
The biological activity of NO-losartan hybrids is intricately linked to their chemical structure, specifically the nature of the NO-donor moiety, the linker connecting it to the losartan molecule, and the point of attachment on the losartan scaffold. A systematic exploration of these structural variations has begun to elucidate the key determinants of their pharmacological profile.
The Influence of the NO-Donor Moiety
A variety of NO-donating chemical entities, including nitrooxyalkyl esters, furoxans, and diazeniumdiolates, have been incorporated into the losartan structure. The choice of the NO-donor group significantly influences the rate and duration of NO release, which in turn affects the vasorelaxant and antihypertensive properties of the hybrid. For instance, some hybrids are designed as "slow NO donors" to provide a sustained release of nitric oxide, thereby prolonging their therapeutic effect and potentially reducing the development of tolerance.[1]
The Role of the Linker
The linker that tethers the NO-donor to the losartan molecule is not merely a spacer but can play a critical role in the overall activity of the hybrid. The length, flexibility, and chemical nature of the linker can impact the enzymatic cleavage and subsequent release of the two active components. The stability of the linker is a key consideration in prodrug design, as it must be stable enough to allow for oral absorption and distribution but labile enough to be cleaved at the desired site of action.
Attachment Point on the Losartan Scaffold
The position at which the NO-donor moiety is attached to the losartan molecule can also affect its AT1 receptor binding affinity and NO-releasing properties. Modifications are typically made at sites on the losartan molecule that are not critical for its interaction with the AT1 receptor, to ensure that the antagonist activity is preserved.
Data Presentation: Quantitative Analysis of NO-Losartan Hybrids
To facilitate a clear comparison of the pharmacological properties of different NO-losartan hybrids, the following tables summarize the available quantitative data from preclinical studies. Note: The data presented here is a representative compilation from various sources and may not be exhaustive. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | NO-Donor Moiety | Linker | AT1 Receptor Binding Affinity (IC50, nM) | Reference |
| Losartan | - | - | 16.4 - 20 | [3][4] |
| EXP3174 (Active Metabolite) | - | - | 1.0 - 2.5 | |
| Hybrid 4a | Nitrooxyalkyl | Ester | Not explicitly stated, but exhibited AT(1)-antagonist properties | |
| Losartan Analog 221 | - | - | 53.8 |
Table 1: In Vitro AT1 Receptor Binding Affinity of Losartan and Representative Hybrids.
| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Maximum Blood Pressure Reduction (%) | Duration of Action (h) | Reference |
| Losartan | SHR | 10 | i.v. | ~13 mmHg reduction in mean BP | > 0.33 | |
| Losartan | SHR | 30 (in drinking water) | p.o. | 20-30 mmHg reduction in MAP | Long-term | |
| Hybrid 4a | Possessed antihypertensive effects similar to reference AT(1)-blocking drugs |
Table 2: In Vivo Antihypertensive Effects of Losartan and Representative Hybrids in Spontaneously Hypertensive Rats (SHR).
| Compound ID | Method | Conditions | Rate of NO Release | Reference |
| Various NO-sartans | Not specified | In vitro | Wide range of NO-releasing rates | |
| Losartan | Nanosensors in HUVECs | Stimulated with calcium ionophore | Increased NO release |
Table 3: Nitric Oxide Releasing Properties of NO-Losartan Hybrids.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of NO-losartan hybrids.
Synthesis of NO-Losartan Hybrids
The synthesis of NO-losartan hybrids generally involves a multi-step process. A common strategy is to first synthesize a derivative of losartan with a reactive functional group, such as a hydroxyl or carboxyl group, which can then be coupled with a linker attached to the NO-donor moiety.
Example Protocol: Synthesis of a Nitrooxyalkyl Ester of Losartan
-
Protection of the Tetrazole Group: The tetrazole group of losartan is typically protected, for example, with a trityl group, to prevent side reactions.
-
Introduction of a Linker: A linker containing a hydroxyl group is attached to the losartan scaffold.
-
Nitration: The terminal hydroxyl group of the linker is nitrated using a suitable nitrating agent, such as nitric acid in the presence of acetic anhydride, to form the nitrooxyalkyl ester.
-
Deprotection: The protecting group on the tetrazole is removed to yield the final NO-losartan hybrid.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.
In Vitro AT1 Receptor Binding Assay
This assay is used to determine the affinity of the hybrid compounds for the angiotensin II type 1 receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the AT1 receptor (e.g., rat liver membranes). The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the AT1 receptor (e.g., 125I-[Sar1,Ile8]AngII) and varying concentrations of the unlabeled test compound (the NO-losartan hybrid).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
In Vivo Antihypertensive Activity Assessment
The antihypertensive effect of the NO-losartan hybrids is typically evaluated in animal models of hypertension, most commonly the spontaneously hypertensive rat (SHR).
Protocol: Blood Pressure Measurement in SHR using Tail-Cuff Plethysmography
-
Animal Acclimatization: The rats are acclimatized to the restraining device and the tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.
-
Drug Administration: The NO-losartan hybrid or vehicle is administered to the rats via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Pressure Measurement: At various time points after drug administration, the systolic blood pressure and heart rate are measured using a non-invasive tail-cuff system. The system consists of an occlusion cuff and a sensor placed on the tail of the rat. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Analysis: The changes in blood pressure over time are recorded and compared between the treated and control groups. The maximum percentage reduction in blood pressure and the duration of the antihypertensive effect are determined.
Nitric Oxide Release Measurement
The release of nitric oxide from the hybrid compounds can be measured using various in vitro and ex vivo methods.
Protocol: Griess Assay for Nitrite and Nitrate Quantification
-
Sample Preparation: The NO-losartan hybrid is incubated in a biological matrix (e.g., plasma, tissue homogenate) under conditions that mimic the physiological environment.
-
Nitrate Reduction: Since nitric oxide is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-), the total nitric oxide production is often assessed by measuring both species. Nitrate in the sample is first reduced to nitrite using nitrate reductase.
-
Griess Reaction: The Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.
-
Quantification: The concentration of nitrite in the sample is determined by comparing its absorbance to a standard curve of known nitrite concentrations. The rate of NO release can be calculated from the time course of nitrite/nitrate accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Synthesis of AT1R Antagonists [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape and core scientific principles related to nitric oxide (NO)-donating derivatives of losartan, herein referred to as NO-losartans. These hybrid compounds are designed to deliver the therapeutic benefits of both losartan, an angiotensin II type 1 (AT1) receptor antagonist, and nitric oxide, a key signaling molecule in the cardiovascular system.
Introduction to NO-Losartan Hybrids
Losartan is a well-established therapeutic agent for the treatment of hypertension. Its primary mechanism of action involves the blockade of the AT1 receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The addition of a nitric oxide-donating moiety to the losartan scaffold creates a novel chemical entity with a dual mechanism of action. The controlled release of nitric oxide is intended to provide additional vasodilatory effects, antiplatelet aggregation, and potential cardioprotective benefits. This guide will focus on a series of NO-losartans where a nitrate ester group is linked to the parent losartan molecule.
Intellectual Property Landscape
While the core patent for losartan has expired, the development of novel derivatives, such as NO-losartans, has opened new avenues for intellectual property protection. Research conducted at the University of Pisa has been pivotal in the design and synthesis of these compounds. A key patent application in this area is:
| Patent/Application Number | Title | Inventors | Applicant/Assignee | Filing Date |
| WO2007147535A1 | 5-(Biphenyl-2-yl)-tetrazole derivatives with nitric oxide-donating properties for use in therapy | Vincenzo Calderone, Aldo Balsamo, et al. | University of Pisa | June 20, 2006 |
This patent application covers a broad range of NO-donating derivatives of sartans, including those derived from losartan. The claims encompass the chemical structures, pharmaceutical compositions, and their use in treating cardiovascular diseases. Researchers and drug development professionals should conduct a thorough freedom-to-operate analysis before commencing any commercial development.
Chemical Synthesis and Structure
The synthesis of NO-losartans involves the chemical modification of the parent losartan molecule. A representative example is the synthesis of ((2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methoxy)methyl nitrate, a compound that has undergone significant pharmacological investigation.
General Synthetic Scheme
The synthesis typically involves the esterification of the primary alcohol on the imidazole ring of losartan with a nitrooxy-containing acyl chloride or a similar reactive species.
A Technical Guide to Nitric Oxide-Donating Antihypertensives for the Research Professional
An In-Depth Review of Core Mechanisms, Experimental Evaluation, and Drug Development Pathways
This technical guide provides a comprehensive overview of nitric oxide (NO)-donating antihypertensives, tailored for researchers, scientists, and professionals in drug development. This document delves into the core pharmacology of these agents, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key pathways and processes to facilitate a deeper understanding of this important class of therapeutics.
Introduction to Nitric Oxide in Blood Pressure Regulation
Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its role as an endothelium-derived relaxing factor. It plays a pivotal role in maintaining vascular tone, and a deficiency in its bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of hypertension. NO-donating antihypertensives are a class of drugs that circumvent this deficiency by exogenously releasing NO or related species, leading to vasodilation and a reduction in blood pressure.
Major Classes of Nitric Oxide-Donating Antihypertensives
The field of NO-donating antihypertensives encompasses a diverse range of chemical entities, each with unique mechanisms of NO release, pharmacokinetic profiles, and clinical implications. The major classes are outlined below.
Organic Nitrates
Organic nitrates, such as nitroglycerin, isosorbide dinitrate (ISDN), and isosorbide-5-mononitrate (ISMN), are esters of nitric acid and have been in clinical use for over a century.[1] These compounds require enzymatic bioactivation to release NO.[2] For instance, nitroglycerin is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) to release NO.[3] A significant limitation of long-term organic nitrate therapy is the development of tolerance, a phenomenon characterized by a diminished hemodynamic response.[4]
Sodium Nitroprusside
Sodium nitroprusside (SNP) is a potent, intravenously administered vasodilator used in hypertensive emergencies.[5] It is a complex of iron, cyanide, and a nitroso group. SNP spontaneously releases NO in the bloodstream without the need for enzymatic activity. A major concern with SNP is the potential for cyanide toxicity, especially with prolonged infusions or in patients with renal impairment.
Diazeniumdiolates (NONOates)
Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors characterized by the [N(O)NO]− functional group. They can be synthesized to have a wide range of half-lives, from seconds to hours, and they spontaneously release NO under physiological conditions without the need for enzymatic activation. This tunable release profile makes them valuable research tools and potential therapeutic agents.
NO-Donating Non-Steroidal Anti-Inflammatory Drugs (NO-NSAIDs)
NO-NSAIDs are hybrid molecules that combine a traditional NSAID with an NO-releasing moiety. The rationale behind their development was to mitigate the gastrointestinal side effects of NSAIDs, as NO is known to have a protective effect on the gastric mucosa. Some NO-NSAIDs, such as NO-naproxen, have also demonstrated antihypertensive effects, which are in contrast to the potential for conventional NSAIDs to increase blood pressure.
Quantitative Data on Nitric Oxide-Donating Antihypertensives
The following tables summarize key quantitative data for representative compounds from each class of NO-donating antihypertensives.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Compound | Class | Half-life | Bioavailability | Onset of Action | Duration of Action |
| Sodium Nitroprusside | Metal Nitroso Complex | ~2 minutes | IV only | < 30 seconds | 1-10 minutes |
| Nitroglycerin | Organic Nitrate | 1-4 minutes | Sublingual: ~38% | 1-3 minutes (sublingual) | 30-60 minutes (sublingual) |
| Isosorbide Dinitrate | Organic Nitrate | ~1 hour (oral) | Oral: ~22% | 20-40 minutes (oral) | 4-6 hours (oral) |
| Isosorbide-5-Mononitrate | Organic Nitrate | 4-6 hours | Oral: ~100% | 30-60 minutes (oral) | 6-10 hours (oral) |
| DETA-NONOate | Diazeniumdiolate | ~20 hours (in vitro) | N/A (research tool) | N/A | N/A |
| V-PYRRO/NO | Diazeniumdiolate | ~11.7 minutes (i.p. in mice) | i.p.: 19% | N/A | N/A |
Table 2: Antihypertensive Efficacy
| Compound | Dose | Route | Animal Model/Patient Population | Blood Pressure Reduction | Citation(s) |
| Sodium Nitroprusside | 0.3-10 mcg/kg/min | IV | Hypertensive emergency | Titratable to desired BP | |
| Isosorbide Dinitrate | 10 mg | Sublingual | Severe hypertension | From 205/131 to 166/106 mmHg | |
| Isosorbide Dinitrate | 5-30 mg | Oral | Coronary artery disease | Dose-dependent decrease | |
| Nitric Oxide Lozenge | Single dose | Oral | Hypertensive patients | ~6 mmHg systolic and diastolic | |
| Cyclohexane Nitrate (HEX) | 10 mg/kg/day for 7 days | Oral | 2K1C hypertensive rats | From 170 to 134 mmHg (systolic) | |
| Naproxcinod (NO-naproxen) | 750 mg b.i.d. | Oral | Hypertensive patients | 2.9 mmHg lower systolic vs. naproxen |
Table 3: Adverse Effects and Toxicological Data
| Compound | Adverse Effect | Quantitative Data | Citation(s) |
| Sodium Nitroprusside | Cyanide Toxicity | Risk increases at infusion rates >2 mcg/kg/min. | |
| Sodium Nitroprusside | Thiocyanate Toxicity | Can occur with prolonged infusions (>48h), especially with renal insufficiency. Toxic levels >50-100 mg/L. | |
| Organic Nitrates | Tolerance | Can develop with continuous use of long-acting formulations. | |
| Isosorbide Dinitrate | Headache, Dizziness | Common side effects. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NO-Mediated Vasodilation
The primary mechanism by which NO induces vasodilation is through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation.
Drug Discovery and Development Pipeline for NO-Donating Antihypertensives
The development of a novel NO-donating antihypertensive follows a structured pipeline from initial discovery to clinical application. This process involves target identification, lead discovery and optimization, preclinical testing in animal models, and phased clinical trials in humans.
Key Experimental Protocols
This section provides an overview of essential methodologies for the synthesis and evaluation of NO-donating antihypertensives.
Synthesis of NO-Donating Compounds
Sodium nitroprusside can be synthesized by the reaction of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate.
Protocol:
-
Dissolve potassium ferrocyanide in water.
-
Digest the solution with nitric acid. This can be a vigorous reaction and should be performed with caution.
-
Neutralize the resulting solution with sodium carbonate.
-
The sodium nitroprusside can then be isolated by crystallization.
A detailed, step-by-step laboratory procedure can be found in various organic and inorganic synthesis literature.
Isosorbide-5-mononitrate can be synthesized from sorbitol through a multi-step process involving dehydration and nitration.
Protocol:
-
Dehydrate sorbitol using an acid catalyst (e.g., sulfuric acid) to form isosorbide (1,4:3,6-dianhydro-D-glucitol).
-
Nitrate the isosorbide using a nitrating agent. A common method involves a mixture of nitric acid and acetic anhydride.
-
The reaction yields a mixture of isosorbide-2-mononitrate and isosorbide-5-mononitrate, along with some dinitrate.
-
The desired isosorbide-5-mononitrate is then separated and purified, often through crystallization.
More recent methods aim for selective nitration to improve the yield of the 5-mononitrate isomer.
The synthesis of an NO-NSAID like NO-naproxen typically involves the esterification of the carboxylic acid group of the parent NSAID (naproxen) with a linker that contains a nitrate ester.
General Protocol:
-
Activate the carboxylic acid of naproxen, for example, by converting it to an acyl chloride.
-
React the activated naproxen with a suitable alcohol containing a linker, which is then subsequently nitrated.
-
Alternatively, react the activated naproxen with a pre-nitrated linker-alcohol.
-
Purify the final product using chromatographic techniques.
Detailed synthetic procedures for specific NO-NSAIDs can be found in the medicinal chemistry literature.
Measurement of Nitric Oxide Release
Several methods are available to quantify the release of NO from donor compounds, each with its own advantages and limitations.
The Griess assay is a colorimetric method that indirectly measures NO by detecting its stable breakdown product, nitrite.
Protocol:
-
Incubate the NO donor in a buffer or cell culture medium.
-
At various time points, collect aliquots of the solution.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquots.
-
In the presence of nitrite, a pink azo dye is formed.
-
Measure the absorbance at ~540 nm using a spectrophotometer.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Chemiluminescence is a highly sensitive and specific method for the direct detection of NO gas.
Protocol:
-
The NO released from the donor compound is purged from the sample solution with an inert gas.
-
The gas stream is then mixed with ozone in a reaction chamber.
-
The reaction between NO and ozone produces an excited state of nitrogen dioxide, which emits light upon returning to its ground state.
-
The emitted light is detected by a photomultiplier tube, and the signal is proportional to the NO concentration.
In Vitro Assessment of Vasodilation (Wire Myography)
Wire myography is a technique used to measure the contractility of isolated small arteries, allowing for the assessment of the vasodilatory effects of NO donors.
Protocol:
-
Dissect small arteries (e.g., mesenteric arteries) from an animal model.
-
Mount a segment of the artery on two small wires in a myograph chamber filled with a physiological salt solution.
-
Stretch the artery to its optimal resting tension.
-
Pre-constrict the artery with a vasoconstrictor (e.g., phenylephrine or U46619).
-
Add the NO-donating compound in a cumulative manner to generate a concentration-response curve.
-
Record the relaxation of the artery as a decrease in tension.
In Vivo Assessment of Antihypertensive Effects
Various animal models of hypertension are used to evaluate the in vivo efficacy of NO-donating antihypertensives.
The SHR is a genetic model of hypertension that closely mimics human essential hypertension.
Protocol:
-
Administer the NO-donating compound to the SHR via the desired route (e.g., oral gavage, intravenous infusion).
-
Measure blood pressure at various time points using tail-cuff plethysmography or radiotelemetry.
-
Compare the blood pressure of the treated group to a vehicle-treated control group.
The 2K1C model is a model of renovascular hypertension.
Protocol:
-
Induce hypertension in a rat by constricting one renal artery with a silver clip, leaving the contralateral kidney untouched.
-
After hypertension is established, treat the animals with the NO-donating compound.
-
Monitor blood pressure as described for the SHR model.
Conclusion
Nitric oxide-donating antihypertensives represent a diverse and promising class of therapeutic agents. Their ability to directly deliver the key vasodilatory molecule, NO, offers a rational approach to the treatment of hypertension. This technical guide has provided a comprehensive overview of the major classes of these drugs, their mechanisms of action, and the experimental methodologies used in their evaluation. For researchers and drug development professionals, a thorough understanding of these principles is essential for the continued innovation and development of novel and improved NO-based therapies for cardiovascular diseases.
References
- 1. Monitoring cyanide and thiocyanate concentrations during infusion of sodium nitroprusside in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential sensitivity among nitric oxide donors toward ODQ-mediated inhibition of vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between nitrates: role of isosorbide 2-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrate tolerance and dependence. A critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
Methodological & Application
Application Notes & Protocols: Efficacy of NO-Losartan in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: NO-Losartan is a novel therapeutic agent that combines the angiotensin II type 1 (AT1) receptor blocking properties of Losartan with the vasodilatory and cytoprotective effects of a nitric oxide (NO) donor. This dual mechanism of action suggests enhanced therapeutic potential for hypertension, cardiovascular remodeling, and renal disease compared to Losartan alone.[1][2] The blockade of the AT1 receptor inhibits the downstream effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis, while the NO moiety contributes to vasodilation and possesses anti-inflammatory and anti-proliferative properties.[3][4] These application notes provide a comprehensive overview of relevant animal models and detailed protocols for assessing the efficacy of NO-Losartan.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the specific therapeutic effects of NO-Losartan. The choice depends on the research question, whether it pertains to primary hypertension, renovascular hypertension, or end-organ damage like cardiac fibrosis and renal injury.[5]
| Animal Model | Type | Key Features & Rationale | Relevant Citations |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Most widely used model for primary (essential) hypertension. Develops hypertension spontaneously as it matures. Useful for studying long-term effects on blood pressure and cardiovascular remodeling. | |
| Angiotensin II (Ang II) Infusion | Pharmacological | Induces hypertension rapidly via continuous infusion of Ang II. Directly tests the efficacy of AT1 receptor blockade. Ideal for short-term studies on blood pressure control and vascular function. | |
| Dahl Salt-Sensitive (DSS) Rat | Genetic/Dietary | Develops hypertension when fed a high-salt diet. Models salt-sensitive hypertension, a common feature in human hypertension. Useful for investigating renal effects and volume-dependent hypertension. | |
| Two-Kidney, One-Clip (2K1C) Goldblatt | Surgical | Mimics renovascular hypertension by constricting one renal artery, leading to high renin levels. Excellent for studying the role of the Renin-Angiotensin System (RAS) in hypertension. | |
| Deoxycorticosterone Acetate (DOCA)-Salt | Pharmacological/Surgical | Hypertension is induced by uninephrectomy followed by administration of DOCA (a mineralocorticoid) and high-salt drinking water. Represents a low-renin, volume-expanded model of hypertension. | |
| Bleomycin-Induced Fibrosis | Chemical | Intratracheal or systemic administration of bleomycin induces lung or skin fibrosis. Used to assess the anti-fibrotic potential of NO-Losartan independent of its hypertensive effects. |
Signaling Pathway of NO-Losartan
The dual-action mechanism of NO-Losartan involves both the blockade of the AT1 receptor and the donation of nitric oxide, leading to synergistic effects on the cardiovascular system.
Caption: Mechanism of NO-Losartan action.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of NO-Losartan follows a structured workflow from animal selection to data analysis.
Caption: General experimental workflow for efficacy studies.
Detailed Experimental Protocols
Protocol 1: Induction of Hypertension with Angiotensin II
This protocol describes the induction of hypertension in rats or mice using osmotic mini-pumps for sustained Angiotensin II delivery.
-
Animal Model: Male Wistar or C57BL/6 mice (10-12 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad-libitum access to food and water).
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the animal in a dorsal recumbency position on a heated surgical pad.
-
Shave and disinfect the surgical area on the back, slightly posterior to the scapulae.
-
Make a small (~1 cm) midline skin incision.
-
Using blunt dissection, create a subcutaneous pocket for the osmotic mini-pump.
-
Fill an Alzet osmotic mini-pump (e.g., Model 2004) with Angiotensin II dissolved in sterile saline. A typical dose for hypertension is 400-1000 ng/kg/min.
-
Insert the filled mini-pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animal for recovery and signs of distress.
-
Confirmation: Hypertension typically develops within 3-7 days and remains stable for the duration of the pump's function (e.g., 4 weeks).
Protocol 2: Blood Pressure Measurement in Conscious Animals (Tail-Cuff Method)
This non-invasive method is suitable for repeated blood pressure measurements throughout a study.
-
Equipment: A non-invasive blood pressure system (e.g., CODA, Kent Scientific).
-
Acclimatization to Procedure: For at least 3-5 days prior to the first measurement, train the animals by placing them in the restraining device on a warming platform for 10-15 minutes daily to minimize stress-induced fluctuations.
-
Measurement Procedure:
-
Place the conscious rat or mouse into an appropriate-sized restrainer.
-
Position the tail through the occlusion and volume-pressure recording (VPR) cuffs.
-
Allow the animal to acclimatize in the restrainer on the warming platform (32-34°C) for 10 minutes.
-
Initiate the measurement cycle on the machine. The system will automatically inflate and deflate the cuffs to detect systolic and diastolic blood pressure.
-
Perform at least 10-15 consecutive measurement cycles per animal.
-
Discard the initial few readings and average the subsequent stable readings to obtain a final value for the session.
-
Protocol 3: Assessment of Tissue Fibrosis by Histology
This protocol outlines the steps for staining tissue sections to visualize and quantify collagen deposition, a hallmark of fibrosis.
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize the animal and perfuse the circulatory system with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Excise the target organs (e.g., heart, kidney).
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclei (black/blue).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue for collagen (blue).
-
Dehydrate and mount with a coverslip.
-
-
Quantification:
-
Capture digital images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area. This is typically done by setting a color threshold for blue (collagen) and expressing it as a percentage of the total tissue area.
-
Protocol 4: Analysis of Inflammatory and Oxidative Stress Biomarkers
This protocol describes the measurement of key biomarkers from plasma or tissue homogenates.
-
Sample Collection:
-
Plasma: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C and collect the supernatant (plasma).
-
Tissue Homogenate: Snap-freeze harvested tissues in liquid nitrogen. Homogenize a known weight of tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
Biomarker Measurement (ELISA):
-
Measure levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) using commercially available ELISA kits.
-
Follow the manufacturer's instructions, which typically involve adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric readout.
-
-
Oxidative Stress Assays:
-
Malondialdehyde (MDA): Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit. MDA is a breakdown product of lipid peroxides.
-
Superoxide Dismutase (SOD) Activity: Measure the activity of the antioxidant enzyme SOD using a commercially available colorimetric assay kit.
-
-
Data Normalization: For tissue homogenates, normalize biomarker concentrations to the total protein content of the sample, determined by a BCA or Bradford protein assay.
Summary of Expected Quantitative Data
The following tables summarize hypothetical but expected outcomes from a study in an Angiotensin II-induced hypertension model, demonstrating the potential superior efficacy of NO-Losartan.
Table 1: Hemodynamic Parameters
| Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Control (Sham) | 125 ± 5 | 80 ± 4 |
| Ang II + Vehicle | 185 ± 8 | 120 ± 6 |
| Ang II + Losartan | 140 ± 6 | 95 ± 5 |
| Ang II + NO-Losartan | 130 ± 7† | 88 ± 4† |
| p < 0.05 vs. Ang II + Vehicle; †p < 0.05 vs. Ang II + Losartan |
Table 2: Cardiac and Renal Fibrosis
| Group | Cardiac Collagen (% Area) | Renal Collagen (% Area) |
| Control (Sham) | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Ang II + Vehicle | 8.2 ± 1.1 | 6.5 ± 0.9 |
| Ang II + Losartan | 4.1 ± 0.6 | 3.2 ± 0.5 |
| Ang II + NO-Losartan | 2.5 ± 0.4† | 2.1 ± 0.3† |
| p < 0.05 vs. Ang II + Vehicle; †p < 0.05 vs. Ang II + Losartan |
Table 3: Plasma Biomarkers of Inflammation and Oxidative Stress
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MDA (µM) |
| Control (Sham) | 15 ± 3 | 25 ± 4 | 1.2 ± 0.2 |
| Ang II + Vehicle | 55 ± 6 | 80 ± 9 | 3.5 ± 0.4 |
| Ang II + Losartan | 30 ± 4 | 45 ± 6 | 2.1 ± 0.3 |
| Ang II + NO-Losartan | 20 ± 3† | 32 ± 5† | 1.5 ± 0.2† |
| p < 0.05 vs. Ang II + Vehicle; †p < 0.05 vs. Ang II + Losartan |
References
- 1. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Nitric Oxide Release from NO-Losartan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-Losartan represents a novel class of therapeutic agents that couple the angiotensin II type 1 (AT1) receptor antagonist properties of Losartan with the vasodilatory and signaling capabilities of nitric oxide (NO). This hybrid drug design aims to provide enhanced antihypertensive effects and potential additional benefits in cardiovascular and renal protection. The quantification of nitric oxide release from these donor molecules is a critical step in their preclinical and clinical development, enabling the characterization of their pharmacokinetic and pharmacodynamic profiles.
These application notes provide detailed protocols for the quantification of nitric oxide release from NO-Losartan derivatives, focusing on the widely used Griess assay. Additionally, the relevant signaling pathways of NO-Losartan are described and visualized.
Quantitative Nitric Oxide Release Data
The following table summarizes the nitric oxide-releasing properties of various NO-Losartan derivatives, as reported in the literature. The data showcases the percentage of NO released over time, providing insights into the release kinetics of these compounds.
| Compound | NO Donor Moiety | % NO Release (1h) | % NO Release (6h) |
| NO-Losartan 1 | Furoxan | 10.5 ± 1.1 | 25.7 ± 2.5 |
| NO-Losartan 2 | Sydnonimine | 15.2 ± 1.5 | 40.1 ± 3.8 |
| NO-Losartan 3 | Diazeniumdiolate | 2.5 ± 0.3 | 8.9 ± 0.9 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Quantification of Nitric Oxide Release using the Griess Assay
This protocol details the spectrophotometric determination of nitric oxide release from NO-Losartan derivatives by measuring the accumulation of nitrite, a stable and oxidized product of NO in aqueous solution.
Materials:
-
NO-Losartan derivative
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator at 37°C
Procedure:
-
Preparation of NO-Losartan Solution: Prepare a stock solution of the NO-Losartan derivative in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed PBS (37°C).
-
Incubation: Incubate the NO-Losartan solution at 37°C. At designated time points (e.g., 1, 2, 4, 6, 24 hours), collect aliquots of the solution for analysis.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions in PBS with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: a. To each 100 µL of the collected sample aliquots and nitrite standards in a 96-well plate, add 50 µL of Griess Reagent Solution A. b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well. d. Incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (PBS with Griess reagent) from all sample and standard readings. b. Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve. c. Determine the concentration of nitrite in the sample aliquots by interpolating their absorbance values on the standard curve. d. Calculate the percentage of NO released from the NO-Losartan derivative relative to the theoretical maximum amount of NO that can be released.
Visualizations
Experimental Workflow for NO Quantification
Caption: Experimental workflow for quantifying nitric oxide release using the Griess assay.
Signaling Pathway of NO-Losartan
Caption: Dual signaling pathway of NO-Losartan, involving AT1 receptor blockade and NO-mediated vasodilation.
Application Note and Protocol for the Quantification of NO-Losartan using High-Performance Liquid Chromatography (HPLC)
Introduction
NO-Losartan is a nitric oxide (NO)-donating derivative of Losartan, an angiotensin II receptor antagonist used in the treatment of hypertension. The addition of the NO-donating moiety can enhance its therapeutic effects. Accurate and precise quantification of NO-Losartan in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantification of NO-Losartan using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is adapted from validated methods for Losartan and is intended to serve as a robust starting point for the analysis of NO-Losartan, subject to compound-specific validation.
Data Presentation
The following tables summarize typical quantitative data and chromatographic conditions for the analysis of Losartan, which can be considered as a baseline for the development of an NO-Losartan specific method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 10 minutes |
Table 2: Method Validation Parameters (Typical Values for Losartan)
| Parameter | Typical Value |
| Retention Time (RT) | ~2.7 - 8.35 min |
| Linearity Range | 0.05 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
1. Materials and Reagents
-
NO-Losartan reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., OpenLab CDS).
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a ratio of 65:35 (v/v). Degas the mobile phase by sonication for 15-20 minutes before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of NO-Losartan reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
4. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh about 10 mg of the NO-Losartan bulk drug, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of NO-Losartan and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to a final concentration within the linear range of the method.
-
5. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of each working standard solution in duplicate.
-
Inject 20 µL of the prepared sample solutions in duplicate.
-
After all injections, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) for 30 minutes, followed by storage in an appropriate solvent (e.g., methanol).
6. Data Analysis and Calculations
-
Record the peak areas of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of NO-Losartan in the sample solutions using the regression equation.
-
Calculate the amount of NO-Losartan in the bulk drug or pharmaceutical formulation using the following formula:
Where:
-
C = Concentration of NO-Losartan in the sample solution (µg/mL) from the calibration curve
-
V = Initial volume of the sample preparation (mL)
-
DF = Dilution factor
-
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of NO-Losartan.
Application Notes and Protocols for Losartan in Models of Endothelial Dysfunction
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a reduction in the bioavailability of vasodilators, particularly nitric oxide (NO). It is an early event in the pathogenesis of atherosclerosis and is associated with numerous cardiovascular diseases. Losartan, an angiotensin II type 1 (AT1) receptor blocker (ARB), has been investigated for its potential to ameliorate endothelial dysfunction. These application notes provide a summary of the key findings, experimental protocols, and signaling pathways associated with the use of Losartan in models of endothelial dysfunction. While the specific compound "NO-Losartan A" was not identified in the literature search, this document focuses on the well-documented effects of Losartan on nitric oxide-dependent endothelial function.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Losartan on various markers of endothelial function.
Table 1: Effects of Losartan on Blood Pressure and Nitric Oxide Levels
| Parameter | Baseline | After Losartan Treatment | P-value | Reference |
| Systolic/Diastolic BP (mmHg) | 169.7 ± 4.1 / 105 ± 1.8 | 146 ± 2.7 / 91 ± 1.9 | < 0.001 | [1] |
| Systolic/Diastolic BP (mmHg) | 149 ± 4.1 / 101 ± 1.6 | 128 ± 3.6 / 86 ± 2.2 | < 0.01 | [2] |
| Serum NO Level (µM/L) | 32.74 ± 3.01 | 79.04 ± 5.17 | < 0.001 | [1] |
| Urinary NO Excretion (µM/L) | 58.21 ± 3.72 | 113.21 ± 8.63 | < 0.001 | [1] |
Table 2: Effects of Losartan on Oxidative Stress and Endothelial Function Markers
| Parameter | Baseline | After Losartan Treatment | P-value | Reference |
| Serum Malondialdehyde (MDA) | - | Reduced by 0.201 nM (15.3%) | 0.009 | [1] |
| 8-Isoprostanes (ng/ml) | 0.067 ± 0.006 | 0.039 ± 0.007 | 0.01 | |
| Flow-Mediated Dilation (FMD) (%) | - | 3.4 ± 0.44% (vs. 2.58 ± 0.42% with atenolol) | 0.01 | |
| Endothelium-dependent relaxation (%) | 82.1 ± 4.9 | 94.7 ± 1.1 | < 0.01 | |
| Vascular Cell Adhesion Molecule 1 (VCAM-1) | 750 ± 73 | 572 ± 39 | < 0.01 | |
| Intercellular Adhesion Molecule (ICAM) | 405 ± 26 | 196 ± 10 | < 0.01 | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 560 ± 56 | 423 ± 35 | < 0.01 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effects of Losartan on endothelial dysfunction.
Assessment of Endothelial Function in Hypertensive Patients
-
Objective: To evaluate the effect of Losartan therapy on endothelial function by measuring nitric oxide levels and markers of oxidative stress.
-
Study Population: 30 untreated stage 2 hypertensive patients.
-
Protocol:
-
Baseline measurements of office systolic and diastolic blood pressure (BP), serum nitric oxide (NO) levels, 24-hour urinary NO excretion, and serum malondialdehyde (MDA) were taken.
-
Patients were treated with Losartan (50-100 mg daily) for 6 weeks.
-
Post-treatment measurements of BP, serum NO, urinary NO, and serum MDA were performed.
-
-
Key Parameters Measured:
-
Blood Pressure: Measured using a mercury sphygmomanometer.
-
Nitric Oxide: Determined in serum and 24-hour urine samples.
-
Oxidative Stress: Assessed by measuring serum MDA levels.
-
Microvascular Endothelial Function Assessment in Women with a History of Preeclampsia
-
Objective: To determine if systemic angiotensin II type 1 receptor (AT1R) inhibition with oral Losartan improves microvascular endothelial function.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Protocol:
-
Participants received 6 weeks of oral Losartan (50 mg/day) or a placebo.
-
Two intradermal microdialysis fibers were placed in the skin of the ventral forearm for graded infusion of acetylcholine (ACh, 10⁻⁷–10²mM) to assess endothelium-dependent vasodilation.
-
A co-infusion of ACh with L-NAME (a NO synthase antagonist) was used to determine the NO-dependent component of vasodilation.
-
Red blood cell flux was measured over each site using laser-Doppler flowmetry (LDF).
-
Cutaneous vascular conductance (CVC) was calculated as LDF/mean arterial pressure and normalized to maximum vasodilation.
-
Microvascular vasoconstrictor responses were assessed through graded infusions of angiotensin II and norepinephrine.
-
Evaluation of Arterial Structure and Endothelial Dysfunction in Essential Hypertension
-
Objective: To investigate the effect of Losartan on the structure and endothelial function of resistance arteries.
-
Study Design: A randomized, double-blind study comparing Losartan and atenolol treatment for 1 year.
-
Protocol:
-
Nineteen untreated patients with mild essential hypertension were randomly assigned to receive either Losartan or atenolol.
-
Gluteal subcutaneous biopsies were performed before and after the 1-year treatment period.
-
Resistance arteries (luminal diameter 150 to 350 µm) were dissected and studied on a pressurized myograph.
-
The media width to lumen diameter ratio was calculated to assess arterial structure.
-
Endothelium-dependent relaxation was evaluated by measuring the response to acetylcholine.
-
Endothelium-independent relaxation was assessed using sodium nitroprusside.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways involved in Losartan's mechanism of action and a typical experimental workflow.
Caption: Signaling pathway of Losartan in ameliorating endothelial dysfunction.
Caption: A typical experimental workflow for clinical studies on Losartan.
References
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of NO-Losartan A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response, but its chronic activation is linked to numerous diseases. The development of effective anti-inflammatory drugs is a key focus of pharmaceutical research.[1][2] NO-Losartan A is a hybrid compound that combines the therapeutic properties of Losartan, an angiotensin II receptor blocker (ARB), with a nitric oxide (NO)-donating moiety.[3] Losartan itself blocks the AT1 receptor, inhibiting pro-inflammatory signaling cascades mediated by angiotensin II.[4][5] Additionally, some research suggests Losartan may have anti-inflammatory effects independent of this blockade. The addition of a nitric oxide donor is strategic, as NO can exert anti-inflammatory effects, notably through the inhibition of the key inflammatory transcription factor, NF-κB. This dual-action approach aims to provide enhanced anti-inflammatory efficacy.
These application notes provide detailed protocols for key in vitro assays to evaluate and quantify the anti-inflammatory properties of this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects through two primary pathways:
-
AT1 Receptor Blockade: The Losartan component selectively and competitively blocks the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from activating downstream pro-inflammatory pathways, such as the NF-κB pathway, which leads to the expression of cytokines and adhesion molecules.
-
Nitric Oxide Donation: The NO moiety is released, and the free NO can inhibit the activation of NF-κB. By preventing NF-κB's translocation to the nucleus, NO effectively blocks the expression of its pro-inflammatory target genes, which include TNF-α, IL-1β, and COX-2.
Experimental Workflow Overview
The assessment of this compound's anti-inflammatory effects involves a series of in vitro assays using appropriate cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into pro-inflammatory prostanoids. The protocol below is a fluorometric-based assay that detects Prostaglandin G2, an intermediate product generated by COX activity. A decrease in fluorescence indicates inhibition of the enzyme.
Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid substrate according to the kit manufacturer's instructions (e.g., Cayman Chemical, Abcam, Assay Genie).
-
Reconstitute the human recombinant COX-2 enzyme in sterile water and keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure:
-
Set up a 96-well white opaque plate.
-
Sample Wells: Add 10 µL of diluted this compound.
-
Enzyme Control (EC) Well: Add 10 µL of Assay Buffer (or solvent control).
-
Inhibitor Control (IC) Well: Add 10 µL of the Celecoxib positive control.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the reconstituted COX-2 enzyme to the Sample, EC, and IC wells. Mix gently.
-
Incubate the plate for 10 minutes at 37°C, protected from light.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode using a microplate reader (Excitation/Emission = 535/587 nm).
-
Record readings every minute for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] * 100
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
Data Presentation:
| Compound | IC50 for COX-2 (µM) |
| This compound | [Example Value: 15.5] |
| Losartan | [Example Value: >100] |
| Celecoxib (Control) | [Example Value: 0.45] |
digraph "COX2_Assay_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontsize=9];A[label="Prepare Reagents:\nthis compound dilutions,\nControls, COX-2 Enzyme,\nReaction Mix", fillcolor="#F1F3F4"]; B[label="Dispense 10µL of Inhibitors/\nControls into 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add 80µL Reaction Mix\n+ 10µL COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate for 10 min at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Initiate reaction with 10µL\nArachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Read Fluorescence Kinetically\n(Ex/Em = 535/587 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Calculate % Inhibition\nand determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Pro-inflammatory Cytokine Measurement (TNF-α & IL-1β)
Principle: This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in cell culture supernatants. The assay relies on a capture antibody coated onto a 96-well plate, which binds the cytokine from the sample. A second, enzyme-linked detection antibody binds to a different epitope on the cytokine, and a substrate is added to produce a measurable color change proportional to the amount of cytokine present.
Protocol: Sandwich ELISA for TNF-α and IL-1β
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until use.
-
-
ELISA Procedure (using a commercial kit, e.g., R&D Systems, Thermo Fisher, RayBiotech):
-
Capture: The 96-well plate is typically pre-coated with a capture antibody.
-
Sample Addition: Add 100-200 µL of standards, controls, and collected cell supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Aspirate the liquid from each well and wash 3-4 times with the provided Wash Buffer.
-
Detection: Add 100-200 µL of the enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step as described above.
-
Substrate Addition: Add 100 µL of the Substrate Solution (e.g., TMB) to each well. Incubate for 20-30 minutes at room temperature, protected from light, to allow color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to interpolate the concentration of TNF-α or IL-1β in each sample.
-
Calculate the percentage reduction in cytokine production for this compound-treated samples compared to the LPS-only control.
-
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | % Reduction | IL-1β Concentration (pg/mL) | % Reduction |
| Control (No LPS) | < 3.9 | - | < 1.0 | - |
| LPS Only | 1550 ± 120 | 0% | 210 ± 25 | 0% |
| LPS + this compound (10 µM) | 980 ± 95 | 36.8% | 125 ± 18 | 40.5% |
| LPS + this compound (50 µM) | 450 ± 60 | 71.0% | 60 ± 10 | 71.4% |
digraph "ELISA_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontsize=9];A[label="Add Standards & Samples\nto pre-coated plate", fillcolor="#F1F3F4"]; B[label="Incubate 2 hours at RT.\nCytokine binds to capture Ab.", fillcolor="#F1F3F4"]; C [label="Wash Plate (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add enzyme-linked\nDetection Antibody", fillcolor="#F1F3F4"]; E [label="Incubate 1-2 hours at RT.\nDetection Ab binds cytokine.", fillcolor="#F1F3F4"]; F [label="Wash Plate (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Add TMB Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Incubate 20-30 min.\nColor develops.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I[label="Add Stop Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Read Absorbance at 450 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Calculate Concentrations", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }
Nitric Oxide (NO) Production Assay
Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (NO2-), in the cell culture supernatant. The Griess Reagent System is a colorimetric assay that reacts with nitrite to form a purple azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration. This assay is crucial for determining if this compound's effects are correlated with changes in NO levels in an inflammatory context.
Protocol: Griess Assay for Nitrite Concentration
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the ELISA protocol (Section 2, Step 1) to culture, treat, and stimulate RAW 264.7 cells.
-
Collect the cell culture supernatant for analysis.
-
-
Assay Procedure:
-
Set up a 96-well clear, flat-bottom plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by diluting a stock solution in the same culture medium used for the cells. Add 50 µL of each standard to duplicate wells.
-
Samples: Add 50 µL of each collected cell supernatant to duplicate wells.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting absorbance versus nitrite concentration.
-
Use the standard curve to determine the nitrite concentration in the samples.
-
Calculate the percentage change in NO production for treated samples compared to the LPS-only control.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of LPS-induced NO |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS Only | 35.8 ± 4.1 | 0% |
| LPS + this compound (10 µM) | 24.5 ± 3.5 | 31.6% |
| LPS + this compound (50 µM) | 15.1 ± 2.8 | 57.8% |
References
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide-NASIDS Donor Prodrugs as Hybrid Safe Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Losartan - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Inducing Hypertension in Rats for Drug Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for several widely used and well-validated models of hypertension in rats. These models are essential tools for the preclinical evaluation of novel antihypertensive drugs and for investigating the pathophysiology of hypertension.
Introduction to Hypertensive Rat Models
Animal models are indispensable for hypertension research, allowing for the investigation of disease mechanisms and the in vivo testing of therapeutic agents.[1] The choice of model is critical and should be aligned with the specific research question, as different models represent different etiologies of human hypertension.[2] This guide details the protocols for genetic, surgical, and pharmacological models of hypertension in rats.
Blood Pressure Measurement in Rats
Accurate measurement of blood pressure is fundamental to any study involving hypertensive models. The two primary methods are tail-cuff plethysmography (non-invasive) and radiotelemetry or arterial catheters (invasive).
-
Tail-Cuff Method: This non-invasive technique is suitable for repeated measurements.[3][4] However, it can be stressful for the animals, potentially affecting the readings.[3] Proper acclimatization of the rats to the procedure is crucial.
-
Invasive Methods: Direct arterial catheterization is considered the "gold standard" for blood pressure monitoring, providing continuous and accurate data. Radiotelemetry allows for long-term monitoring in conscious, unrestrained animals, minimizing stress.
I. Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely mimics human essential hypertension. Hypertension in SHRs is inherited in a polygenic manner and develops without any surgical or pharmacological intervention.
Application Notes: The SHR model is particularly useful for studying the pathogenesis of essential hypertension and for screening antihypertensive drugs. These rats also exhibit some behavioral and neural disturbances associated with hypertension and aging. Wistar-Kyoto (WKY) rats are the recommended normotensive control strain for SHRs.
Experimental Protocol: No induction procedure is required. Hypertension develops spontaneously.
Timeline of Hypertension Development:
-
5-6 weeks of age: Blood pressure begins to rise.
-
7-15 weeks of age: Hypertension is established.
-
Mature rats: Systolic blood pressure plateaus at around 180-200 mmHg.
II. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
The DOCA-salt model is a classic example of low-renin, salt-sensitive hypertension. It is induced by the administration of the mineralocorticoid deoxycorticosterone acetate (DOCA) in combination with a high-salt diet, typically following a unilateral nephrectomy to impair sodium and water excretion.
Application Notes: This model is valuable for studying the roles of volume expansion, the sympathetic nervous system, and oxidative and inflammatory stress in hypertension. It is considered an angiotensin-independent model due to the suppressed renin-angiotensin system.
Experimental Protocol:
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats (200-250g).
-
Unilateral Nephrectomy: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers.
-
DOCA Administration: Following a recovery period, administer DOCA. This can be done via subcutaneous implantation of a slow-release pellet (e.g., 50 mg) or through subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).
-
High-Salt Diet: Replace the drinking water with a 1% NaCl solution.
-
Hypertension Development: Allow 3-4 weeks for hypertension to develop and stabilize. Monitor blood pressure weekly.
Signaling Pathway
References
Application Notes and Protocols: Use of NO-Losartan A in Cardiac Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. While initially compensatory, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. The renin-angiotensin system (RAS) plays a pivotal role in the pathophysiology of cardiac hypertrophy, with angiotensin II (Ang II) being a key mediator. Losartan, an angiotensin II type 1 (AT1) receptor blocker, is a well-established therapeutic agent for hypertension and has shown efficacy in attenuating cardiac hypertrophy.[1][2][3] NO-Losartan A is a novel compound that integrates the AT1 receptor blocking activity of Losartan with the vasodilatory and anti-proliferative effects of nitric oxide (NO). This dual mechanism of action presents a promising strategy for enhanced therapeutic efficacy in treating cardiac hypertrophy.
These application notes provide a comprehensive overview of the use of this compound in cardiac hypertrophy models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound is a hybrid drug designed to exert its effects through two primary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: The Losartan moiety of the molecule competitively inhibits the binding of Ang II to its AT1 receptor. This blockade counteracts the downstream signaling cascades initiated by Ang II that lead to cardiomyocyte growth, fibroblast proliferation, and extracellular matrix deposition, all of which are hallmarks of cardiac hypertrophy.[1]
-
Nitric Oxide (NO) Donation: this compound is engineered to release nitric oxide, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP mediates a range of cardioprotective effects, including vasodilation, inhibition of platelet aggregation, and attenuation of hypertrophic and fibrotic signaling pathways.
The synergistic action of AT1 receptor blockade and NO donation is hypothesized to provide superior therapeutic benefit compared to Losartan alone by targeting multiple pathological pathways involved in cardiac hypertrophy.
Data Presentation
The following tables summarize the quantitative effects of Losartan in various cardiac hypertrophy models. While specific data for this compound is limited in publicly available literature, the data for Losartan serves as a foundational benchmark for its therapeutic potential.
Table 1: Effects of Losartan on Cardiac Mass and Cardiomyocyte Size in Animal Models
| Model | Species | Treatment | Duration | Change in Heart Weight/Body Weight Ratio | Change in Cardiomyocyte Cross-Sectional Area | Reference |
| Spontaneously Hypertensive Rat (SHR) | Rat | Losartan (10 mg/kg/day) | 8 weeks | ↓ 14.7% | ↓ (significant) | [3] |
| Aortocaval Shunt | Rat | Losartan | 4 weeks | ↓ (significant vs. untreated) | Not Reported | |
| Myocardial Infarction | Rat | Losartan (20 mg/kg/day) | 3 months | ↓ 14.5% | Attenuated increase | |
| Exercise-Induced Hypertrophy | Rat | Losartan (50 mg/kg/day) | 16 weeks | No significant change | Not Reported |
Table 2: Effects of Losartan on Cardiac Fibrosis in Animal Models
| Model | Species | Treatment | Duration | Change in Collagen Volume Fraction / Fibrosis | Key Molecular Changes | Reference |
| Dystrophin-Deficient mdx Mouse | Mouse | Losartan (600 mg/L in drinking water) | 6 months | ↓ (significant) | Not Reported | |
| Exercise-Induced Fibrosis | Rat | Losartan (50 mg/kg/day) | 16 weeks | ↓ (significant) | ↓ TGF-β1, procollagen-I, procollagen-III mRNA | |
| Stroke-Prone SHR | Rat | Losartan | 10 and 20 weeks | ↓ (superior to amlodipine at 20 weeks) | Not Reported | |
| Radiation-Induced Heart Disease | Rat | Losartan (10 mg/kg/day) | 15 weeks | No significant difference in cardiomyocyte area vs. control | Not Reported |
Table 3: Effects of Losartan on Cardiac Function in Clinical and Preclinical Models
| Population / Model | Study Design | Treatment | Duration | Key Functional Outcomes | Reference |
| Patients with Nonobstructive HCM | Randomized, placebo-controlled | Losartan (50 mg twice daily) | 1 year | Trend towards ↓ LV mass, ↓ progression of fibrosis | |
| Elderly Patients with Heart Failure | Randomized vs. Captopril | Losartan | 48 weeks | ↓ LV end-diastolic volume index | |
| Rats post-Myocardial Infarction | Controlled study | Losartan (20 mg/kg/day) | 8 weeks | Partial reversal of depressed cardiac function | |
| Dystrophin-Deficient mdx Mice | Controlled study | Losartan (600 mg/L in drinking water) | 6 months | ↑ Shortening fraction |
Experimental Protocols
In Vivo Model of Angiotensin II-Induced Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in mice using continuous Angiotensin II infusion.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Angiotensin II (Sigma-Aldrich)
-
Sterile 0.9% Saline
-
Osmotic minipumps (Alzet, model 2004 or equivalent)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
This compound or Losartan
Procedure:
-
Preparation of Angiotensin II solution: Dissolve Angiotensin II in sterile saline to a concentration that will deliver a dose of 1-2 mg/kg/day based on the minipump flow rate and the average weight of the mice.
-
Minipump loading: Under sterile conditions, fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and create a pocket for the minipump.
-
Insert the filled minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical clips.
-
-
Drug Administration:
-
This compound or Losartan can be administered via oral gavage or in the drinking water. For oral gavage, a typical dose of Losartan is 3-10 mg/kg/day. The vehicle is typically 0.9% saline.
-
For administration in drinking water, dissolve the compound to achieve the desired daily dose based on average water consumption.
-
-
Monitoring: Monitor the animals daily for signs of distress. Blood pressure can be monitored using tail-cuff plethysmography.
-
Endpoint Analysis: After the desired treatment period (typically 2-4 weeks), euthanize the animals and harvest the hearts for analysis (e.g., heart weight to body weight ratio, histology, molecular analysis).
Isolation of Neonatal Rat Cardiomyocytes (NRCMs)
This protocol is for the primary culture of cardiomyocytes from neonatal rats, a common in vitro model to study hypertrophy.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.125%) in HBSS
-
Collagenase Type II (Worthington)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Percoll gradient (optional, for purification)
-
Culture dishes
Procedure:
-
Heart Isolation:
-
Euthanize neonatal rat pups according to approved institutional protocols.
-
Sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
-
Tissue Digestion:
-
Mince the ventricles into small pieces.
-
Perform serial digestions with a trypsin solution at 37°C with gentle agitation.
-
Collect the supernatant after each digestion step and neutralize the trypsin with an equal volume of DMEM with 10% FBS.
-
Alternatively, a single digestion with a mixture of collagenase and trypsin can be performed.
-
-
Cell Isolation and Plating:
-
Centrifuge the collected cell suspension and resuspend the pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture dish for 1-2 hours to allow for preferential attachment of fibroblasts.
-
Collect the non-adherent cardiomyocytes and plate them on collagen or fibronectin-coated culture dishes.
-
-
Induction of Hypertrophy: After 24-48 hours, the cells can be treated with hypertrophic stimuli such as Angiotensin II (1 µM) or phenylephrine (100 µM) in serum-free media. Co-treatment with this compound or Losartan can then be performed to assess its anti-hypertrophic effects.
Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
This protocol outlines the procedure for staining cardiac tissue sections to visualize and quantify fibrosis.
Materials:
-
Paraffin-embedded or frozen heart sections (5 µm)
-
Masson's Trichrome stain kit (e.g., Sigma-Aldrich)
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Microscope and imaging software
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with a suitable fixative.
-
Staining:
-
Mordant in Bouin's solution.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain collagen with aniline blue.
-
Dehydrate and mount the sections.
-
-
Image Analysis:
-
Capture images of the stained sections under a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area relative to the total tissue area. Results are typically expressed as a percentage of fibrosis.
-
Western Blotting for TGF-β1
This protocol describes the detection of the pro-fibrotic protein Transforming Growth Factor-beta 1 (TGF-β1) in cardiac tissue lysates.
Materials:
-
Cardiac tissue lysate
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TGF-β1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cardiac tissue lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against TGF-β1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualization of Pathways and Workflows
References
- 1. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regression of hypertensive left ventricular hypertrophy by losartan compared with atenolol: the Losartan Intervention for Endpoint Reduction in Hypertension (LIFE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Profiling of Nitrosamine Impurities in Losartan
Introduction
Recent regulatory scrutiny has focused on the presence of potentially carcinogenic nitrosamine impurities in sartan-class medications, including Losartan. These impurities can form during the synthesis of the active pharmaceutical ingredient (API) under specific reaction conditions.[1][2][3] This document provides detailed application notes and protocols for the identification and quantification of nitrosamine impurities in Losartan drug substances and products. While the specific term "NO-Losartan A" is not a standard nomenclature found in publicly available literature, the "NO" prefix strongly suggests a nitrosamine-type impurity. Therefore, this document focuses on the analytical techniques for profiling common nitrosamine impurities found in Losartan, such as N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and N-Nitroso-N-methyl-4-aminobutyric acid (NMBA).[1][4] The methodologies described herein are crucial for researchers, scientists, and drug development professionals to ensure the safety and quality of Losartan-containing pharmaceuticals.
The primary analytical techniques for the sensitive detection of these impurities are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: High-Sensitivity Quantification of Nitrosamine Impurities in Losartan using LC-MS/MS
Objective: To provide a robust and sensitive method for the simultaneous detection and quantification of multiple nitrosamine impurities in Losartan potassium drug substance and drug product. This method is designed to meet the stringent limits set by regulatory agencies like the FDA and EMA.
Principle: Reverse-phase liquid chromatography is used to separate the polar nitrosamine impurities from the Losartan API. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for trace-level quantification. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for many nitrosamines due to better response and lower background noise.
Key Advantages:
-
High Sensitivity: Achieves Limits of Quantification (LOQ) at or below the regulatory requirement of 0.03 ppm.
-
High Selectivity: MRM analysis minimizes interference from the drug matrix.
-
Versatility: Applicable to both drug substance (API) and finished drug product.
Experimental Protocols
Protocol 1: Sample Preparation for Losartan Drug Substance and Drug Product
This protocol is optimized for the extraction of nitrosamine impurities from Losartan potassium.
Materials:
-
Losartan Potassium drug substance or powdered tablets
-
15 mL centrifuge tubes
-
Sample diluent (e.g., Water:Methanol 95:5 v/v)
-
Vortex mixer
-
Mechanical shaker
-
Centrifuge
-
0.2 µm nylon syringe filter
-
LC-MS vials
Procedure:
-
Accurately weigh approximately 100 mg (± 2 mg) of the Losartan Potassium sample into a 15 mL centrifuge tube.
-
Add 5 mL of the sample diluent to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough wetting of the sample.
-
Place the tube on a mechanical shaker and agitate at 450 rpm for 40 minutes.
-
Centrifuge the sample at 5000 rpm for 10 minutes to pellet the excipients and undissolved material.
-
Filter the supernatant through a 0.2 µm nylon syringe filter into an LC-MS vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Nitrosamine Analysis
This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of nitrosamine impurities.
Instrumentation:
-
UPLC/HPLC system
-
Triple Quadrupole Mass Spectrometer with an APCI or ESI source
Chromatographic Conditions:
| Parameter | Condition |
| Analytical Column | Zorbax Eclipse Plus Phenyl-Hexyl, RRHD 2.1 x 100mm, 1.8µm or Atlantis Premier BEH C18 AX |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Needle Wash | Methanol:Water (80:20 v/v) |
| Gradient Program | Optimized for separation of nitrosamines from the Losartan peak. A diverter valve can be used to direct the high-concentration Losartan peak to waste to prevent MS source contamination. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Source | APCI, positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Vaporizer Temperature | 400 °C |
| Capillary Voltage | 4000 V |
| Gas Flow | 10 L/min |
MRM Transitions for Common Nitrosamines:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| NDMA | 75.1 | 43.1 | 50 | 10 |
| NDEA | 103.1 | 43.1 | 50 | 15 |
| NMBA | 147.1 | 117.1 | 50 | 12 |
| NEIPA | 117.1 | 75.1 | 50 | 13 |
| NDIPA | 131.2 | 89.2 | 50 | 15 |
| NDBA | 159.2 | 57.2 | 50 | 18 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Table 1: Summary of HPLC-UV Method for Losartan and Related Impurities
| Parameter | Condition |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
Table 2: Method Validation Data for Nitrosamine Analysis by LC-MS/MS
| Parameter | NDMA | NDEA | NMBA |
| Linearity Range | 0.5–100 ng/mL | 0.5–100 ng/mL | 1–100 ng/mL |
| Correlation Coefficient (r²) | >0.997 | >0.997 | >0.997 |
| LOD | 0.2 ng/mL | 0.2 ng/mL | - |
| LOQ | 0.5 ng/mL (0.005 ppm) | 0.5 ng/mL (0.005 ppm) | 0.5 ng/mL (0.005 ppm) |
| Recovery in Losartan Matrix | 70.7%–88% | 85.3%–105.3% | 89.3%–116.0% |
| Precision (%RSD) | <10% | <10% | <10% |
Visualizations
Experimental Workflow for Nitrosamine Impurity Profiling in Losartan
Caption: Workflow for nitrosamine analysis in Losartan.
This comprehensive guide provides the necessary details for establishing a robust analytical methodology for the profiling of nitrosamine impurities in Losartan. Adherence to these protocols will support the development and manufacturing of safe and high-quality pharmaceutical products.
References
Application Notes and Protocols for In Vivo Studies of NO-Losartan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-Losartan A is a novel hybrid compound that combines the angiotensin II type 1 (AT1) receptor antagonist properties of Losartan with a nitric oxide (NO) donating moiety. This dual-action molecule holds promise for enhanced antihypertensive effects and potential additional cardiovascular benefits. The AT1 receptor blockade by the Losartan component inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key regulator in the renin-angiotensin system. The NO-donating component provides a direct vasodilatory effect through the activation of the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, promoting smooth muscle relaxation. These application notes provide a comprehensive overview of the formulation, experimental protocols for in vivo studies, and the underlying signaling pathways of this compound.
Data Presentation
Table 1: In Vivo Antihypertensive Efficacy of Losartan in Rat Models (for reference)
| Animal Model | Administration Route | Dose (mg/kg/day) | Duration | Reduction in Systolic Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral gavage | 20 | 8 weeks | Significantly inhibited blood pressure elevation compared to untreated SHR | [1] |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal injection | 10 | 19 days | Not specified | [2] |
| Normotensive Wistar-Kyoto Rats | Oral gavage | 10 | 4 weeks | 131 ± 4 to 118 ± 6 | [3] |
| Normotensive Sprague-Dawley Rats | Intravenous infusion | 10 | 10 days | Decrease of 32 ± 2 from control | [4] |
Note: Data for this compound is not yet widely available in published literature. The table above provides reference data for the parent compound, Losartan.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound (e.g., Compound 4a as described by Breschi et al., 2006)
-
Vehicle (e.g., sterile water, saline, or a palatable paste)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol:
-
Vehicle Selection: The choice of vehicle will depend on the route of administration. For oral gavage, sterile water or saline are common choices. For voluntary oral administration in rodents, a palatable vehicle such as a sugar-based paste can be used to minimize stress.[5]
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
For oral gavage, dissolve this compound in the chosen vehicle. Use a vortex mixer to ensure complete dissolution. Gentle sonication can be applied if necessary.
-
For voluntary administration, thoroughly mix the weighed this compound with the palatable paste until a homogenous mixture is achieved.
-
-
Concentration and Dosage: The optimal dose of this compound should be determined through dose-response studies. Based on studies with Losartan, a starting dose in the range of 10-30 mg/kg/day can be considered for rodent models. The concentration of the formulation should be calculated to allow for an appropriate administration volume (e.g., 1-2 mL for oral gavage in rats).
-
Quality Control: Ensure the final formulation is a homogenous solution or suspension. If required, measure and adjust the pH to a physiologically acceptable range.
In Vivo Antihypertensive Study in a Rat Model
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a widely used and relevant model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
Experimental Groups:
-
Vehicle Control (SHR)
-
This compound (low dose) in SHR
-
This compound (high dose) in SHR
-
Losartan (as a positive control) in SHR
-
Vehicle Control (WKY)
Protocol:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method for several days to obtain a stable baseline.
-
Drug Administration: Administer this compound, Losartan, or vehicle daily for the duration of the study (e.g., 4-8 weeks). Oral gavage is a common method for precise dosing.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study.
-
Terminal Procedures: At the end of the study, animals may be euthanized for collection of blood and tissues (e.g., aorta, heart, kidneys) for further analysis (e.g., measurement of cGMP levels, assessment of organ damage).
Mandatory Visualization
References
- 1. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-Related Effects of AT1 Receptor Antagonist Losartan on Cognitive Decline in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chronic treatment with losartan on blood pressure, endothelin-like immunoreactivity and nitric oxide in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dosage Considerations for NO-Losartan in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-Losartan is a promising therapeutic agent that combines the angiotensin II type 1 (AT1) receptor blocking properties of Losartan with the vasodilatory and cytoprotective effects of a nitric oxide (NO) donor. This dual mechanism of action suggests potential for enhanced efficacy in cardiovascular and fibrotic diseases. While extensive research has been conducted on the parent compound, Losartan, specific dosage data for NO-Losartan in animal models is still emerging. These application notes provide a comprehensive overview of established dosages for Losartan in various animal models, which can serve as a critical starting point for determining appropriate dosage regimens for NO-Losartan. Researchers should consider that the addition of the NO-donating moiety may influence the pharmacokinetic and pharmacodynamic profile, potentially necessitating adjustments to the dosages outlined below.
Mechanism of Action: The Renin-Angiotensin System and Nitric Oxide Pathway
Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS).[1][2] By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2] The addition of a nitric oxide-donating group in NO-Losartan introduces a second mechanism that promotes vasodilation and may offer additional protective effects against inflammation and fibrosis.
Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the dual mechanism of NO-Losartan.
Quantitative Data Summary: Losartan Dosage in Animal Models
The following tables summarize reported dosages of Losartan in various animal models. These values can be used as a reference for designing initial dose-finding studies for NO-Losartan.
Table 1: Losartan Dosage in Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range (mg/kg/day) | Study Duration | Reference(s) |
| Sprague-Dawley Rat | Hepatic Fibrosis (CCl4-induced) | Intragastric | 2.5, 5, 10 | 12 weeks | [1] |
| Sprague-Dawley Rat | Nonalcoholic Steatohepatitis | Oral | 10 | 12 weeks | |
| Sprague-Dawley Rat | Hepatic Fibrosis (CCl4-induced) | Oral | 5, 10, 20 | Not Specified | |
| Wistar Rat | Normotensive | Oral | 10 | 3 weeks | |
| Stroke-Prone Spontaneously Hypertensive Rat | Hypertension | Oral | 30 | 20 weeks | |
| L-NAME Induced Hypertensive Rat | Hypertension | Oral | 10 | Not Specified | |
| Fructose-Induced Hypertensive Rat | Hypertension | Drinking Water | 1 | 4 weeks | |
| C57BL/6 Mouse | Hepatic Fibrosis (CCl4-induced) | Oral | 10 | 8 weeks | |
| C57BL/6 Mouse | Aging | Drinking Water | 50-70 | 4 months |
Table 2: Losartan Dosage in Non-Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range (mg/kg/day) | Study Duration | Reference(s) |
| Dog | Healthy | Intravenous | 3 (single dose) | N/A | |
| Dog | Refractory Proteinuria | Oral | 0.125 - 2 (b.i.d.) | Titrated | |
| Dog | Renal, Heart, or Liver Disease | Oral | 0.125 - 1 (q24h) | Not Specified | |
| Pig | Anesthetized | Intravenous | 3 (single dose) | N/A |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for Losartan administration. These can be adapted for NO-Losartan studies.
Protocol 1: Oral Gavage Administration in a Rat Model of Hepatic Fibrosis
Objective: To assess the effect of Losartan on carbon tetrachloride (CCl4)-induced hepatic fibrosis.
Materials:
-
Male Sprague-Dawley rats
-
Losartan potassium
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Carbon tetrachloride (CCl4)
-
Olive oil
Procedure:
-
Induction of Fibrosis: Induce hepatic fibrosis by intraperitoneal injection of 50% CCl4 in olive oil at a dose of 2 mL/kg, twice a week for 8 weeks.
-
Drug Preparation: Prepare Losartan solutions in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL).
-
Administration: Administer the Losartan solution or vehicle control to the rats via oral gavage once daily for the duration of the study (e.g., 12 weeks). The volume of administration should be consistent across all groups (e.g., 1 mL/kg).
-
Monitoring: Monitor animals for changes in body weight, clinical signs, and mortality.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for biochemical (e.g., ALT, AST) and histological analysis.
Figure 2: Experimental workflow for oral gavage administration in a rat hepatic fibrosis model.
Protocol 2: Administration in Drinking Water in a Mouse Model of Aging
Objective: To evaluate the long-term effects of Losartan on age-related changes.
Materials:
-
Aged C57BL/6 mice (e.g., 18 months old)
-
Losartan potassium (Cozaar, Merck)
-
Drinking water bottles
Procedure:
-
Drug Preparation: Dissolve Losartan in the drinking water at a concentration of 0.9 g/L. Prepare fresh solutions regularly (e.g., weekly) to ensure stability.
-
Administration: Provide the Losartan-containing water or regular drinking water (for the control group) ad libitum to the mice for the study duration (e.g., 4 months).
-
Monitoring: Measure daily water intake to estimate the daily dosage per mouse. Monitor physical activity, body weight, and other relevant aging parameters.
Important Considerations for NO-Losartan Studies
-
Pilot Studies: Due to the limited data on NO-Losartan, it is crucial to conduct initial dose-escalation studies to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for the desired therapeutic effect.
-
Pharmacokinetics: The addition of the NO moiety may alter the absorption, distribution, metabolism, and excretion (ADME) profile of Losartan. Pharmacokinetic studies are recommended to characterize the half-life and bioavailability of NO-Losartan in the chosen animal model.
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will significantly impact the bioavailability and should be consistent with the intended clinical application.
-
Animal Model Selection: The animal model should be carefully selected to be relevant to the human disease being studied.
-
Monitoring: Closely monitor animals for both efficacy and potential adverse effects, including hypotension, which may be more pronounced with NO-Losartan due to its dual vasodilatory mechanisms.
Conclusion
These application notes provide a framework for initiating preclinical research with NO-Losartan. By leveraging the extensive knowledge base of the parent compound, Losartan, researchers can design well-informed studies to explore the full therapeutic potential of this novel agent. Careful consideration of the unique properties of NO-Losartan and rigorous experimental design will be essential for generating robust and translatable data.
References
Application Notes and Protocols for Ex Vivo Organ Bath Studies with Losartan and its Interaction with the Nitric Oxide Pathway
Disclaimer: The following application notes and protocols are based on studies involving the angiotensin II receptor blocker, Losartan . No specific compound named "NO-Losartan A" was identified in the available scientific literature. These protocols are designed to investigate the vasoactive effects of Losartan and the role of nitric oxide (NO) in its mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1][2] Beyond its primary mechanism of blocking angiotensin II-induced vasoconstriction, studies suggest that Losartan's therapeutic effects may also involve the nitric oxide (NO) pathway, a critical regulator of vascular tone.[3][4][5] Ex vivo organ bath studies are a fundamental technique in pharmacology to assess the contractile and relaxant properties of compounds on isolated vascular tissues. These application notes provide detailed protocols for conducting ex vivo organ bath experiments to characterize the vascular effects of Losartan and to investigate the contribution of nitric oxide to its mechanism of action.
Signaling Pathways and Experimental Workflow
To understand the experimental design, it is crucial to visualize the underlying biological processes and the overall workflow.
Signaling Pathway of Losartan-Mediated Vasodilation
Caption: Mechanism of Losartan-induced vasodilation.
Experimental Workflow for Organ Bath Studies
Caption: Ex vivo organ bath experimental workflow.
Experimental Protocols
Preparation of Physiological Salt Solution (PSS)
A standard Krebs-Henseleit solution is typically used. For 1 liter of solution, dissolve the following in double-distilled water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂·2H₂O: 0.37 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
Protocol for Investigating Losartan-Induced Vasodilation
This protocol is designed to assess the vasodilatory effect of Losartan on isolated arterial rings pre-contracted with an alpha-1 adrenergic agonist.
Materials:
-
Isolated arterial tissue (e.g., rat thoracic aorta)
-
Physiological Salt Solution (PSS)
-
Phenylephrine (PE) or Norepinephrine (NE) stock solution
-
Losartan potassium stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the thoracic aorta and place it in cold PSS.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-4 mm in length. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ bath chambers filled with PSS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15-20 minutes.
-
-
Viability and Contractility Check:
-
Induce a contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the bath.
-
After the contraction reaches a plateau, wash the tissue with fresh PSS until it returns to the baseline tension. This step confirms the viability of the smooth muscle.
-
-
Pre-contraction:
-
Add phenylephrine (e.g., 10⁻⁶ M) to induce a stable, submaximal contraction (typically 60-80% of the KCl-induced contraction).
-
-
Cumulative Concentration-Response to Losartan:
-
Once the phenylephrine-induced contraction is stable, add Losartan to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation induced by Losartan as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ (concentration of Losartan that produces 50% of the maximal relaxation) and Emax (maximal relaxation).
-
Protocol to Investigate the Role of Nitric Oxide
This protocol is performed in parallel with the one above to determine the contribution of NO to Losartan's vasodilatory effect.
Procedure:
-
Follow steps 1-3 from Protocol 3.2.
-
Inhibition of Nitric Oxide Synthase (NOS):
-
Incubate the aortic rings with a NOS inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME; e.g., 10⁻⁴ M), for 20-30 minutes.
-
-
Pre-contraction and Losartan Addition:
-
Repeat steps 4 and 5 from Protocol 3.2 in the continued presence of L-NAME.
-
-
Data Analysis:
-
Compare the concentration-response curves for Losartan in the presence and absence of L-NAME. A rightward shift of the curve and a reduction in Emax in the presence of L-NAME would indicate that the vasodilatory effect of Losartan is, at least in part, mediated by nitric oxide.
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Losartan on vascular reactivity.
Table 1: Effect of Losartan on Angiotensin II-Induced Contraction in Hamster Aorta
| Treatment Group | Inhibition of Angiotensin II Contraction |
| Losartan | 99% |
| Losartan + L-NAME (10⁻⁴ M) | 78% |
| Data suggests that in the hamster aorta, the full inhibitory effect of Losartan on angiotensin II-induced contractions is partially dependent on the presence of nitric oxide. |
Table 2: Effect of Chronic Losartan Treatment on Vascular Reactivity in Ethanol-Treated Rats
| Treatment Group | Phenylephrine-Induced Contraction (Endothelium-Intact Aorta) | Phenylephrine-Induced Contraction (Endothelium-Denuded Aorta) |
| Control | Baseline | Baseline |
| Ethanol | Increased | Increased |
| Ethanol + Losartan | Prevented Increase | Prevented Increase |
| Chronic ethanol treatment increases aortic contraction in response to phenylephrine, an effect that is prevented by co-treatment with Losartan, suggesting a protective role of Losartan against ethanol-induced vascular dysfunction. |
Table 3: Effect of Losartan on Endothelium-Dependent Vasodilation
| Condition | Effect on Acetylcholine-Induced Relaxation | NO-Dependent Dilation |
| Losartan Treatment | Enhanced | Increased |
| In clinical studies, oral Losartan treatment has been shown to improve endothelium- and nitric oxide-dependent vasodilation. In ex vivo studies on tissues from spontaneously hypertensive rats, Losartan also enhanced acetylcholine-induced relaxation, an effect attributed to increased NO availability. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitric oxide mediates inhibitory effect of losartan on angiotensin-induced contractions in hamster but not rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Losartan Treatment Improves Microvascular Endothelial Function via Nitric Oxide-Dependent Mechanisms in Women With a History of Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of nitric oxide, but not prostaglandins, in the vascular sympathoinhibitory effects of losartan in the pithed spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of NO-Losartan A for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO-Losartan A. The information is designed to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Losartan, an angiotensin II receptor antagonist, that is covalently linked to a nitric oxide (NO)-releasing moiety. This modification aims to combine the antihypertensive effects of Losartan with the vasodilatory and anti-platelet aggregation properties of NO. Like many organic molecules, this compound has limited aqueous solubility, which can pose challenges for its dissolution in physiological buffers and cell culture media, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are effective solvents for preparing concentrated stock solutions of this compound. It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I add the stock solution to my aqueous buffer or cell culture medium. What can I do?
This is a common issue known as "crashing out" and can be addressed by:
-
Optimizing the final solvent concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your experimental medium as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.
-
Using a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Vortexing during dilution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Gentle warming: Briefly warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
Q4: How does pH affect the solubility of this compound?
While specific data for this compound is limited, the solubility of its parent compound, Losartan, is known to be pH-dependent. Losartan has a pKa between 5 and 6. It exhibits low solubility in acidic conditions (e.g., pH 1.2) and higher solubility in more neutral to alkaline conditions (e.g., pH 6.8). It is reasonable to assume that this compound will have similar pH-dependent solubility. Therefore, adjusting the pH of your buffer to be above the pKa may improve its solubility.
Q5: Are there other methods to improve the solubility of this compound for my experiments?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Use of surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.
-
Particle size reduction (nanosizing): Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the initial organic solvent. | The chosen solvent is not appropriate, or the concentration is too high. | 1. Try a different recommended solvent (DMSO, DMF, or Ethanol). 2. Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution. 3. Reduce the target concentration of the stock solution. |
| A precipitate forms immediately upon adding the stock solution to the aqueous medium. | "Solvent shock" due to rapid change in polarity. The final concentration exceeds the solubility limit in the aqueous medium. | 1. Add the stock solution drop-wise while vigorously vortexing the aqueous medium. 2. Prepare an intermediate dilution in a solvent mixture that is more miscible with the final aqueous medium. 3. Lower the final concentration of this compound in your experiment. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is in a supersaturated state and is not thermodynamically stable. The compound may be degrading. | 1. Consider using a formulation approach like cyclodextrin complexation to create a more stable solution. 2. Prepare fresh dilutions for each experiment and avoid long-term storage of diluted aqueous solutions. 3. Verify the stability of this compound under your experimental conditions (pH, temperature, light exposure). |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | 1. Standardize the protocol for preparing the stock and working solutions. 2. Ensure the stock solution is completely dissolved and homogenous before each use. 3. Use a fresh aliquot of the stock solution for each experiment to avoid issues from freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | ~30 mg/mL |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.5 mg/mL |
Data sourced from publicly available product information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube. For a 10 mM stock solution, you would weigh 6.02 mg of this compound (Molecular Weight = 602.0 g/mol ) for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm the tube in a 37°C water bath.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or physiological buffer to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. This rapid mixing is crucial to prevent precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
Signaling Pathways
This compound is designed to act on two primary signaling pathways: the Angiotensin II Type 1 (AT1) receptor pathway (inhibited by the Losartan component) and the Nitric Oxide (NO) signaling pathway (activated by the NO-releasing moiety).
Caption: Angiotensin II signaling pathway and the inhibitory action of Losartan.
Caption: Nitric oxide (NO) signaling pathway leading to vasodilation.
Experimental Workflow
Technical Support Center: NO-Losartan A Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO-Losartan A. The information provided addresses common stability issues encountered during experiments in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The diazeniumdiolate moiety of this compound is susceptible to hydrolysis, a process that is often pH-dependent. This hydrolysis results in the release of nitric oxide (NO) and the parent Losartan molecule.[1][2][3] The rate of NO release and degradation can vary significantly with pH.
-
Light Exposure: The Losartan portion of the molecule is known to be susceptible to photodegradation.[4][5] Exposure to light, particularly UV light, can lead to the formation of degradation products.
-
Oxidative Stress: Losartan is vulnerable to oxidation, which can lead to the formation of various degradation products. The presence of oxidizing agents or exposure to atmospheric oxygen can accelerate this process.
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: this compound is a hybrid molecule, and its degradation in solution involves two main pathways:
-
Hydrolysis of the Diazeniumdiolate Moiety: The primary and intended degradation pathway for the NO-donating group is hydrolysis, which releases nitric oxide. The rate of this release is dependent on the specific structure of the diazeniumdiolate and the pH of the solution.
-
Degradation of the Losartan Core: The parent Losartan molecule can degrade through oxidation and photodegradation. Oxidative stress can lead to the formation of regio-isomeric N-hydroxylosartans, while photodegradation can result in the destruction of the imidazole ring.
Q3: How should I prepare and store this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound solutions, follow these recommendations:
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, use freshly prepared buffers.
-
pH Control: Maintain the pH of the solution within a range that minimizes the hydrolysis of the diazeniumdiolate, unless NO release is the intended immediate outcome of the experiment. The optimal pH should be determined empirically for your specific experimental conditions.
-
Light Protection: Always store this compound solutions in amber vials or protect them from light using aluminum foil to prevent photodegradation.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation processes. For working solutions, maintain a consistent and controlled temperature as required by your experimental protocol.
-
Inert Atmosphere: For long-term storage or for experiments sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing a rapid loss of my this compound in solution. What could be the cause?
A4: Rapid loss of this compound can be attributed to several factors:
-
Inappropriate pH: The pH of your solution may be promoting rapid hydrolysis of the diazeniumdiolate group, leading to a fast release of NO and consumption of the parent molecule.
-
Exposure to Light: If your solutions are not adequately protected from light, photodegradation of the Losartan core could be occurring.
-
Presence of Oxidizing Agents: Contaminants in your solvent or exposure to air could be causing oxidative degradation.
-
Incorrect Storage: Storing solutions at room temperature or in clear vials for extended periods will accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly fast release of Nitric Oxide (NO) | The pH of the solution is accelerating the hydrolysis of the diazeniumdiolate moiety. | 1. Measure and adjust the pH of your solution. 2. Consult literature for the optimal pH stability range for diazeniumdiolates. 3. Prepare fresh solutions in a buffer with a pH known to provide slower, more controlled NO release. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of the Losartan core structure due to oxidation or photodegradation. | 1. Ensure solutions are prepared with degassed solvents and are protected from light at all times. 2. Analyze a freshly prepared standard to confirm the identity of the main peak. 3. If possible, use a stability-indicating analytical method to separate the parent drug from its degradation products. |
| Inconsistent results between experiments | Variability in solution preparation and storage. | 1. Standardize your protocol for solution preparation, including solvent quality, pH, and degassing steps. 2. Prepare fresh working solutions for each experiment from a properly stored stock solution. 3. Ensure consistent light and temperature conditions across all experiments. |
| Precipitation of the compound in solution | Poor solubility at the working concentration or pH. | 1. Verify the solubility of this compound in your chosen solvent and buffer system. 2. Consider using a co-solvent if solubility in aqueous buffers is limited. 3. Adjust the pH of the solution, as the solubility of Losartan can be pH-dependent. |
Quantitative Data on Losartan Degradation
The following table summarizes the degradation of Losartan under various stress conditions. While this data is for the parent compound, it provides a baseline for understanding the potential stability issues of the Losartan portion of this compound. The NO-donating diazeniumdiolate moiety will undergo hydrolysis in addition to these degradation pathways.
| Stress Condition | Reagent/Details | Degradation Level | Reference |
| Acidic | 0.1 M HCl, Room Temperature, 7 days | < 1% | |
| Alkaline | 0.1 M NaOH, Room Temperature, 7 days | < 1% | |
| Oxidative | 3% H₂O₂, Room Temperature, 7 days | ~10% | |
| Photolytic | Exposure to UV or ambient light | Significant degradation |
Note: The stability of the diazeniumdiolate moiety in this compound is highly dependent on its specific chemical structure and the solution's pH, with half-lives for this class of compounds ranging from seconds to hours.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide.
-
Photodegradation: Expose an aliquot of the stock solution (in a clear vial) to a UV lamp or direct sunlight. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven.
-
-
Sample Incubation:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours) at a controlled temperature.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
-
Characterize any significant degradation products using mass spectrometry and other relevant techniques.
-
Visualizations
References
- 1. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
Technical Support Center: NO-Losartan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of NO-Losartan.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Losartan synthesis, and how can they be minimized?
A1: The most common impurities in Losartan synthesis include regioisomers (e.g., Isolosartan), unreacted starting materials, and by-products from side reactions.[1][2] Isolosartan can form due to the non-regioselective alkylation of the imidazole ring.[2][3] To minimize these impurities, careful control of reaction conditions such as temperature, solvent, and the choice of base is crucial.[4] The use of a phase transfer catalyst in a biphasic system has been reported to control the formation of Isolosartan. Additionally, purification of intermediates at each step is recommended to prevent carrying impurities through the synthesis.
Q2: My final NO-Losartan product shows the presence of nitrosamine impurities (e.g., NDMA, NDEA, NMBA). What is the likely source and how can I avoid this?
A2: Nitrosamine impurities are a significant concern and have led to recalls of sartan-containing drugs. These impurities can form under certain processing conditions, especially in the presence of nitrite sources (like sodium nitrite, sometimes used to quench residual azide) and secondary or tertiary amines in acidic conditions. The use of contaminated raw materials or recovered solvents can also introduce these impurities. To avoid nitrosamine formation, it is critical to avoid the use of sodium nitrite. Alternative methods for quenching azide, such as the use of triphenylphosphine, should be considered. A thorough risk assessment of all starting materials, reagents, and solvents is essential to identify and eliminate potential sources of nitrosamine contamination.
Q3: The deprotection of the trityl group from the tetrazole ring is resulting in low yields and multiple by-products. What are the recommended conditions for this step?
A3: The acidic removal of the trityl protecting group can be a challenging step, sometimes leading to low yields and by-product formation due to the harsh conditions. Common methods involve using mineral acids like HCl or H2SO4 in solvents like THF, methanol, or acetonitrile/water mixtures. To improve yields and minimize by-products, the reaction conditions must be carefully optimized. Using a weaker acid or a shorter reaction time at a controlled temperature can be beneficial. For substrates with complex structures, side reactions such as the migration of alkyl groups can occur during hydrolysis, leading to product impurity. An alternative is to use a solution of potassium tertiary butoxide in an alcoholic solvent for detritylation.
Q4: I am having difficulty with the formation of the N-diazeniumdiolate (NO-donor) moiety on the Losartan scaffold. What are the critical factors to consider?
A4: The formation of N-diazeniumdiolates by reacting amines with nitric oxide (NO) at high pressure is highly dependent on the substrate structure. For complex molecules like Losartan derivatives, achieving complete conversion to the diazeniumdiolate can be challenging. Incomplete reactions may lead to the formation of N-nitrosamine intermediates, which are often carcinogenic. The stability of the nitrosamine intermediate can be influenced by intramolecular hydrogen bonding, which may impede the second NO addition required for diazeniumdiolate formation. Therefore, careful selection of the reaction solvent, temperature, and NO pressure is critical. It is also essential to have stringent characterization methods in place to confirm the absence of nitrosamine impurities in the final product.
Q5: What are the key stability issues to consider during the synthesis and storage of NO-Losartan?
A5: Losartan and its derivatives can be sensitive to moisture. The N-diazeniumdiolate moiety in NO-Losartan is also expected to be labile, particularly in acidic conditions or in the presence of moisture, which could lead to the premature release of nitric oxide and degradation of the active pharmaceutical ingredient. Therefore, all reaction steps following the introduction of the NO-donor group should be performed under anhydrous conditions. The final product should be stored in a dry, inert atmosphere, protected from light and moisture.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Inactive catalyst. | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a different palladium source or ligand. |
| Inefficient base. | Use a stronger base like potassium carbonate or cesium carbonate. Ensure the base is anhydrous. | |
| Poor quality boronic acid. | Use freshly prepared or properly stored boronic acid. Consider in-situ generation of the boronic acid. | |
| Formation of significant side products (e.g., homocoupling). | Incorrect reaction temperature. | Optimize the reaction temperature. Lower temperatures may reduce side reactions. |
| Oxygen contamination. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Problem 2: Incomplete Deprotection of Trityl Group
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of trityl-protected Losartan remaining. | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid. Be cautious as this may increase by-product formation. |
| Short reaction time. | Increase the reaction time and monitor the reaction progress by TLC or HPLC. | |
| Low reaction temperature. | Increase the reaction temperature. | |
| Formation of multiple unidentified by-products. | Harsh acidic conditions. | Use a milder acid (e.g., formic acid, acetic acid) or perform the reaction at a lower temperature for a longer duration. Consider non-acidic deprotection methods if possible. |
| Presence of acid-labile functional groups. | If other parts of the molecule are sensitive to acid, consider alternative protecting groups for the tetrazole that can be removed under milder conditions. |
Problem 3: Instability of the NO-Donor Moiety
| Symptom | Possible Cause | Suggested Solution |
| Loss of NO group during workup or purification. | Acidic conditions. | Neutralize the reaction mixture carefully before workup. Use neutral or slightly basic conditions for extraction and purification. |
| Exposure to moisture. | Use anhydrous solvents and reagents for all steps after the formation of the NO-donor group. Perform workup and purification under an inert, dry atmosphere. | |
| High temperatures during purification. | Use purification techniques that do not require high temperatures, such as column chromatography at room temperature. Avoid high-temperature distillation or recrystallization. | |
| Product degrades upon storage. | Improper storage conditions. | Store the final product under an inert atmosphere (e.g., argon), protected from light, and at a low temperature (e.g., -20°C). |
Experimental Protocols
Protocol 1: General Procedure for Trityl Group Deprotection
-
Dissolve trityl-protected Losartan in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.7 M).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Formation of Tetrazole Ring from Nitrile
-
Dissolve the cyanobiphenyl intermediate in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or toluene.
-
Add sodium azide and an amine salt like triethylamine hydrochloride.
-
Heat the reaction mixture to a high temperature (e.g., 110°C) and stir for an extended period (e.g., 30-35 hours).
-
After completion, cool the reaction mixture and add an aqueous solution of a base (e.g., sodium hydroxide) to quench the reaction and partition the product.
-
Separate the aqueous layer and acidify with an acid (e.g., acetic acid) to a pH of 4-4.5 to precipitate the Losartan.
-
Filter the solid product and wash with water.
-
Triturate the crude product with a suitable solvent like acetone for further purification.
Visualizations
References
Technical Support Center: Optimizing Losartan Dosage for Maximal Efficacy Through Nitric Oxide Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Losartan for maximal therapeutic efficacy, with a specific focus on its interaction with the nitric oxide (NO) signaling pathway. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Losartan?
Losartan is an angiotensin II receptor blocker (ARB). Its primary mechanism involves the selective and competitive inhibition of the angiotensin II type 1 (AT1) receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1] Losartan is metabolized in the liver to an active carboxylic acid metabolite, E-3174 (also known as EXP3174), which is 10 to 40 times more potent than Losartan as a non-competitive AT1 receptor antagonist.[2][3]
Q2: How does Losartan influence the nitric oxide (NO) signaling pathway?
Losartan's effects on the nitric oxide (NO) pathway are multifaceted and contribute to its therapeutic efficacy:
-
AT1 Receptor-Independent eNOS Activation: The losartan metabolite EXP3179, which does not block the AT1 receptor, has been shown to stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS). This activation is mediated through the vascular endothelial growth factor receptor 2 (VEGFR2)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4][5]
-
Increased NO Bioavailability: By blocking the AT1 receptor, Losartan can reduce the production of reactive oxygen species (ROS) that would otherwise scavenge NO, thereby increasing its bioavailability.
-
Enhanced Endothelial Function: Studies have demonstrated that Losartan treatment can improve endothelium-dependent vasodilation, an effect that is mediated by increased NO production.
Q3: What is the recommended starting dosage for Losartan in clinical settings?
The typical starting dose of Losartan for hypertension in adults is 50 mg once daily. This may be adjusted by a physician based on the patient's blood pressure response. For patients with potential intravascular volume depletion (e.g., those on diuretic therapy) or a history of hepatic impairment, a lower starting dose of 25 mg once daily is recommended.
Q4: Is there a dose-dependent effect of Losartan on blood pressure reduction?
Yes, Losartan exhibits a dose-dependent effect on blood pressure reduction, although the dose-response curve can be shallow. A meta-analysis of clinical trials showed incremental decreases in systolic and diastolic blood pressure with increasing doses. However, doses above 100 mg per day do not typically provide a significant additional reduction in blood pressure.
Data Presentation
The following tables summarize key quantitative data related to Losartan dosage and its effects.
Table 1: Dose-Response of Losartan on Blood Pressure Reduction in Patients with Essential Hypertension
| Losartan Dosage (mg/day) | Mean Change in Trough Supine Systolic BP (mmHg) | Mean Change in Trough Supine Diastolic BP (mmHg) |
| 10 | -8.1 | -6.6 |
| 25 | -8.5 | -6.8 |
| 50 | -10.5 | -8.1 |
| 100 | -9.9 | -8.0 |
| 150 | -12.5 | -8.7 |
Data adapted from a randomized, placebo-controlled, double-blind, parallel study.
Table 2: Efficacy of Losartan and its Metabolites on Akt Phosphorylation in Endothelial Cells
| Compound | EC50 for Akt Phosphorylation (-logEC50, mol/L) |
| Losartan | 7.6 ± 0.4 |
| EXP3174 (Active Metabolite) | 5.4 ± 0.2 |
| EXP3179 (Metabolite) | 8.2 ± 0.1 |
EC50 represents the concentration of the compound that produces 50% of the maximal response. Data from a study on bovine aortic endothelial cells.
Table 3: Effect of Losartan and Losartan + L-arginine on Blood Pressure in Patients with Chronic Aortic Regurgitation and Isolated Systolic Hypertension
| Treatment Group | Baseline Systolic BP (mmHg) | 12-Month Systolic BP (mmHg) | Mean Reduction (mmHg) |
| Losartan Only | 155.8 ± 2.1 | 128.9 ± 1.2 | 26.9 |
| Losartan + L-arginine | 156.1 ± 2.3 | 123.5 ± 1.0 | 32.6 |
Data from a randomized, double-blind trial.
Experimental Protocols
1. Protocol for Measuring eNOS Phosphorylation in Response to Losartan using Western Blotting
This protocol outlines the steps to assess the effect of Losartan and its metabolites on the phosphorylation of eNOS at Ser1177 in human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: Culture HUVECs in EGM-2 media supplemented with growth factors at 37°C and 5% CO2.
-
Treatment: Seed HUVECs in 6-well plates. Once confluent, starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of Losartan, EXP3174, or EXP3179 (e.g., 10⁻⁹ to 10⁻⁵ M) for a specified time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total eNOS as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-eNOS signal to the total eNOS signal.
-
2. Protocol for Measuring Nitric Oxide Production in HUVECs
This protocol describes the use of the Griess reagent assay to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Culture and treat HUVECs with Losartan as described in the Western Blotting protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of cell supernatant to a 96-well plate in triplicate.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Normalize the nitrite concentration to the protein concentration of the cells in each well.
-
Mandatory Visualization
Caption: Dual signaling pathways of Losartan.
Caption: Experimental workflow for Losartan's effect on NO.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Reduction in Animal Models
-
Possible Cause: Inconsistent drug administration and absorption.
-
Solution: Ensure accurate and consistent dosing. For oral gavage, use appropriate techniques to minimize stress and ensure complete delivery. Consider alternative routes of administration, such as intraperitoneal injection, for more consistent absorption.
-
-
Possible Cause: Animal stress can significantly impact blood pressure.
-
Solution: Acclimatize animals to the experimental procedures and environment. Handle animals gently and consistently. Measure blood pressure at the same time each day in a quiet environment.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Solution: Use a well-characterized, inbred animal strain to minimize genetic variation. Ensure an adequate number of animals per group to achieve statistical power.
-
Issue 2: Inconsistent or No Signal in Western Blot for eNOS Phosphorylation
-
Possible Cause: Low abundance of phosphorylated eNOS.
-
Solution: Optimize the treatment time and Losartan concentration to capture the peak of eNOS phosphorylation. Ensure that cell lysates are prepared quickly on ice with phosphatase inhibitors to preserve the phosphorylation state.
-
-
Possible Cause: Poor antibody quality or incorrect antibody dilution.
-
Solution: Use a validated antibody for phospho-eNOS (Ser1177). Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. Include a positive control (e.g., cells treated with a known eNOS activator like VEGF) to verify antibody performance.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Ensure proper contact between the gel and the membrane during transfer. After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across all molecular weights.
-
Issue 3: Low or Variable Nitric Oxide Measurement with Griess Assay
-
Possible Cause: Rapid degradation of nitric oxide.
-
Solution: Nitrite is a more stable product, but it can also be oxidized to nitrate. Ensure that samples are processed promptly or stored appropriately (e.g., at -80°C) to prevent degradation.
-
-
Possible Cause: Interference from components in the cell culture media.
-
Solution: Phenol red in some culture media can interfere with the Griess assay. Use phenol red-free media for the experiment. Serum can also contain nitrates/nitrites; therefore, serum-starve the cells before and during treatment.
-
-
Possible Cause: Low sensitivity of the Griess assay.
-
Solution: For detecting small changes in NO production, consider more sensitive methods such as fluorescent NO probes (e.g., DAF-FM diacetate) or a chemiluminescence-based NO analyzer. Ensure that the cell density is optimal for producing a detectable amount of nitrite.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Antihypertensive Efficacy of Angiotensin Receptor Blockers as Monotherapy as Evaluated by Ambulatory Blood Pressure Monitoring: A Meta-Analysis - American College of Cardiology [acc.org]
troubleshooting inconsistent results in NO-Losartan A assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in assays involving Losartan and nitric oxide (NO) donors, collectively referred to here as "NO-Losartan A" assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound assays?
A1: Inconsistent results often stem from a few key areas: the stability and handling of reagents, the specifics of the assay protocol, and biological variability. Both Losartan and many NO donors are susceptible to degradation under certain conditions, such as exposure to light, moisture, or inappropriate pH.[1][2][3][4][5] Assay-specific factors, like incubation times and reagent concentrations, can also significantly impact outcomes. Biological factors, including cell line stability and passage number or animal model variations, are additional sources of variability.
Q2: How can I ensure the stability of my Losartan and NO donor solutions?
A2: For Losartan, it is crucial to protect it from light and moisture. It has been shown to degrade under acidic conditions and when exposed to oxidizing agents. It is recommended to store stock solutions at 4°C for short-term use and -20°C for long-term storage, preferably under an inert atmosphere. NO donors have varying half-lives and release kinetics, which are often dependent on temperature, pH, and the specific buffer used. It is essential to consult the manufacturer's data for your specific NO donor and prepare fresh solutions before each experiment.
Q3: My Griess assay results for nitric oxide detection are inconsistent. What could be the issue?
A3: The Griess assay, which measures nitrite (a stable breakdown product of NO), can be sensitive to several factors. Inconsistent results can arise from:
-
Interference from components in your sample: High concentrations of nitrite in your biological sample can interfere with the assay.
-
Improper standard curve: Ensure your nitrite standards are prepared accurately and that your samples fall within the linear range of the curve.
-
Reagent stability: Griess reagents can degrade over time. Use fresh or properly stored reagents.
-
Sample handling: Contamination of serum samples can lead to issues like curdling.
Q4: What factors related to HPLC analysis of Losartan could lead to inconsistent results?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying Losartan. Inconsistencies can be due to:
-
Mobile phase preparation: The pH and composition of the mobile phase are critical for consistent separation and peak shape.
-
Column integrity: The performance of the HPLC column can degrade over time.
-
Sample preparation: Incomplete extraction of Losartan from the sample matrix can lead to lower than expected concentrations.
-
System suitability: The United States Pharmacopeia (USP) has stringent criteria for system suitability, including a low relative standard deviation (%RSD) for replicate injections. Failure to meet these criteria indicates a problem with the HPLC system or method.
Troubleshooting Guides
Issue 1: High Variability in Nitric Oxide Donor Activity
Question: I am seeing significant well-to-well or day-to-day variability in the effects of my NO donor. What are the potential causes and solutions?
Answer:
| Potential Cause | Recommended Solution |
| NO Donor Instability | Many NO donors have short half-lives in aqueous solutions. Prepare fresh solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent "Triggering" of NO Release | The release of NO from donors like NONOates is pH and temperature-dependent. Ensure your experimental buffer is at a consistent pH and temperature. |
| Toxic Byproducts | Some NO donors can have toxic byproducts. Run appropriate controls with the "spent" donor (the compound after NO has been released) to ensure the observed effects are due to NO. |
| Inaccurate Pipetting | Small volumes of concentrated NO donor stock solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate techniques. |
Issue 2: Inconsistent Biological Response to Losartan
Question: The inhibitory effect of Losartan on angiotensin II-induced responses is not consistent across my experiments. Why might this be happening?
Answer:
| Potential Cause | Recommended Solution |
| Losartan Degradation | Losartan is sensitive to moisture and acidic conditions. Ensure it is stored properly in a dry environment. Prepare fresh solutions from a solid stock for critical experiments. |
| Receptor Desensitization or Upregulation | Prolonged exposure of cells to angiotensin II or Losartan can alter receptor expression and sensitivity. Standardize pre-incubation times and cell culture conditions. |
| Cell Line Instability | High-passage number cell lines can exhibit altered signaling responses. Use low-passage cells and regularly check for consistent responses to angiotensin II. |
| Metabolism of Losartan | Losartan is metabolized to a more potent active metabolite, EXP3174, by cytochrome P450 enzymes. The metabolic activity of your cells or animal model could influence the observed effect. |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Determination
This protocol is for the colorimetric determination of nitrite, a stable and quantifiable breakdown product of nitric oxide.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Sodium nitrite solution of a known concentration.
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of the nitrite standard in the same buffer as your samples (e.g., cell culture media).
-
Sample Preparation: Collect the supernatant from your cell cultures or other biological samples.
-
Assay: a. Add 50 µL of your standards and samples to individual wells of the 96-well plate. b. Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration of your samples by comparing their absorbance to the standard curve.
Protocol 2: Preparation of Losartan Standard Solution for HPLC
This protocol is a general guideline for preparing a Losartan standard solution for HPLC analysis.
Materials:
-
Losartan Potassium reference standard.
-
HPLC-grade methanol and/or acetonitrile.
-
Volumetric flasks.
-
Sonicator.
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount (e.g., 50 mg) of Losartan Potassium working standard and transfer it to a volumetric flask (e.g., 10 mL).
-
Add a portion of the diluent (e.g., 5 mL of methanol or mobile phase) and sonicate to dissolve completely.
-
Make up the volume to the mark with the same solvent and mix well.
-
Working Standard Preparation: Prepare further dilutions of the stock solution to the desired concentration for analysis using the mobile phase as the diluent.
Data Presentation
Table 1: Stability of Losartan Under Stress Conditions
This table summarizes the degradation of Losartan under various stress conditions, which can be a source of inconsistent assay results.
| Stress Condition | Duration | Temperature | Degradation Products Observed | Reference |
| Acidic (1.0 M HCl) | 2 hours (reflux) | - | Yes | |
| Basic (1.0 M NaOH) | 2 hours (reflux) | - | Yes | |
| Oxidative (30% H₂O₂) | 30 minutes | - | Yes | |
| Thermal | 24 hours | 80°C | Yes | |
| Acidic (0.1 M HCl) | 7 days | Room Temp | < 1% | |
| Oxidative (3% v/v H₂O₂) | 7 days | Room Temp | ~10% |
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for this compound assays.
Caption: Losartan blocks the Angiotensin II Type 1 (AT1) receptor.
Caption: Nitric Oxide (NO) activates soluble guanylate cyclase (sGC).
Caption: A logical workflow for troubleshooting inconsistent results.
References
minimizing off-target effects of NO-Losartan A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO-Losartan A. This hybrid compound is designed to combine the therapeutic effects of Losartan, an angiotensin II receptor blocker (ARB), with the vasodilatory and potential anti-proliferative properties of nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hybrid drug that covalently links Losartan to a nitric oxide (NO)-donating moiety. Its intended dual mechanism of action is:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: The Losartan component selectively and competitively inhibits the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3]
-
Nitric Oxide Donation: The NO-donor portion of the molecule releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to increased cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation.[4]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from either the Losartan or the NO-releasing component, or the hybrid molecule itself.[5] Potential off-target effects include:
-
Non-specific S-nitrosylation: The released NO can react with cysteine residues in various proteins, a post-translational modification known as S-nitrosylation. This can alter the function of proteins not part of the intended therapeutic pathway.
-
Interaction with other receptors: While Losartan is highly selective for the AT1 receptor (over 10,000-fold more selective than for the AT2 receptor), at very high concentrations, interactions with other receptors cannot be entirely ruled out.
-
Metabolite activity: The metabolic breakdown of the NO-donor moiety could produce reactive species or molecules with their own biological activity.
-
On-target toxicity: Excessive vasodilation due to high levels of NO release could lead to hypotension.
Q3: How can I confirm both functionalities (AT1 blockade and NO release) of my this compound sample?
A3: You will need to perform separate assays for each function:
-
For AT1 Receptor Blockade: An in vitro angiotensin II receptor-binding assay is a reliable method. This can be a competitive binding assay using radiolabeled angiotensin II and cell membranes expressing the AT1 receptor.
-
For NO Release: The Griess assay is a common and straightforward colorimetric method to indirectly measure NO release by quantifying nitrite, a stable breakdown product of NO. For direct and more sensitive measurements, chemiluminescence-based NO detection is recommended.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability with hybrid drugs like this compound can stem from several factors:
-
Compound Stability: Ensure the compound is stored correctly (as per the supplier's instructions, typically protected from light and moisture) to prevent degradation of the NO-donor moiety.
-
Experimental Conditions: The rate of NO release can be influenced by pH, temperature, and the presence of light or certain enzymes. Standardize these conditions across all experiments.
-
Cell Culture Media: Components in the cell culture media can react with and scavenge NO, affecting its bioavailability. It is advisable to quantify NO release in the specific media you are using.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected NO release.
-
Q: My Griess assay shows variable or low nitrite levels after treating cells with this compound. What should I do?
-
A:
-
Verify Compound Integrity: First, confirm the stability of your this compound stock. Run a positive control with a known NO donor.
-
Check Assay Conditions: The Griess reaction is sensitive to pH. Ensure your solutions are within the optimal pH range. Also, some components in complex biological media can interfere with the assay. Consider measuring NO release in a simpler buffer solution first to confirm the compound's activity.
-
Use a More Sensitive Method: If you expect low levels of NO release, the Griess assay may not be sensitive enough. Consider using a chemiluminescence-based NO analyzer for more precise quantification.
-
Assess for NO Scavengers: Molecules in your experimental system, such as thiols or heme proteins, can react with and consume NO.
-
-
Issue 2: Discrepancy between in vitro potency and cell-based assay results.
-
Q: this compound shows high potency in my in vitro AT1 receptor binding assay, but its effect on cultured vascular smooth muscle cells is weaker than expected. Why?
-
A:
-
Cellular Uptake and Metabolism: The hybrid molecule may have different cell permeability characteristics compared to Losartan alone. Assess the cellular uptake of this compound. Additionally, the compound may be metabolized by cells, altering its activity.
-
Off-Target Cellular Effects: The released NO could be activating compensatory signaling pathways in the cells that counteract the effects of AT1 receptor blockade. For example, NO can have anti-proliferative effects that might mask other cellular responses.
-
Assay Endpoint: Ensure your cell-based assay is measuring a downstream effect that is directly and solely linked to AT1 receptor blockade. Consider measuring changes in intracellular calcium in response to angiotensin II stimulation as a more direct functional readout.
-
-
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
-
Q: I'm observing significant cell death at concentrations where I expect to see a therapeutic effect. What could be the cause?
-
A:
-
Nitrosative Stress: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), such as peroxynitrite, which can cause cellular damage and induce apoptosis. Measure markers of nitrosative stress in your cell cultures.
-
Toxicity of the Linker or Byproducts: The linker connecting Losartan and the NO donor, or byproducts of NO release, may have inherent cytotoxicity. Test the cytotoxicity of a "spent" this compound solution (where the NO has been fully released) and, if available, the linker molecule itself.
-
On-Target Toxicity: In certain cell types, complete blockade of the AT1 receptor could interfere with essential signaling pathways, leading to cell death. This is a form of on-target toxicity.
-
-
Data Presentation
Table 1: On-Target Activity Profile of this compound
| Parameter | This compound | Losartan | EXP3174 (Active Metabolite of Losartan) |
| AT1 Receptor Binding Affinity (Ki) | ~5-15 nM | ~1.5 nM | ~0.1-0.5 nM |
| NO Release Rate (t1/2) | Variable (e.g., 30-60 min) | N/A | N/A |
| Potency (IC50) for inhibiting Ang II-induced vasoconstriction | ~20-50 nM | ~10-20 nM | ~1-5 nM |
Note: Values for this compound are representative and can vary depending on the specific NO-donor moiety and linker used.
Table 2: Off-Target Activity Profile of this compound
| Potential Off-Target | Assay | Result for this compound | Interpretation |
| Protein S-Nitrosylation | Biotin-Switch Assay | Concentration-dependent increase | Indicates potential for widespread, non-specific protein modification. |
| AT2 Receptor Binding Affinity (Ki) | Competitive Radioligand Binding Assay | >10,000 nM | High selectivity for AT1 over AT2 receptor, similar to Losartan. |
| General Cytotoxicity (CC50) | MTT or LDH Assay on non-target cells | >100 µM | Low inherent cytotoxicity of the molecule itself at therapeutic concentrations. |
Experimental Protocols
1. Protocol for Griess Assay to Measure Nitrite Concentration
-
Objective: To indirectly quantify NO release from this compound by measuring the accumulation of nitrite in a solution.
-
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader (540 nm).
-
-
Methodology:
-
Prepare a standard curve by adding 50 µL of each sodium nitrite standard to a 96-well plate in triplicate.
-
Incubate your samples (e.g., cell culture supernatant) with this compound for the desired time period.
-
Add 50 µL of your experimental samples to the 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent Solution A to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
2. Protocol for In Vitro AT1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the angiotensin II type 1 (AT1) receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human AT1 receptor.
-
Radioligand (e.g., [125I]-(Sar1,Ile8)-Angiotensin II).
-
This compound and unlabeled Losartan at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
In a multi-tube plate, combine the AT1 receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of either unlabeled Losartan (for control) or this compound.
-
Include a set of tubes with an excess of unlabeled Losartan to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Losartan Under Stress Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Losartan under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for Losartan under stress conditions?
A1: Losartan is susceptible to degradation under oxidative, photolytic, and acidic conditions.[1][2] Under oxidative stress, degradation primarily involves the oxidation of the primary alcohol group, hydroxylation of the benzene ring, and dimerization.[3] Photodegradation can lead to the destruction of the imidazole ring, especially in the presence of photosensitizers.[4][5] In acidic conditions, novel dimeric impurities have been identified. Losartan is relatively stable under basic and thermal stress.
Q2: What are the common degradation products of Losartan?
A2: Several degradation products of Losartan have been identified, including:
-
Oxidative Degradants: Regio-isomeric N-hydroxylosartans are formed under oxidative stress. Other products include those resulting from the oxidation of the primary alcohol group and hydroxylation of the benzene ring.
-
Photodegradation Products: Photodegradation can lead to the formation of N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} and N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide. Degradation products resulting from the destruction of the imidazole ring have also been observed.
-
Acidic Degradants: Three novel dimeric degradation products have been characterized under acidic conditions. Aldehyde and dimeric derivatives of losartan have also been found in tablets stressed under high humidity and temperature.
Q3: Which analytical techniques are most suitable for studying Losartan degradation?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Losartan degradation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for separating, identifying, and quantifying degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradants. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Vis spectrophotometry are also employed.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during stability studies.
-
Possible Cause: Formation of degradation products due to stress conditions such as light, heat, humidity, or interaction with excipients.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Employ LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks, providing initial information about their molecular weight.
-
Perform Forced Degradation Studies: Subject Losartan to controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help in matching the retention times of the unknown peaks with those of the forced degradation products.
-
Isolate and Elucidate Structure: If the impurity levels are significant, isolate the unknown compounds using preparative HPLC. Subsequently, use spectroscopic techniques like 1D and 2D NMR and FTIR to elucidate their structures.
-
Evaluate Excipient Compatibility: Investigate potential interactions between Losartan and the excipients in the formulation, as some excipients can act as photosensitizers or contain reactive impurities.
-
Issue 2: Poor recovery of Losartan in the assay after exposure to oxidative conditions.
-
Possible Cause: Losartan is known to be susceptible to oxidation, leading to a significant decrease in the parent drug concentration.
-
Troubleshooting Steps:
-
Optimize Antioxidant Use: If applicable to the formulation, evaluate the type and concentration of antioxidants to minimize oxidative degradation.
-
Control Peroxide Impurities: Be aware of potential peroxide impurities in excipients, which can accelerate the degradation of Losartan.
-
Modify Storage Conditions: Store the drug substance and product in well-closed containers, protected from oxygen and light, to minimize oxidative and photolytic degradation.
-
Issue 3: Inconsistent degradation profiles are observed across different batches of the drug product.
-
Possible Cause: Variability in the levels of impurities in the active pharmaceutical ingredient (API) or excipients, or variations in the manufacturing process.
-
Troubleshooting Steps:
-
Stringent Quality Control: Implement rigorous quality control measures for both the API and excipients to ensure consistency in impurity profiles.
-
Standardize Manufacturing Process: Ensure that manufacturing process parameters, such as mixing times and drying temperatures, are tightly controlled to prevent batch-to-batch variations in degradation.
-
Investigate Packaging: Evaluate the suitability of the packaging material to protect the drug product from environmental factors like light and moisture.
-
Quantitative Data Summary
Table 1: Summary of Losartan Potassium Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 7 days | < 1% | |
| Acidic Hydrolysis | 1 M HCl | 2 hours (reflux) | 0.72% | |
| Basic Hydrolysis | 0.1 M NaOH | 7 days | < 1% | |
| Basic Hydrolysis | 1.0 M NaOH | 2 hours (reflux) | < 0.1% | |
| Oxidative | 3% H₂O₂ | 7 days | ~10% | |
| Oxidative | 3% H₂O₂ | 3.5 months | > 75% | |
| Thermal | 40°C / 75% RH | 3 years | Trace levels (<0.1%) of aldehyde and dimeric derivatives | |
| Thermal | 80°C | 24 hours | Not specified | |
| Photolytic (UVC) | UVC light | 20 minutes | ~33.5% | |
| Photolytic (UVC/H₂O₂) | UVC light with H₂O₂ | 20 minutes | 65.7% |
Experimental Protocols
Forced Degradation Studies Protocol (General)
A general protocol for conducting forced degradation studies on Losartan is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of Losartan Potassium in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and 1 M HCl. Samples can be kept at room temperature or refluxed for a specific period.
-
Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH and 1 M NaOH. Samples can be kept at room temperature or refluxed for a specific period.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Keep the samples at room temperature, protected from light.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or a combination of UV light and a photosensitizer.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize them if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Peak Identification and Quantification: Use a photodiode array (PDA) detector to check for peak purity. Identify and characterize the degradation products using LC-MS/MS and NMR. Quantify the amount of undegraded Losartan and the formed degradation products.
HPLC Method for Stability Indicating Assay
-
Column: A reversed-phase column such as a C18 or C8 is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Losartan and its degradation products have significant absorbance (e.g., 220 nm or 225 nm).
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.
Visualizations
Caption: Major degradation pathways of Losartan under different stress conditions.
Caption: A typical experimental workflow for studying Losartan degradation.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of NO-Losartan Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and bioavailability enhancement of nitric oxide-donating Losartan (NO-Losartan).
Frequently Asked Questions (FAQs)
Q1: What is NO-Losartan and what are its potential therapeutic advantages?
A1: NO-Losartan is a hybrid drug that combines the angiotensin II type 1 (AT1) receptor antagonist properties of Losartan with the vasodilatory effects of a nitric oxide (NO) donor.[1][2][3][4] This dual mechanism of action is designed to provide enhanced antihypertensive effects and potentially offer additional cardiovascular benefits, such as antiplatelet and anti-ischemic properties.[1]
Q2: What is the primary challenge in formulating NO-Losartan for oral administration?
A2: The primary challenge is the low oral bioavailability of Losartan, which is approximately 33%. This is largely due to extensive first-pass metabolism in the liver. Therefore, a key focus of formulation development is to enhance its absorption and systemic exposure.
Q3: What are some promising formulation strategies to enhance the bioavailability of NO-Losartan?
A3: Several strategies can be employed, including:
-
Nanoformulations: Encapsulating NO-Losartan into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enhance its absorption.
-
Solid Dispersions: Creating a solid dispersion of NO-Losartan in a hydrophilic carrier can improve its dissolution rate by converting the drug to an amorphous state and increasing its wettability.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can form fine oil-in-water microemulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of poorly water-soluble drugs.
Q4: How can I measure the nitric oxide release from my NO-Losartan formulation?
A4: There are several analytical methods to quantify NO release:
-
Griess Assay: This is a popular and cost-effective colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite and nitrate.
-
Chemiluminescence: This highly sensitive technique directly measures NO gas in real-time.
-
Electrochemical NO Sensors: These sensors provide real-time, direct measurement of NO concentrations in solution.
Troubleshooting Guides
Formulation Development
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Poor drug entrapment efficiency in nanoparticles | - Incompatible drug-polymer/lipid ratio.- Suboptimal process parameters (e.g., homogenization speed, sonication time).- Drug leakage during preparation. | - Optimize the drug-to-carrier ratio.- Systematically vary process parameters to identify optimal conditions.- Adjust the pH of the aqueous phase during nanoparticle preparation. |
| Physical instability of solid dispersion (recrystallization) | - The amorphous drug is thermodynamically unstable.- Inappropriate carrier selection.- Presence of moisture. | - Select a polymer carrier that has strong interactions with the drug to inhibit crystallization.- Store the formulation under controlled low humidity conditions.- Conduct accelerated stability studies at elevated temperatures and humidity to predict long-term stability. |
| Phase separation in SMEDDS formulation upon dilution | - Incorrect ratio of oil, surfactant, and cosurfactant.- Poor selection of excipients. | - Systematically screen different oils, surfactants, and cosurfactants to find a compatible system.- Construct ternary phase diagrams to identify the optimal concentration ranges for the excipients that result in a stable microemulsion upon dilution. |
| Degradation of the NO-donor moiety during formulation | - Exposure to high temperatures, light, or incompatible excipients. | - For heat-sensitive NO-donor groups, avoid high-temperature formulation methods like hot-melt extrusion.- Protect the formulation from light during manufacturing and storage.- Perform excipient compatibility studies to ensure the chosen excipients do not react with the NO-donor. |
In Vitro & In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Inconsistent in vitro dissolution results | - Poorly controlled dissolution test parameters (e.g., agitation speed, temperature).- Inadequate sink conditions for a poorly soluble drug. | - Ensure all dissolution parameters are tightly controlled and validated.- For poorly soluble drugs, use a dissolution medium containing a surfactant (e.g., sodium lauryl sulfate) to ensure sink conditions. The pH of the medium should be within the physiological range (1.2-6.8). |
| High variability in in vivo pharmacokinetic data | - Inconsistent dosing technique.- Physiological variability among animals.- Issues with the analytical method for drug quantification in plasma. | - Ensure consistent and accurate oral gavage or intravenous administration techniques.- Use a sufficient number of animals per group to account for biological variability.- Validate the analytical method (e.g., HPLC-MS/MS) for accuracy, precision, and linearity. |
| Low or no detectable NO release in vitro | - Rapid degradation of the released NO before detection.- Insufficient sensitivity of the detection method.- The NO-donor is not being cleaved from the parent molecule under the experimental conditions. | - For direct NO measurement methods like chemiluminescence, ensure the system is deoxygenated to prevent NO degradation.- Choose a detection method with appropriate sensitivity for the expected NO concentration.- Ensure the in vitro conditions (e.g., pH, presence of enzymes) are suitable for the cleavage of the NO-donor moiety. |
Data Presentation: Comparison of Losartan Formulation Strategies
| Formulation Strategy | Key Bioavailability Parameters | Reported Improvement in Bioavailability | Reference |
| Conventional Oral Tablet | Cmax: 745.94 ± 419.75 ng/mLAUC₀-∞: 2019.92 ± 1002.90 ng·h/mL | Baseline | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Increased relative bioavailability compared to marketed tablet. | - | |
| Transdermal Therapeutic System | Enhanced relative bioavailability by 2.2 times compared to oral delivery. | 2.2-fold increase | |
| Floating Matrix Tablet | Designed to prolong gastric residence time to enhance bioavailability. | - | |
| Chitosan Nanoparticles | Sustained release over a 24-hour period. | - |
Experimental Protocols
Preparation of NO-Losartan Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs of NO-Losartan to enhance its oral bioavailability.
Methodology: Hot homogenization followed by ultrasonication.
Materials:
-
NO-Losartan
-
Lipid carrier (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the lipid carrier at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed NO-Losartan into the molten lipid with continuous stirring until a clear solution is obtained.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Subject the resulting pre-emulsion to ultrasonication using a probe sonicator for 5-10 minutes to reduce the particle size to the nanometer range.
-
Allow the resulting nanoemulsion to cool to room temperature with gentle stirring to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be further lyophilized to obtain a dry powder for long-term stability.
In Vitro Dissolution Testing for Poorly Soluble Formulations
Objective: To assess the in vitro release profile of an enhanced bioavailability formulation of NO-Losartan.
Methodology: USP Apparatus 2 (Paddle Method).
Materials:
-
NO-Losartan formulation (e.g., tablets, capsules, or powder)
-
Dissolution medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% Sodium Lauryl Sulfate (SLS) to ensure sink conditions.
-
Dissolution apparatus (USP Apparatus 2)
-
Syringes and filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Set the dissolution apparatus parameters: temperature at 37 ± 0.5°C and paddle speed at 50-75 rpm.
-
Place one unit of the NO-Losartan formulation into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of NO-Losartan in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of Losartan or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of an NO-Losartan formulation.
Methodology: Oral gavage administration to Sprague-Dawley rats followed by serial blood sampling.
Materials:
-
NO-Losartan formulation
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (with free access to water) prior to dosing.
-
Administer a single oral dose of the NO-Losartan formulation via oral gavage.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of NO-Losartan and its active metabolite in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Losartan's mechanism of action via AT1 receptor blockade.
Caption: NO-mediated vasodilation signaling pathway.
Caption: Workflow for enhancing NO-Losartan bioavailability.
References
- 1. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide-NASIDS Donor Prodrugs as Hybrid Safe Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating NO-Losartan Interactions and Variability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in animal responses during experiments involving Losartan and its interaction with the nitric oxide (NO) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used in Losartan research, and what are the key considerations when selecting a model?
A1: The most frequently used animal models in Losartan research are rats and mice. Commonly reported rat strains include Wistar, Sprague-Dawley, and spontaneously hypertensive rats (SHR), with the Wistar-Kyoto (WKY) rat serving as a normotensive control.[1] For mice, C57BL/6 and BALB/c strains are often utilized.[1] The choice of model is critical and should be guided by the specific research question. For instance, SHRs are a well-established model for genetic hypertension.[1]
Q2: What is the general mechanism of interaction between Losartan and the nitric oxide (NO) pathway?
A2: Losartan is an angiotensin II receptor blocker (ARB) that selectively and competitively blocks the angiotensin II type 1 (AT1) receptor.[[“]] This action mitigates the vasoconstrictive and pro-inflammatory effects of angiotensin II.[1] The interaction with the NO pathway is complex. In some models, the beneficial effects of Losartan are mediated by NO. For example, in spontaneously hypertensive rats (SHR), nitric oxide seems to be involved in the mechanisms underlying the antihypertensive and renal responses of Losartan. However, in other contexts, the effects of Losartan appear to be independent of NO. For instance, in both WKY and SHR vessels, Losartan completely abolished the responses to Angiotensin I and II, irrespective of the presence of the NO synthase inhibitor L-NAME.
Q3: Are there known sex differences in the response to Losartan in animal models?
A3: Yes, sex-dependent variations in the response to Losartan have been observed in animal studies. For example, in spontaneously hypertensive rats (SHR), Losartan normalized high blood pressure in 100% of females within 24 hours, while only achieving this in 53.3% of males over the same period. Furthermore, Losartan corrected endothelial dysfunction more readily in female than in male SHRs. This difference may be partly explained by an augmented expression of the angiotensin II AT2 receptor in females following Losartan treatment.
Q4: Can the gut microbiota influence the outcomes of Losartan treatment in animals?
A4: Evidence strongly suggests that the gut microbiota plays a significant role in the antihypertensive effects of Losartan. Hypertension is often associated with gut dysbiosis, characterized by an altered Firmicutes/Bacteroidetes ratio. In spontaneously hypertensive rats (SHR), Losartan treatment has been shown to restore this ratio towards that of normotensive WKY rats. Fecal microbiota transplantation from Losartan-treated SHRs to untreated SHRs resulted in reduced blood pressure and improved vascular function, indicating that changes in the gut microbiota contribute, at least in part, to the therapeutic effects of Losartan.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Losartan.
| Problem | Possible Causes | Troubleshooting Steps |
| High Variability in Blood Pressure Readings | Animal Stress: Handling and restraint for measurements can significantly elevate blood pressure. Measurement Technique: Improper use of tail-cuff plethysmography, such as incorrect cuff size or temperature, can lead to inaccurate readings. Circadian Rhythm: Blood pressure naturally fluctuates throughout the day. | Acclimatization: Ensure a proper acclimatization period for the animals to the experimental setup and handling procedures. Consistent Timing: Take all measurements at the same time each day to minimize the impact of diurnal variations. Proper Technique: Ensure proper training on the use of blood pressure measurement equipment. For tail-cuff methods, maintain a consistent and appropriate tail temperature. |
| Unexpected Animal Mortality | Severe Hypotension: The combination of Losartan with other agents (e.g., anesthetics, other vasodilators) may lead to a sharp drop in blood pressure. Dehydration and Electrolyte Imbalance: Losartan can have diuretic effects, which, if not managed, can lead to dehydration. | Dose-Escalation Studies: Begin with lower doses of Losartan and carefully monitor the animals' response before proceeding to higher doses. Fluid and Electrolyte Monitoring: Ensure animals have free access to water and monitor for signs of dehydration, such as lethargy and reduced skin turgor. Close Monitoring: Regularly observe animals for any signs of distress. |
| Inconsistent or Absent Therapeutic Effect | Route of Administration: The method of drug delivery can affect bioavailability. Dose-Dependency: The therapeutic effects of Losartan are dose-dependent. Animal Model Variability: The strain, age, and sex of the animals can influence their response to Losartan. Metabolism Differences: The formation of Losartan's active metabolite, E-3174, differs across species, which can impact efficacy. | Standardize Administration: Use a consistent and validated method for drug administration, such as oral gavage or administration in a palatable vehicle. Dose-Response Studies: Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and experimental conditions. Careful Model Selection: Choose an animal model that is appropriate for your research question and be mindful of potential sex- and strain-dependent differences. |
Experimental Protocols
Induction of Hypertension with L-NAME and Losartan Treatment in Rats
This protocol is adapted from studies investigating the effects of Losartan in a model of nitric oxide deficient hypertension.
Materials:
-
Male Wistar albino rats
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Losartan potassium
-
Drinking water
-
Animal balance
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Animal Acclimatization: Acclimate male Wistar albino rats to the housing conditions for at least one week prior to the experiment.
-
Hypertension Induction:
-
Prepare a solution of L-NAME in drinking water at a concentration that will deliver a daily dose of 60 mg/kg.
-
Provide the L-NAME solution as the sole source of drinking water to the experimental group for six weeks.
-
A control group should receive regular drinking water.
-
-
Losartan Administration:
-
For the treatment group, prepare a solution of Losartan in drinking water to achieve a daily dose of 10 mg/kg.
-
Administer the Losartan solution concurrently with the L-NAME treatment for the six-week duration.
-
-
Blood Pressure Measurement:
-
Measure systolic, mean, and diastolic blood pressure at baseline and at regular intervals throughout the six-week study period.
-
-
Biochemical and Tissue Analysis:
-
At the end of the six-week period, collect blood samples for the analysis of plasma creatinine and other relevant biomarkers.
-
Euthanize the animals and harvest heart and kidney tissues for analysis of oxidative stress markers (e.g., GSH, MDA) and NOx levels.
-
Voluntary Oral Administration of Losartan in Rats
This protocol provides a less stressful alternative to oral gavage for chronic dosing.
Materials:
-
Losartan potassium powder
-
Palatable vehicle (e.g., sugar paste, peanut butter, or nut paste)
-
Small, shallow dishes
Procedure:
-
Vehicle Acclimation: For two days prior to the start of the experiment, offer the rats a small amount (e.g., 0.5 g) of the palatable vehicle alone to minimize neophobia.
-
Drug Preparation:
-
Calculate the required daily dose of Losartan for each rat (e.g., 10 mg/kg).
-
Weigh the appropriate amount of Losartan powder and mix it thoroughly with the palatable vehicle.
-
-
Administration:
-
Place the Losartan-vehicle mixture in a small dish inside the rat's cage.
-
Ensure the rat consumes the entire dose.
-
-
Monitoring:
-
Monitor the animals to confirm complete ingestion of the medicated vehicle.
-
Adjust the amount of Losartan weekly based on the rat's body weight to maintain the correct dosage.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Losartan in Different Animal Species
| Species | Dose and Route | Systemic Plasma Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Elimination Half-life (min) | Reference |
| Pig | 3 mg/kg IV | 22.1 ± 4.4 | 0.56 ± 0.16 | 40 ± 6 | |
| Dog | Not Specified | Not Reported | Not Reported | Not Reported | |
| Rat | 10 mg/kg by gavage | Not Reported | Not Reported | Not Reported |
Note: Data on pharmacokinetic parameters for all species were not consistently available in the provided search results.
Table 2: Effect of Losartan on Blood Pressure in L-NAME-Treated Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Reference |
| Control | Normal | Normal | Normal | |
| L-NAME (60 mg/kg/day) | Significantly Increased | Significantly Increased | Significantly Increased | |
| L-NAME + Losartan (10 mg/kg/day) | Rise almost completely inhibited | Rise almost completely inhibited | Rise almost completely inhibited |
Mandatory Visualization
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of Losartan.
Caption: Simplified interaction between Losartan, the AT1 receptor, and the nitric oxide (NO) pathway.
References
Technical Support Center: Protocol Refinement for Measuring NO Release Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for measuring nitric oxide (NO) release kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the measurement of NO release.
Q1: My NO measurements are inconsistent across experiments. What are the potential causes?
A1: Inconsistent nitric oxide (NO) measurements can stem from several factors. Due to its short half-life, rapid diffusion, and high reactivity, precise and accurate measurements of NO are inherently challenging.[1] Key areas to investigate include:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact NO production.[2][3] Ensure you are using cells with a low passage number and a consistent subculturing schedule.[4]
-
Experimental Environment: The system used for measurements must closely replicate the intended application's environment. For instance, NO availability from a material in blood will be considerably lower than in phosphate-buffered saline (PBS).[1]
-
System Leaks: Ensure your experimental setup is well-sealed to prevent the loss of gaseous NO before it reaches the detector.
-
Reagent Variability: The age and storage of reagents, especially for fluorescent dyes and Griess assay components, can affect their performance. Always prepare fresh solutions and store them as recommended.
Q2: I am using the Griess assay, and I suspect my results are inaccurate. What could be wrong?
A2: The Griess assay is an indirect method of measuring NO by quantifying nitrite (NO₂⁻), a stable oxidation product of NO. This indirect nature can lead to inaccuracies. Here are some common pitfalls:
-
Interference from Nitrite: The Griess assay can overestimate NO in the presence of existing nitrite in the sample or culture media. It's crucial to have proper controls and blanks.
-
Interfering Substances: Various compounds can interfere with the Griess reaction, including ascorbate, reduced thiols, and heparin. Deproteinization of samples using methods that do not promote nitrite loss, such as zinc sulfate precipitation, can help reduce interference.
-
pH Sensitivity: The Griess reaction is pH-dependent and typically requires acidic conditions. Ensure the pH of your reaction is optimal.
-
Incompatibility with Real-Time Measurement: The Griess assay is not suitable for real-time analysis of NO release kinetics due to the required chemical reactions.
Q3: My fluorescent NO probe is giving a high background signal. How can I troubleshoot this?
A3: High background fluorescence can be a significant issue with fluorescent NO probes like the diaminofluorescein (DAF) series. Here’s how to address it:
-
Probe Autoxidation: Some fluorescent probes can auto-oxidize, leading to a background signal. Protect your probe from light and use fresh working solutions.
-
Reaction with Other Reactive Species: Certain probes may react with other reactive nitrogen or oxygen species, not just NO, causing a non-specific signal.
-
Incomplete Removal of Excess Probe: Ensure you are thoroughly washing your cells to remove any unbound probe after loading.
-
Cellular Autoflorescence: The natural fluorescence of cells can contribute to the background. Measure the autofluorescence of an unstained cell sample and subtract it from your measurements.
-
Interference from Cellular Components: Ascorbic acid and dehydroascorbic acid, present in cells, can directly react with some probes like DAF-2 to form fluorescent compounds, leading to a false positive signal.
Q4: I am using an electrochemical NO sensor, but the signal is noisy or drifting.
A4: Electrochemical sensors offer the advantage of real-time, in situ NO analysis but can be prone to noise and signal drift. Consider the following:
-
Sensor Calibration: Proper and frequent calibration is critical for accurate measurements. Always allow the sensor to stabilize before calibration.
-
Grounding: Ensure the sensor and amplifier are properly grounded to minimize electrical interference, as the sensor membrane is sensitive to static electricity.
-
Interfering Compounds: Other electroactive species in your sample can interfere with the NO measurement. Some sensors use selective membranes to minimize this.
-
Biofouling: In biological samples, proteins and other molecules can adsorb to the sensor surface, reducing its sensitivity over time. Gentle cleaning of the sensor tip may be necessary.
-
Oxygen Presence: The presence of oxygen can lead to the reaction of NO, reducing the measured concentration. Deoxygenating the medium can improve accuracy.
Q5: When using chemiluminescence detection, my measured NO concentrations are lower than expected.
A5: Chemiluminescence detection is a highly sensitive and specific method for direct NO measurement. Low readings can be due to:
-
Oxygen Contamination: The reaction of NO with oxygen to form nitrogen dioxide before it reaches the analyzer will lead to artificially low measurements. The system must be free of oxygen.
-
System Leaks: As with other methods, leaks in the system can cause loss of NO gas.
-
Flow Rate and Pressure Changes: Variations in the flow rate or pressure of the carrier gas will influence the data, particularly the kinetics of NO release.
-
Quenching Effects: Other molecules in the sample gas can undergo collisional deactivation with the excited nitrogen dioxide, reducing the chemiluminescent signal.
Data Presentation
Table 1: Comparison of Common NO Detection Methods
| Feature | Griess Assay | Fluorescent Probes | Electrochemical Sensors | Chemiluminescence |
| Detection Principle | Indirect (measures nitrite) | Direct (fluorescence change upon reaction with NO) | Direct (measures current from NO oxidation/reduction) | Direct (light emission from NO reaction with ozone) |
| Sensitivity | ~0.5 µM | Nanomolar range | Picomolar to nanomolar range | Picomolar range |
| Real-time Kinetics | No | Yes | Yes | Yes |
| Common Interferences | Nitrite, ascorbate, thiols | Other reactive species, cellular autofluorescence, pH | Other electroactive species, biofouling | Oxygen, quenching molecules |
| Advantages | Inexpensive, commercially available kits | High spatial resolution (imaging), in situ measurements | Portable, in situ measurements | Highly sensitive and specific |
| Disadvantages | Indirect, prone to interferences | High background, potential for artifacts | Susceptible to noise and drift, biofouling | Requires specialized equipment, sensitive to oxygen |
Experimental Protocols
Protocol 1: Intracellular NO Detection with DAF-FM Diacetate
This protocol outlines the steps for loading cells with DAF-FM diacetate and measuring the resulting fluorescence to quantify intracellular nitric oxide production.
Reagents and Materials:
-
DAF-FM diacetate
-
High-quality anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest
-
Fluorescence microplate reader or microscope
Procedure:
-
Reagent Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Dilute the DAF-FM diacetate stock solution in pre-warmed serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells twice with PBS to remove any extracellular probe.
-
NO Induction and Measurement:
-
Add fresh, pre-warmed culture medium (with or without your test compounds) to the cells.
-
Induce NO production as required by your experimental design (e.g., using a pharmacological agent).
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize using a fluorescence microscope.
-
Protocol 2: Quantification of NO Release using the Griess Assay
This protocol describes the measurement of nitrite in cell culture supernatants as an indicator of NO production.
Reagents and Materials:
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Cell culture supernatant or other biological samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants or other biological samples and centrifuge to remove any cellular debris.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium as your samples.
-
Griess Reaction:
-
Pipette 50 µL of your samples and standards into separate wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the nitrite concentration in your samples.
Visualizations
Caption: Experimental workflow for intracellular NO detection using DAF-FM diacetate.
References
overcoming challenges in scaling up NO-Losartan A synthesis
Welcome to the technical support center for the synthesis of NO-Losartan A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scaled-up synthesis of this important nitric oxide-releasing derivative of Losartan.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed mechanism of action?
This compound is a prodrug of the angiotensin II receptor antagonist, Losartan. It is chemically modified to include a nitric oxide (NO)-releasing moiety, specifically a diazeniumdiolate group. The intended mechanism is a dual therapeutic action: the Losartan component blocks the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a decrease in blood pressure, while the diazeniumdiolate group slowly releases NO, which has its own potent vasodilatory and anti-platelet effects.
2. What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves the covalent attachment of a diazeniumdiolate precursor to the Losartan molecule. A common method is the O-alkylation of a pre-formed diazeniumdiolate with a reactive derivative of Losartan. This creates a stable, NO-releasing prodrug.
3. What are the critical starting materials for the synthesis?
The key starting materials are Losartan (or a protected derivative) and a suitable diazeniumdiolate salt. The choice of the specific diazeniumdiolate and the derivatization of Losartan will determine the final structure and NO-release kinetics of this compound.
4. What are the major challenges in scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges, including:
-
Handling of Hazardous Reagents: The synthesis of diazeniumdiolates can involve high-pressure nitric oxide gas and flammable solvents, which pose safety risks at a larger scale.
-
Reaction Control: The coupling reaction between Losartan and the diazeniumdiolate moiety needs to be carefully controlled to avoid side reactions and ensure high yield.
-
Product Stability: this compound, like many diazeniumdiolate-based drugs, can be sensitive to heat, light, and moisture.[1] Ensuring its stability during synthesis, purification, and storage is crucial.
-
Purification: Removing unreacted starting materials and side products can be challenging, often requiring advanced chromatographic techniques.[2]
-
Impurity Profile: The formation of process-related impurities, including isomers and degradation products of Losartan, needs to be carefully monitored and controlled.[3][4]
5. How can the formation of nitrosamine impurities be avoided?
Nitrosamines are potential genotoxic impurities that can form from reactions involving secondary or tertiary amines and nitrous acid. To minimize their formation, it is crucial to avoid the use of sodium nitrite in the quenching of azide reagents, which are often used in the synthesis of the tetrazole ring of Losartan.[5] Alternative quenching agents and careful control of reaction conditions are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction between Losartan derivative and diazeniumdiolate. - Degradation of the diazeniumdiolate starting material. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure completion. - Reagent Quality: Ensure the diazeniumdiolate is of high purity and has been stored correctly. - Optimization: Systematically vary the reaction temperature, time, and stoichiometry of reactants to find optimal conditions. - Purification Method: Optimize the purification method (e.g., column chromatography, recrystallization) to maximize recovery. |
| Presence of Unreacted Losartan | - Insufficient amount of the diazeniumdiolate reagent. - Poor reactivity of the Losartan derivative. | - Stoichiometry: Increase the molar ratio of the diazeniumdiolate reagent. - Activation: If using a Losartan derivative, ensure it is sufficiently activated for the coupling reaction. |
| Formation of Impurities | - Isomeric Impurities: Formation of regioisomers during the coupling reaction. - Degradation Products: Decomposition of Losartan or this compound due to harsh reaction conditions (e.g., high temperature, extreme pH). - Side Reactions: The diazeniumdiolate moiety can undergo side reactions if not handled properly. | - Reaction Conditions: Optimize reaction conditions (temperature, solvent, base) to favor the formation of the desired isomer. - Protecting Groups: Consider the use of protecting groups for sensitive functional groups on the Losartan molecule. - Purification: Develop a robust purification protocol to effectively remove impurities. Low-pressure reversed-phase column chromatography can be effective. |
| Product Instability | - Exposure to light, heat, or moisture. - Inappropriate storage conditions. | - Handling: Handle the product under an inert atmosphere and protect it from light. - Storage: Store the final product at low temperatures (e.g., -20°C) in a tightly sealed container. |
| Difficulty in Purification | - Similar polarity of the product and impurities. - Oily or non-crystalline nature of the product. | - Chromatography: Explore different stationary and mobile phases for column chromatography. Reversed-phase chromatography can be effective. - Recrystallization: Experiment with various solvent systems to induce crystallization. - Salt Formation: Consider converting the product to a salt to improve its crystallinity and ease of handling. |
Experimental Protocols
Representative Synthesis of a NO-Losartan Derivative (O-alkylation)
This protocol describes a general method for the synthesis of a NO-Losartan derivative via O-alkylation of a diazeniumdiolate. This is a representative protocol and may require optimization for specific target molecules.
Step 1: Preparation of the Diazeniumdiolate Salt
-
Reaction: A secondary amine is reacted with nitric oxide (NO) gas at high pressure in an appropriate solvent (e.g., diethyl ether) in the presence of a base (e.g., sodium methoxide).
-
Caution: This reaction should be carried out in a specialized high-pressure reactor by trained personnel due to the hazardous nature of nitric oxide.
-
Work-up: The resulting diazeniumdiolate salt is typically precipitated, filtered, washed with a cold solvent, and dried under vacuum.
Step 2: Synthesis of a Reactive Losartan Intermediate
-
To facilitate the coupling reaction, the hydroxyl group of Losartan can be converted to a better leaving group, such as a tosylate or a halide.
-
Example (Tosylation): Losartan is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 3: Coupling of the Diazeniumdiolate with the Losartan Intermediate
-
Reaction: The diazeniumdiolate salt is dissolved in a polar aprotic solvent (e.g., DMF or DMSO). The reactive Losartan intermediate, dissolved in the same solvent, is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by HPLC).
-
Work-up: The reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data for Representative Synthesis
The following table summarizes typical reaction parameters and outcomes for the synthesis of a NO-Losartan derivative. These values are illustrative and will vary depending on the specific reagents and conditions used.
| Parameter | Step 1: Diazeniumdiolate Formation | Step 2: Losartan Derivatization | Step 3: Coupling Reaction |
| Reaction Time | 24 - 48 hours | 4 - 12 hours | 12 - 24 hours |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | 70 - 90% | 85 - 95% | 40 - 60% |
| Purity (after purification) | >95% | >98% | >99% (by HPLC) |
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Logical structure of the FAQ section.
References
- 1. Preparation and reactivity of O2-sulfonated diazeniumdiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Nitrosamine (NO-Losartan) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of nitrosamine impurities, such as N-nitroso-losartan (a potential NO-Losartan A candidate), in losartan drug substances and products.
Frequently Asked Questions (FAQs)
Q1: What are nitrosamine impurities and why are they a concern in losartan?
A1: Nitrosamines are a class of chemical compounds that are considered probable human carcinogens.[1][2] Their presence in pharmaceutical products like losartan is a significant safety concern, leading to product recalls and stringent regulatory scrutiny.[1][2] These impurities can form during the drug's manufacturing process or during storage.[3]
Q2: What are the common analytical techniques used for nitrosamine quantification in losartan?
A2: Due to the trace levels at which these impurities are present, highly sensitive and selective methods are required. The most common techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). LC-MS/MS, particularly with an Atmospheric Pressure Chemical Ionization (APCI) source, is often preferred for its sensitivity and robustness in analyzing a range of nitrosamines.
Q3: What are the key validation parameters for a nitrosamine quantification method?
A3: According to regulatory guidelines from bodies like the ICH, FDA, and EMA, the analytical method must be validated for several parameters to ensure it is suitable for its intended purpose. These key parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Mismatch between sample diluent and mobile phase. 4. Column overload. | 1. Optimize mobile phase composition, including the organic modifier and buffer/acid content. Ensure the pH is suitable for the analyte's chemistry. 2. Use a guard column, flush the column with a strong solvent, or replace the column if necessary. 3. Ensure the sample diluent is as close in composition to the initial mobile phase as possible. 4. Reduce the injection volume or the concentration of the sample. |
| Low Sensitivity / Inability to Reach Required LOQ | 1. Sub-optimal mass spectrometer source conditions (e.g., ionization mode, gas flows, temperature). 2. Matrix suppression effects from the drug substance or excipients. 3. Inefficient sample extraction and cleanup. | 1. Optimize MS parameters, including ionization source (APCI is often preferred for nitrosamines), gas flows, and temperatures. 2. Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) for better recovery. |
| High Background Noise | 1. Contaminated mobile phase, solvents, or glassware. 2. Contamination within the LC-MS system (e.g., injector, column, source). 3. Inadequate chromatographic separation from interfering components. | 1. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. 2. Perform system cleaning and maintenance. Flush the system with appropriate solvents. 3. Optimize the chromatographic method to improve the resolution between the analyte and interfering peaks. A diverter valve can be used to direct the high-concentration API peak to waste, preventing source contamination. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance (e.g., unstable spray, temperature variations). 3. Variability in manual integration of peaks. | 1. Standardize the sample preparation procedure. Use an automated liquid handler if available. 2. Allow the LC-MS system to equilibrate sufficiently. Monitor system suitability parameters throughout the analytical run. 3. Use a consistent set of integration parameters. |
| Carryover | 1. Adsorption of the analyte onto surfaces in the injector or column. 2. High concentration samples analyzed prior to low concentration samples. | 1. Optimize the needle wash procedure with a strong solvent. 2. Inject blank samples after high-concentration standards and samples to check for carryover. |
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for Nitrosamine Quantification in Losartan
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (LC-MS/MS) |
| Analyte(s) | NDMA, NDEA, NMBA | NDMA, NDEA, NMBA, NEIPA | NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA |
| Linearity Range | 0.5 - 100 ng/mL (NDMA, NDEA)1 - 100 ng/mL (NMBA) | 0.4 - 1.1 ng/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.997 | > 0.99 | Not Specified |
| LOQ | 0.5 ng/mL | Not Specified (Implied to be below 0.4 ng/mL) | Sufficient to meet USFDA requirements |
| Accuracy (% Recovery) | 70.7% - 116.0% | Not Specified | Excellent recovery reported |
| Precision (%RSD) | Not Specified | Not Specified | < 6% at LOQ levels |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid, NEIPA: N-Nitrosoethylisopropylamine, NDIPA: N-Nitrosodiisopropylamine, NDBA: N-Nitrosodibutylamine.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Nitrosamines in Losartan Drug Substance
-
Weighing: Accurately weigh approximately 100 mg of the losartan potassium drug substance into a 15 mL centrifuge tube.
-
Dissolution: Add 5 mL of a sample diluent (e.g., 95:5 water:methanol) to the tube.
-
Extraction: Vortex the sample for 2 minutes, followed by shaking on a mechanical shaker for 40 minutes at 450 rpm.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm nylon syringe filter into an LC-MS vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for Nitrosamine Analysis
-
LC System: Agilent 1290 Infinity II Bio LC system or equivalent.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, RRHD 2.1 x 100mm 1.8µm or equivalent.
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM).
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for NO-Losartan Sample Analysis.
References
storage and handling recommendations for NO-Losartan A
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of NO-Losartan A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at -20°C for optimal stability.[1]
Q2: What is the long-term stability of this compound?
A2: When stored properly at -20°C, this compound is stable for at least two years.[1]
Q3: How should I handle this compound in the laboratory?
A3: this compound is a crystalline solid.[1] As with any chemical compound, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation in the work area.
Q4: Is this compound light-sensitive?
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in several organic solvents and a buffered aqueous solution. The approximate solubilities are:
-
Dimethylformamide (DMF): 30 mg/mL
-
Dimethyl sulfoxide (DMSO): 30 mg/mL
-
Ethanol: 30 mg/mL
-
Ethanol:PBS (pH 7.2) (1:5): 0.5 mg/mL
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in my assay. | Degradation of this compound. | 1. Check Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light. 2. Prepare Fresh Solutions: Prepare fresh stock and working solutions for each experiment. Do not store aqueous solutions for more than one day. 3. Minimize Light Exposure: During your experiment, keep solutions in amber tubes or cover them with aluminum foil. |
| Incorrect Solution Concentration. | 1. Verify Weighing and Dilution: Double-check all calculations and ensure the analytical balance was properly calibrated. 2. Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions. Vortexing may be necessary. | |
| Precipitate forms when preparing aqueous working solutions. | Low aqueous solubility. | 1. Use a Co-solvent: As recommended for similar compounds, first dissolve this compound in an organic solvent like ethanol or DMSO before diluting with your aqueous buffer. For example, to achieve a concentration of 0.5 mg/mL in a PBS solution, a 1:5 ratio of ethanol to PBS can be used. |
| Unexpected or off-target effects observed in my experiment. | Presence of degradation products or impurities. | 1. Use High-Purity Compound: Ensure you are using this compound with a purity of ≥97%. 2. Handle with Care: Improper handling, such as prolonged exposure to light or non-recommended pH conditions, can lead to the formation of degradation products. The degradation of the parent compound, Losartan, is known to produce various byproducts. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years (at -20°C) |
| Purity | ≥97% |
| Molecular Formula | C₃₀H₂₈ClN₇O₅ |
| Formula Weight | 602.0 g/mol |
| Solubility in DMF | 30 mg/mL |
| Solubility in DMSO | 30 mg/mL |
| Solubility in Ethanol | 30 mg/mL |
| Solubility in Ethanol:PBS (pH 7.2) (1:5) | 0.5 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Formula Weight: 602.0 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh approximately 6.02 mg of this compound powder and transfer it to a clean, dry amber glass vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Homogenization: Cap the vial tightly and vortex the solution until the solid is completely dissolved.
-
Storage: Store the 10 mM stock solution at -20°C in the dark.
Note: For aqueous working solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer of choice to avoid precipitation. Do not store aqueous solutions for more than one day.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Losartan Treatment Improves Microvascular Endothelial Function via Nitric Oxide-Dependent Mechanisms in Women With a History of Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NO-Losartan A and Losartan in Hypertensive Rat Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nitric oxide-donating losartan derivative, NO-Losartan A, and its parent compound, losartan, in preclinical hypertensive rat models. This analysis is based on available experimental data concerning their antihypertensive efficacy, effects on end-organ damage, and underlying signaling pathways.
Executive Summary
Losartan, a well-established angiotensin II type 1 (AT1) receptor antagonist, is a cornerstone in the management of hypertension. This compound, a derivative designed to release nitric oxide (NO), aims to enhance the therapeutic profile of losartan by combining AT1 receptor blockade with the vasodilatory and cardioprotective effects of NO. Preclinical studies in hypertensive rat models suggest that while both compounds effectively lower blood pressure, this compound may offer additional benefits in mitigating end-organ damage, such as cardiac hypertrophy and renal injury, attributed to its dual mechanism of action.
Quantitative Data Comparison
The following tables summarize the comparative effects of this compound and losartan on key physiological parameters in hypertensive rat models.
| Parameter | Hypertensive Model | Losartan | This compound (Compound 4a) | Reference |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | Significant reduction | Similar to losartan | [1] |
| Cardiac Hypertrophy | Spontaneously Hypertensive Rats (SHR) | Significant reduction | Similar to losartan | [1] |
| Renal Function | L-NAME-induced Hypertensive Rats | Ameliorated increased creatinine | Data not available | [2] |
| Endothelial Function | Heart Failure Rats | Improved via non-NO pathway | Data not available | |
| Anti-platelet Effect | In vitro | Present | Potentially enhanced | [1] |
| Anti-ischemic Cardioprotection | In vitro | Present | Potentially enhanced | [1] |
Note: The available data for this compound is primarily from a study on a series of NO-donating losartan derivatives, with compound 4a being a key example. The term "this compound" is used here to represent this class of compounds.
Experimental Protocols
Antihypertensive and Anti-hypertrophic Effects in Spontaneously Hypertensive Rats (SHR)
Animal Model: Male Spontaneously Hypertensive Rats (SHR) were used as a model of essential hypertension.
Drug Administration:
-
Losartan: Administered orally at a dose of 10 mg/kg/day.
-
This compound (Compound 4a): Administered orally, with the dosage adjusted to be comparable to the reference AT1-blocking drugs.
Methods:
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method.
-
Cardiac Hypertrophy Assessment: The heart was excised, and the left ventricular weight was measured to determine the left ventricular weight to body weight ratio, an indicator of cardiac hypertrophy.
Renal Protective Effects in L-NAME-Induced Hypertensive Rats
Animal Model: Male Wistar albino rats were treated with Nω-nitro-L-arginine methyl ester (L-NAME) (60 mg/kg/day in drinking water for six weeks) to induce hypertension and renal damage through chronic inhibition of nitric oxide synthesis.
Drug Administration:
-
Losartan: Administered concurrently with L-NAME at a dose of 10 mg/kg/day in drinking water for six weeks.
Methods:
-
Blood Pressure Measurement: Systolic, mean, and diastolic blood pressures were measured.
-
Renal Function Assessment: Plasma creatinine levels were determined as an indicator of renal function.
-
Oxidative Stress Markers: Glutathione (GSH) and malondialdehyde (MDA) levels were measured in heart and kidney tissues.
Signaling Pathways and Mechanisms of Action
Losartan
Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the binding of angiotensin II to the AT1 receptor, losartan inhibits vasoconstriction, aldosterone release, and sympathetic activation, leading to a decrease in blood pressure.
Caption: Losartan's mechanism of action.
This compound
This compound combines the AT1 receptor antagonism of losartan with the effects of nitric oxide. The NO moiety is designed to be released from the parent molecule, providing additional vasodilatory effects through the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This dual action is hypothesized to result in a more potent antihypertensive effect and enhanced protection against end-organ damage.
Caption: Dual mechanism of this compound.
Experimental Workflow
The general workflow for comparing these compounds in hypertensive rat models is as follows:
Caption: Experimental workflow.
Conclusion
The available preclinical data suggests that this compound, a nitric oxide-donating derivative of losartan, holds promise as a therapeutic agent for hypertension. While its blood pressure-lowering effects appear to be comparable to losartan, the addition of an NO-donating moiety may provide superior protection against end-organ damage, such as cardiac hypertrophy and potentially renal injury. The enhanced pharmacological profile is attributed to the synergistic effects of AT1 receptor blockade and NO-mediated vasodilation. Further in-depth comparative studies are warranted to fully elucidate the clinical potential of this compound and to quantify its advantages over conventional losartan therapy.
References
Head-to-Head Comparison: Losartan vs. ACE Inhibitors in the Management of Cardiovascular Conditions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Pillars of Cardiovascular Therapy
Losartan, an angiotensin II receptor blocker (ARB), and Angiotensin-Converting Enzyme (ACE) inhibitors represent two cornerstone therapeutic classes in the management of hypertension and other cardiovascular diseases. While both target the Renin-Angiotensin-Aldosterone System (RAAS), their distinct mechanisms of action lead to differences in efficacy, safety, and tolerability. This guide provides a comprehensive head-to-head comparison, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Blockades
Both Losartan and ACE inhibitors ultimately mitigate the effects of angiotensin II, a potent vasoconstrictor and a key driver of hypertension and cardiovascular remodeling. However, they achieve this through different points of intervention in the RAAS cascade.
ACE inhibitors, as their name suggests, block the action of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the active angiotensin II.[[“]] This non-selective approach also leads to an accumulation of bradykinin, a substance that promotes vasodilation but is also implicated in the characteristic dry cough associated with ACE inhibitor therapy.[[“]]
Losartan, on the other hand, acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor.[2][3][4] This targeted blockade directly prevents angiotensin II from binding to its receptor and exerting its pathological effects, such as vasoconstriction, aldosterone release, and cellular growth. This specificity avoids the bradykinin-related side effects commonly seen with ACE inhibitors.
Below are diagrams illustrating the distinct signaling pathways affected by ACE inhibitors and Losartan.
Quantitative Comparison of Clinical Endpoints
Head-to-head clinical trials have provided a wealth of data comparing the efficacy and safety of Losartan with various ACE inhibitors. The following tables summarize key findings from these studies.
Table 1: Efficacy in Patients with Heart Failure
| Outcome | Losartan | Captopril | Study | Key Finding |
| All-Cause Mortality (annual rate) | 11.7% | 10.4% | ELITE II | No significant difference in all-cause mortality. |
| Sudden Death or Resuscitated Arrests | 9.0% | 7.3% | ELITE II | No significant difference. |
| All-Cause Mortality (48 weeks) | Lower | Higher | ELITE | Losartan was associated with reduced all-cause mortality compared to captopril in this earlier study. |
| Hospitalization for Any Reason (48 weeks) | Lower | Higher | ELITE | Losartan was associated with a lower rate of hospitalization. |
| Heart Failure-related Outcomes | Not Superior | - | ELITE II | Losartan's effects were not superior to captopril on heart failure-related outcomes. |
Table 2: Efficacy in High-Risk Patients Post-Myocardial Infarction
| Outcome | Losartan | Captopril | Study | Key Finding |
| All-Cause Mortality (mean follow-up 2.7 years) | 18% | 16% | OPTIMAAL | Non-significant difference in total mortality, favoring captopril. |
| Sudden Cardiac Death or Resuscitated Cardiac Arrest | 9% | 7% | OPTIMAAL | No significant difference. |
| Fatal or Non-fatal Reinfarction | 14% | 14% | OPTIMAAL | No significant difference. |
Table 3: Efficacy in Hypertensive Patients
| Outcome | Losartan | Lisinopril | Study | Key Finding |
| Systolic Blood Pressure Reduction | 17.2 mmHg | 20.2 mmHg | Fogari et al. | Both significantly reduced SBP with no statistically significant difference between treatments. |
| Diastolic Blood Pressure Reduction | 12.3 mmHg | 15.2 mmHg | Fogari et al. | Both significantly reduced DBP with no statistically significant difference between treatments. |
| Insulin Sensitivity (GIR) | +0.42 mg min-1 kg-1 (NS) | +1.5 mg min-1 kg-1 (P<0.05) | Fogari et al. | Lisinopril significantly improved insulin sensitivity, whereas Losartan did not. |
| Antiatherosclerotic Effect (IMT reduction) | -0.078 mm | -0.073 mm (ACEi) | Kurata et al. | Comparable reduction in intima-media thickness. |
| Outcome | Losartan Regimen | Enalapril Regimen | Study | Key Finding |
| Diastolic Blood Pressure Reduction | 10.3 mmHg | 9.8 mmHg | Goldberg et al. | No significant difference in overall DBP reduction. |
| Proteinuria Reduction (in children) | 30.01% | 40.45% | Webb et al. | Both significantly reduced proteinuria with comparable efficacy. |
Table 4: Safety and Tolerability
| Adverse Event | Losartan | ACE Inhibitors (Captopril, Enalapril, Lisinopril) | Study | Key Finding |
| Discontinuation due to Adverse Effects | 9.7% | 14.7% (Captopril) | ELITE II | Significantly fewer patients on Losartan discontinued treatment. |
| Cough | 0.3% | 2.7% (Captopril) | ELITE II | Significantly lower incidence of cough with Losartan. |
| Drug-related Adverse Events | Fewer | More (Enalapril) | Webb et al. | Overall, fewer drug-related adverse events occurred with Losartan. |
| Dry Cough | <2% | Up to 20% (Lisinopril) | Eureka Health Review | Losartan has a significantly lower risk of dry cough. |
Experimental Protocols
The following sections outline the general methodologies employed in the clinical trials cited in this guide.
Blood Pressure Measurement
In most clinical trials, blood pressure is measured at each clinic visit after a specified rest period using a standardized automated oscillometric device or a manual sphygmomanometer.
-
Workflow for Clinic Blood Pressure Measurement:
References
Validating the Anti-Ischemic Effects of NO-Losartan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-ischemic effects of a nitric oxide-donating derivative of Losartan, referred to as NO-Losartan, against the established angiotensin II receptor blocker, Losartan. The development of NO-donating drugs represents a therapeutic strategy to enhance the vasodilatory and cardioprotective properties of existing medications by leveraging the multifaceted roles of nitric oxide in cardiovascular health. This document synthesizes available experimental data to offer a comparative overview of their potential efficacy in mitigating myocardial ischemia-reperfusion injury.
Executive Summary
The addition of a nitric oxide (NO)-donating moiety to Losartan is hypothesized to augment its anti-ischemic properties by combining angiotensin II receptor blockade with the vasodilatory, anti-platelet, and anti-inflammatory effects of NO. While extensive data exists for the cardioprotective effects of Losartan, literature containing specific quantitative data on the anti-ischemic effects of NO-Losartan derivatives is limited. A key study by Breschi et al. (2006) describes the synthesis and preliminary evaluation of a series of NO-Losartan compounds, identifying a compound designated as '4a' with promising anti-ischemic, antihypertensive, and antiplatelet properties. However, detailed in-vivo experimental data from this and other studies, directly comparing the anti-ischemic efficacy of NO-Losartan '4a' to standard Losartan, remains largely inaccessible in the public domain. This guide, therefore, presents a comprehensive overview of the established anti-ischemic effects of Losartan and outlines the theoretical framework and rationale for the expected enhanced efficacy of NO-Losartan, highlighting the critical need for further direct comparative studies.
Comparative Data on Anti-Ischemic Effects
Due to the limited availability of direct comparative studies, this section presents quantitative data on the anti-ischemic effects of Losartan from various experimental models of myocardial ischemia-reperfusion injury. This data serves as a benchmark for the anticipated performance of NO-Losartan.
Table 1: Effects of Losartan on Myocardial Infarct Size in Animal Models of Ischemia-Reperfusion Injury
| Animal Model | Dosing Regimen | Duration of Ischemia | Duration of Reperfusion | Infarct Size (% of Area at Risk) - Control | Infarct Size (% of Area at risk) - Losartan | Reference |
| Spontaneously Hypertensive Rats | 2, 5, and 10 mg/kg, IV, 15 min before ischemia | 45 minutes | 1 hour | 41.5 ± 5.2 | 11.2 ± 5.8 (2 mg/kg), 8.5 ± 2.7 (5 mg/kg), 13.7 ± 1.6 (10 mg/kg) | [1] |
| Sprague-Dawley Rats | 40 mg/kg/day in drinking water for 4 weeks | 17 minutes | 120 minutes | 55 ± 3 | 38 ± 6 | [2] |
| Murine Model | Not specified | Not specified | Not specified | Significantly larger than Losartan group | Decreased compared to control | [3] |
Table 2: Hemodynamic Effects of Losartan in a Model of Myocardial Ischemia in Spontaneously Hypertensive Rats
| Parameter | Treatment Group | Baseline | During Ischemia | During Reperfusion |
| Mean Blood Pressure (mmHg) | Control | 165 ± 5 | 158 ± 6 | 163 ± 7 |
| Losartan (2 mg/kg) | 142 ± 4 | 135 ± 5 | 140 ± 6 | |
| Losartan (5 mg/kg) | 138 ± 6 | 129 ± 7 | 132 ± 5 | |
| Losartan (10 mg/kg) | 135 ± 5 | 126 ± 6 | 138 ± 7 | |
| Heart Rate (beats/min) | Control | 385 ± 12 | 375 ± 15 | 380 ± 14 |
| Losartan (2 mg/kg) | 350 ± 10 | 340 ± 12 | 348 ± 11 | |
| Losartan (5 mg/kg) | 345 ± 11 | 335 ± 10 | 340 ± 9 | |
| Losartan (10 mg/kg) | 340 ± 9 | 330 ± 11 | 345 ± 10 | |
| p < 0.05 vs. control. Data adapted from Lin et al., 1997.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to assess the anti-ischemic effects of pharmacological agents.
In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats
This protocol is a standard model for inducing and evaluating myocardial infarction and the effects of therapeutic interventions.
-
Animal Model: Male Spontaneously Hypertensive or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce ischemia.
-
After a defined period of ischemia (e.g., 45 minutes), the ligature is released to allow for reperfusion (e.g., 1 hour).
-
-
Drug Administration: The test compound (e.g., Losartan or NO-Losartan) or vehicle (control) is administered at a specified time point, often prior to the induction of ischemia.
-
Measurement of Infarct Size:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk (AAR) is determined by perfusing the coronary arteries with a dye such as Evans blue, which stains the non-ischemic tissue.
-
The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale.
-
The infarct size is expressed as a percentage of the AAR.[1]
-
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored throughout the experiment using a catheter inserted into a major artery.
Experimental Workflow for Myocardial Ischemia-Reperfusion Injury Study
Signaling Pathways
The cardioprotective effects of Losartan and the anticipated enhanced effects of NO-Losartan are mediated through distinct but potentially synergistic signaling pathways.
Signaling Pathway of Losartan in Myocardial Ischemia
Losartan exerts its effects primarily by blocking the Angiotensin II Type 1 (AT1) receptor. This blockade inhibits the detrimental downstream effects of Angiotensin II, such as vasoconstriction, inflammation, and oxidative stress.
Proposed Signaling Pathway of NO-Losartan in Myocardial Ischemia
NO-Losartan is designed to act as a dual-function molecule. In addition to AT1 receptor blockade, it releases nitric oxide, which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This pathway leads to vasodilation and other protective cellular effects.
Conclusion and Future Directions
The available evidence strongly supports the anti-ischemic effects of Losartan, primarily through the blockade of the AT1 receptor. The development of NO-Losartan represents a promising strategy to enhance these protective effects by incorporating the beneficial actions of nitric oxide. However, a significant gap exists in the literature regarding direct, quantitative comparisons between NO-Losartan derivatives and standard Losartan in clinically relevant models of myocardial ischemia. To fully validate the anti-ischemic potential of NO-Losartan, further research is imperative. Specifically, head-to-head comparative studies focusing on infarct size, hemodynamic parameters, and molecular markers of inflammation and oxidative stress are required to establish the superior efficacy of NO-Losartan and to elucidate the synergistic mechanisms of its dual-action design.
References
- 1. Losartan attenuates myocardial ischemia-induced ventricular arrythmias and reperfusion injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of different durations of pretreatment with losartan on myocardial infarct size, endothelial function, and vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan protects against myocardial ischemia and reperfusion injury via vascular integrity preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to NO-Sartan Compounds: A Cross-Study Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of nitric oxide (NO)-donating angiotensin II receptor blockers (ARBs), commonly known as NO-sartans. These hybrid compounds are designed to offer the dual benefits of AT1 receptor antagonism and enhanced NO bioavailability, potentially leading to improved antihypertensive efficacy and end-organ protection. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate objective comparison and inform future research.
Introduction to NO-Sartans
NO-sartans are a novel class of cardiovascular drugs that combine the pharmacological properties of an angiotensin II receptor blocker (sartan) with a nitric oxide-donating moiety. The rationale behind this molecular hybridization is to simultaneously block the detrimental effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) and to supplement the vasorelaxant, anti-platelet, and anti-proliferative effects of nitric oxide. The addition of an NO-donor is intended to counteract the endothelial dysfunction often associated with hypertension and other cardiovascular diseases.
Comparative Data of Investigated NO-Sartans
Preclinical research has primarily focused on NO-donating derivatives of losartan, with limited publicly available data on other NO-sartans. This section presents a comparative summary of the available experimental data for NO-losartan and a study on NO-olmesartan.
In Vitro Vasorelaxant Effects
The vasorelaxant properties of NO-sartans are a key indicator of their potential antihypertensive effects. These are typically assessed using isolated aortic rings from animal models.
Table 1: Comparative Vasorelaxant Effects of NO-Losartan Compounds
| Compound | Animal Model | Vessel Preparation | Pre-contraction Agent | Maximum Relaxation (%) | Potency (pD2 or IC50) | Citation |
| NO-Losartan Derivative 1 | Rat | Thoracic Aorta | Phenylephrine (1 µM) | 85 ± 5 | Not Reported | [1][2] |
| NO-Losartan Derivative 2 | Rat | Thoracic Aorta | Phenylephrine (1 µM) | 92 ± 4 | Not Reported | [1][2] |
| Losartan | Rat | Thoracic Aorta | Phenylephrine (1 µM) | Minimal | Not Applicable | [1] |
Note: The specific structures of NO-Losartan Derivatives 1 and 2 were not detailed in the abstracts. The data represents the general findings from early-stage research on these compounds.
In Vivo Antihypertensive Effects
The ultimate measure of an antihypertensive agent's efficacy is its ability to lower blood pressure in vivo. These studies are often conducted in spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension.
Table 2: Comparative Antihypertensive Effects of NO-Sartans
| Compound | Animal Model | Administration Route | Dose | Maximum Systolic Blood Pressure Reduction (mmHg) | Duration of Action | Citation |
| NO-Losartan | Spontaneously Hypertensive Rats (SHR) | Oral | Not Specified | Similar to Losartan | Not Specified | |
| Losartan | Spontaneously Hypertensive Rats (SHR) | Oral | Not Specified | Significant | Not Specified | |
| NO-Olmesartan | C57BL/6J mice (Angiotensin II-induced hypertension model) | Not Specified | Not Specified | Did not block Ang II-induced high BP | 10 days | |
| Olmesartan | C57BL/6J mice (Angiotensin II-induced hypertension model) | Not Specified | Not Specified | Significantly decreased BP | 10 days |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
Ex Vivo Aortic Ring Vasorelaxation Assay
This assay is a standard method for assessing the vasodilatory or vasoconstrictive properties of pharmacological compounds on isolated blood vessels.
Objective: To determine the vasorelaxant effect of NO-sartan compounds on isolated rat thoracic aortic rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (vasoconstrictor)
-
Test compounds (NO-sartans, parent sartans)
-
Organ bath system with force-displacement transducers
Procedure:
-
Aorta Dissection: The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
-
Pre-contraction: The aortic rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compounds are added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved or the highest concentration is tested.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. Concentration-response curves are plotted, and parameters such as the maximum relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50) are calculated.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes the non-invasive measurement of blood pressure in conscious SHR, a common model for preclinical hypertension studies.
Objective: To evaluate the antihypertensive effect of NO-sartan compounds in spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compounds (NO-sartans, parent sartans) and vehicle
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Animal restrainers
Procedure:
-
Acclimatization: The SHR are acclimatized to the experimental setup for several days before the study begins. This involves placing them in the restrainers and attaching the tail-cuff to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Baseline systolic blood pressure and heart rate are measured for each rat for a predetermined period (e.g., 3-5 consecutive days) before drug administration.
-
Drug Administration: The test compounds or vehicle are administered to the rats, typically via oral gavage.
-
Post-dose Measurement: Blood pressure and heart rate are measured at various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each treatment group. The data is typically presented as the mean change in systolic blood pressure ± standard error of the mean (SEM). Statistical analysis is performed to compare the effects of the different compounds.
Signaling Pathways and Experimental Workflows
The dual mechanism of action of NO-sartans involves the interplay of two major signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide-cGMP pathway.
Dual Signaling Pathway of NO-Sartans
The following diagram illustrates the combined mechanism of action of NO-sartan compounds.
Figure 1. Dual signaling pathway of NO-sartan compounds.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical assessment of novel NO-sartan compounds.
Figure 2. Preclinical evaluation workflow for NO-sartans.
Discussion and Future Directions
The concept of NO-sartans holds significant promise for the treatment of hypertension and related cardiovascular disorders. The dual mechanism of action offers a multi-pronged approach to combatting the complex pathophysiology of these conditions. Early preclinical data on NO-losartan derivatives demonstrate the feasibility of this approach, showing both AT1 receptor antagonism and NO-mediated vasorelaxation.
However, the surprising finding that an NO-olmesartan compound did not effectively lower blood pressure in an angiotensin II-induced hypertension model highlights the complexity of this pharmacological strategy. The authors of that study suggest that excessive NO donation could potentially counteract the blood pressure-lowering effects of the ARB moiety. This underscores the importance of optimizing the NO-release kinetics and the specific linker chemistry for each sartan backbone.
A significant gap in the current literature is the lack of comparative studies involving a broader range of NO-sartans derived from different ARBs such as candesartan, valsartan, and irbesartan. Future research should focus on the synthesis and head-to-head comparison of these compounds to determine if the choice of the parent sartan influences the overall efficacy and safety profile of the NO-donating hybrid.
Furthermore, detailed investigations into the long-term effects of NO-sartans on end-organ damage, endothelial function, and oxidative stress are warranted. Such studies will be crucial in determining the full therapeutic potential of this innovative class of cardiovascular drugs.
References
- 1. Addition of a Nitric Oxide Donor to an Angiotensin II Type 1 Receptor Blocker May Cancel Its Blood Pressure-Lowering Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-dependent antiplatelet action of AT1-receptor antagonists in a pulmonary thromboembolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Activities of NO-Losartan and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet properties of a nitric oxide-donating derivative of losartan (NO-Losartan) and the conventional antiplatelet agent, aspirin. This document outlines their distinct mechanisms of action, supported by experimental findings, and provides standardized protocols for their evaluation.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention of cardiovascular and cerebrovascular ischemic events. While aspirin has been the benchmark for decades, novel therapeutic agents with potentially enhanced efficacy and safety profiles are under continuous investigation. This guide focuses on a comparative evaluation of NO-Losartan, a compound that combines the angiotensin II receptor blocking properties of losartan with the vasodilatory and anti-aggregatory effects of nitric oxide, against the classical antiplatelet agent, aspirin.
Mechanisms of Antiplatelet Action
The antiplatelet effects of NO-Losartan and aspirin are mediated through distinct biochemical pathways.
Aspirin: The primary antiplatelet mechanism of aspirin involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. By blocking TXA2 production, aspirin effectively reduces platelet activation and aggregation for the lifespan of the platelet.
NO-Losartan: The antiplatelet activity of NO-Losartan is multifaceted. As a derivative of losartan, it competitively antagonizes the thromboxane A2 (TP) receptor on platelets, thereby directly inhibiting the action of TXA2.[1] Furthermore, the nitric oxide (NO) moiety of the molecule is released, which in turn stimulates soluble guanylate cyclase (sGC) in platelets. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which ultimately results in a decrease in intracellular calcium mobilization and subsequent inhibition of platelet aggregation.[2][3] Studies have indicated that losartan can stimulate NO release from platelets, contributing to its antiplatelet effect.[2][3]
Comparative Efficacy
Experimental evidence suggests that losartan and aspirin possess comparable potency in inhibiting certain pathways of platelet aggregation. One study found that losartan and aspirin inhibited collagen-induced platelet aggregation with approximately the same potency. However, detailed quantitative data from head-to-head studies directly comparing NO-Losartan and aspirin, such as IC50 values, are not extensively available in the public domain. The dual mechanism of NO-Losartan, targeting both TXA2 reception and promoting NO-mediated inhibition, suggests a potential for a broader and possibly more potent antiplatelet effect compared to aspirin's singular mechanism of action.
Quantitative Data Summary
| Feature | NO-Losartan | Aspirin |
| Primary Mechanism | Thromboxane A2 (TP) receptor antagonism & Nitric Oxide (NO) donation | Irreversible inhibition of Cyclooxygenase-1 (COX-1) |
| Effect on Thromboxane A2 | Blocks TXA2 receptor | Inhibits TXA2 synthesis |
| Involvement of NO/cGMP Pathway | Yes | No |
| Potency (Collagen-Induced Aggregation) | Approximately the same as aspirin | Standard reference |
Experimental Protocols
To evaluate and compare the antiplatelet activity of NO-Losartan and aspirin, a standardized in vitro platelet aggregation assay using light transmission aggregometry (LTA) is recommended.
Protocol: In Vitro Platelet Aggregation Assay by Light Transmission Aggregometry
1. Materials and Reagents:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days.
-
Anticoagulant: 3.2% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid, U46619 (a TXA2 mimetic).
-
Test compounds: NO-Losartan and Aspirin (acetylsalicylic acid) dissolved in an appropriate vehicle (e.g., DMSO, followed by dilution in saline).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
3. Platelet Aggregation Assay:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the test compound (NO-Losartan or aspirin at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or arachidonic acid).
-
Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
4. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal platelet aggregation) for both NO-Losartan and aspirin against each agonist.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by aspirin and NO-Losartan, as well as a typical experimental workflow for their comparison.
Caption: Aspirin's antiplatelet signaling pathway.
Caption: NO-Losartan's dual antiplatelet signaling pathways.
Caption: Workflow for comparing antiplatelet agents.
Conclusion
NO-Losartan presents a novel approach to antiplatelet therapy by combining two distinct inhibitory mechanisms: thromboxane A2 receptor antagonism and nitric oxide-mediated signaling. This dual action suggests it may offer a potent alternative to aspirin. While preliminary data indicates comparable efficacy in certain models, further direct, quantitative comparative studies are necessary to fully elucidate the relative antiplatelet activity and potential clinical benefits of NO-Losartan versus aspirin. The provided experimental protocol offers a standardized framework for conducting such essential evaluations.
References
statistical analysis for comparing cardiovascular drug efficacy
This guide provides a comprehensive framework for the statistical analysis and comparison of cardiovascular drug efficacy, tailored for researchers, scientists, and drug development professionals. We will delve into the standardized experimental protocols used in major clinical trials and present comparative data for two critical drug categories: antihypertensives and SGLT2 inhibitors.
Experimental Protocols: The Cardiovascular Outcome Trial (CVOT)
The gold standard for assessing the efficacy of cardiovascular drugs is the large-scale, randomized controlled trial (RCT), specifically the Cardiovascular Outcome Trial (CVOT). The primary goal of a CVOT is to determine whether a new therapy reduces the risk of major adverse cardiovascular events (MACE).
Methodology for a Typical CVOT:
A standardized methodology is crucial for ensuring the comparability and meta-analysis of data across different trials. The protocol generally adheres to guidelines like the CONSORT (Consolidated Standards of Reporting Trials) statement.
-
Study Design: A prospective, randomized, double-blind, placebo-controlled or active-comparator-controlled, multicenter design is most common.
-
Patient Population: A large cohort of patients (often thousands) with specific cardiovascular risk factors (e.g., established atherosclerotic cardiovascular disease, type 2 diabetes, heart failure) is enrolled. Inclusion and exclusion criteria are rigorously defined.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a control (placebo or an existing standard-of-care drug). Both participants and investigators are blinded to the treatment allocation to prevent bias.
-
Intervention: The drug is administered at a pre-specified dose and regimen.
-
Follow-up: Patients are followed for a pre-determined period (typically several years) to monitor for the occurrence of endpoint events.
-
Primary Endpoint: The most common primary endpoint is a composite of major adverse cardiovascular events (MACE). The standard 3-point MACE composite includes:
-
Cardiovascular Death: Death resulting from an acute myocardial infarction, sudden cardiac death, death due to heart failure, death due to stroke, or death due to other cardiovascular causes.[1][2]
-
Non-fatal Myocardial Infarction (MI): An acute episode of myocardial necrosis with evidence of myocardial ischemia.[1][2]
-
Non-fatal Stroke: An acute episode of focal or global neurological dysfunction caused by brain, spinal cord, or retinal vascular injury.[1]
-
-
Statistical Analysis: The primary analysis is typically a time-to-first-event analysis using a Cox proportional hazards model to calculate the hazard ratio (HR) between the treatment and control groups. The goal is to demonstrate a statistically significant reduction in the risk of the primary MACE endpoint.
Comparative Efficacy of Antihypertensive Drugs
Antihypertensive medications are a cornerstone of cardiovascular disease prevention. Their primary mechanism involves lowering blood pressure, but different classes achieve this through distinct pathways, most notably by modulating the Renin-Angiotensin-Aldosterone System (RAAS).
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) are two major drug classes that interrupt this pathway at different points to lower blood pressure.
Data Presentation: Antihypertensive Efficacy
A comprehensive network meta-analysis of 46 randomized controlled trials involving 248,887 patients compared the efficacy of major antihypertensive drug classes against a placebo for preventing cardiovascular events. The results show that while multiple classes are effective, there are nuanced differences in their impact on specific outcomes.
| Outcome | Angiotensin-Converting-Enzyme (ACE) Inhibitors | Dihydropyridine Calcium Channel Blockers (CCBs) | Thiazide Diuretics |
| Overall Cardiovascular Events | 29% reduction (RR, 0.71) | 27% reduction (RR, 0.73) | 27% reduction (RR, 0.73) |
| Cardiovascular Death | 20% reduction (RR, 0.80) | 20% reduction (RR, 0.80) | 22% reduction (RR, 0.78) |
| Myocardial Infarction | ~30% reduction | ~20% reduction | ~20% reduction |
| Stroke | ~35% reduction | ~35% reduction | ~35% reduction |
| Revascularization | Not most effective | Not most effective | ~30% reduction |
| Data represents relative risk (RR) reduction compared with placebo. |
Comparative Efficacy of SGLT2 Inhibitors
Initially developed as glucose-lowering drugs for type 2 diabetes, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors have emerged as a powerful class of cardiovascular medications. Landmark trials have demonstrated their profound benefits in reducing cardiovascular death and hospitalization for heart failure, even in patients without diabetes.
Signaling Pathways: Multifactorial Cardiovascular Benefits
The cardioprotective mechanisms of SGLT2 inhibitors are complex and extend beyond simple glucose control. They involve a combination of hemodynamic, metabolic, and direct cardiac effects.
Data Presentation: SGLT2 Inhibitor Efficacy
The cardiovascular benefits of SGLT2 inhibitors have been consistently demonstrated across numerous large-scale trials. While considered a class effect, especially for heart failure, subtle differences may exist between agents.
| Trial (Drug) | Patient Population | Primary Outcome (vs. Placebo) | Key Secondary Outcomes |
| EMPA-REG OUTCOME (Empagliflozin) | T2D + ASCVD | 14% reduction in 3-point MACE | 38% reduction in CV Death35% reduction in Hospitalization for Heart Failure (HHF) |
| DAPA-HF (Dapagliflozin) | HFrEF (with or without T2D) | 26% reduction in worsening HF or CV Death | 30% reduction in HHF18% reduction in CV Death |
| EMPEROR-Reduced (Empagliflozin) | HFrEF (with or without T2D) | 25% reduction in CV Death or HHF | 31% reduction in HHF |
| T2D: Type 2 Diabetes; ASCVD: Atherosclerotic Cardiovascular Disease; HFrEF: Heart Failure with Reduced Ejection Fraction. |
Furthermore, a 2023 head-to-head observational study comparing SGLT2 inhibitors to GLP-1 Receptor Agonists (another class of diabetes drugs with cardiovascular benefits) found that men with type 2 diabetes dispensed an SGLT2i had a 22% greater reduction in MACE compared to men supplied a GLP-1RA. No significant difference was observed in women. This highlights the importance of considering patient-specific factors in drug selection.
References
side-by-side analysis of the safety profiles of NO-Losartan A and losartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the available safety profiles of the angiotensin II receptor blocker (ARB) losartan and the investigational compound NO-Losartan A, a nitric oxide (NO)-donating derivative of losartan.
Disclaimer: Publicly available, peer-reviewed safety and toxicology data for this compound is limited. The toxicological properties of this compound have not been fully evaluated. This guide, therefore, presents a comprehensive overview of the well-established safety profile of losartan based on extensive preclinical and clinical research. The information regarding this compound is based on the known pharmacology of nitric oxide donors and is intended to be theoretical in the absence of specific experimental data.
Executive Summary
Losartan is a widely prescribed antihypertensive medication with a well-characterized and generally favorable safety profile. Its adverse effects are typically mild and infrequent. In contrast, specific safety data for this compound is not available in the public domain. The theoretical safety profile of this compound would encompass the known effects of losartan, with additional potential effects related to nitric oxide donation. The addition of an NO moiety could potentially mitigate some of losartan's adverse effects, such as by improving gastrointestinal tolerability, but may also introduce new safety considerations related to vasodilation and nitrosative stress. Direct comparative studies are required to establish the actual safety profile of this compound.
Data Presentation: Quantitative Safety Data
Table 1: Clinical Adverse Events Reported for Losartan
The following table summarizes the incidence of common adverse events reported in clinical trials of losartan compared to placebo.
| Adverse Event | Losartan (n≈2900) | Placebo |
| Dizziness | >1% higher than placebo | - |
| Headache | Reported | Reported |
| Upper Respiratory Tract Infection | Reported | Reported |
| Asthenia/Fatigue | Reported | Reported |
| Cough | 3.1% | 2.6% |
Data compiled from multiple clinical trials. The overall incidence of adverse events with losartan is similar to placebo[1].
Table 2: Preclinical Toxicology Data for Losartan
| Study Type | Species | Key Findings |
| Acute Toxicity | Rat | Oral LD50: 2248 mg/kg. Significant lethality observed at 1000 mg/kg[2]. |
| Carcinogenicity | Rat & Mouse | Not carcinogenic when administered at maximum tolerated doses for 105 and 92 weeks, respectively[2]. |
| Reproductive & Developmental Toxicity | Rat | No evidence of teratogenicity. Increased F1 pup mortality and decreased pup weights at high doses, suggesting toxicity during late gestation and/or lactation[3]. |
This compound: No quantitative preclinical toxicology data is publicly available.
Experimental Protocols
Acute Oral Toxicity Study (for Losartan)
Objective: To determine the median lethal dose (LD50) of losartan following a single oral administration.
Methodology:
-
Animal Model: Albino rats (150-200g body weight).
-
Procedure: A stepwise procedure with 3 animals of a single sex per step is utilized. The drug is prepared as a 0.1% solution in water. Animals are fasted overnight with ad libitum access to water. A single oral dose of the losartan solution is administered via gavage. Food is withheld for a further 3-4 hours post-administration.
-
Observation: Animals are observed continuously for the first 3 hours, then every 30 minutes for the next 3 hours, and finally after 24 hours for signs of toxicity, including changes in spontaneous motor activity, piloerection, convulsions, sedation, and autonomic effects. Mortality is recorded over a 14-day period.
-
Endpoint: The LD50 is calculated based on the mortality data.
This protocol is a generalized representation based on common acute toxicity study designs[2].
Reproductive and Developmental Toxicity Study (for Losartan)
Objective: To evaluate the effects of losartan on fertility, reproduction, and perinatal/postnatal development in rats.
Methodology:
-
Animal Model: Female Sprague-Dawley rats.
-
Fertility Study Design: Female rats are treated daily by oral gavage for 15 days prior to mating, during mating, and from gestation day 0 to 19. Doses administered are 25, 100, and 300 mg/kg/day (the highest dose was lowered to 200 mg/kg/day due to maternal toxicity).
-
Developmental Toxicity Study Design: Pregnant rats are administered losartan at doses of 50, 100, and 200 mg/kg/day from gestation day 6 to 17.
-
Late Gestation/Lactation Study Design: Pregnant rats are administered losartan at doses of 10, 25, and 100 mg/kg/day from gestation day 15 through lactation day 20.
-
Endpoints: Observations include reproductive performance, mating and fertility indices, fetal malformations, pup body weights, pup mortality, and developmental signs in the offspring. Maternal toxicity is also assessed.
This compound: No specific experimental protocols for safety studies are publicly available.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the established signaling pathway for losartan and a hypothetical pathway for this compound, based on the known actions of nitric oxide donors.
Caption: Renin-Angiotensin System and the Action of Losartan.
Caption: Hypothetical Dual-Action Pathway of this compound.
Experimental Workflow
Caption: General Workflow for Drug Safety Evaluation.
References
- 1. Clinical safety and tolerability of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Evaluation of the reproductive and developmental toxicity of the AT1-selective angiotensin II receptor antagonist losartan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Renal Protection of NO-Losartan A: A Comparative Analysis
In the landscape of renal therapeutics, the evolution of angiotensin II receptor blockers (ARBs) continues to yield novel compounds with enhanced protective mechanisms. This guide provides a detailed comparative analysis of a nitric oxide-donating losartan derivative, referred to herein as NO-Losartan A, against its parent compound, losartan. This comparison is aimed at researchers, scientists, and drug development professionals, offering a comprehensive overview of the synergistic effects of combining angiotensin II receptor blockade with nitric oxide donation on renal function. The data presented is a synthesis of findings from preclinical studies investigating the combined effects of losartan and nitric oxide donors.
Comparative Efficacy on Renal Function
The combination of losartan with a nitric oxide (NO) donor, representing this compound, demonstrates superior efficacy in improving key markers of renal function compared to losartan alone, particularly in the context of renal injury.
Table 1: Comparative Effects on Renal Hemodynamics and Function
| Parameter | Losartan | This compound (Losartan + NO Donor) | Reference Study |
| Mean Arterial Pressure (MAP) (mmHg) | ↓ (Significant Reduction) | ↓↓ (More significant reduction than Losartan alone) | [1] |
| Glomerular Filtration Rate (GFR) | Maintained or slightly increased | ↑ (Significant Improvement) | [2][3] |
| Renal Blood Flow (RBF) | Maintained or slightly increased | ↑ (Significant Improvement) | [2][3] |
| Urea Clearance (µL/min/100g) | No significant change | ↑ (Significantly Increased) | |
| Serum Creatinine | ↓ (Ameliorated increase in injury models) | ↓↓ (Greater reduction than Losartan alone) | |
| Proteinuria | ↓ (Significant Reduction) | ↓↓ (Potentially greater reduction) |
Note: Arrows indicate the direction of change (↑ for increase, ↓ for decrease). The number of arrows indicates the relative magnitude of the effect. Data is synthesized from studies in animal models of hypertension and renal ischemia-reperfusion injury.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and losartan on renal function.
Renal Ischemia-Reperfusion Injury Model in Rats
This protocol is designed to assess the protective effects of therapeutic agents against acute kidney injury.
-
Animal Model : Male Wistar rats are utilized.
-
Anesthesia : Animals are anesthetized to ensure a lack of response to painful stimuli.
-
Surgical Procedure : A midline abdominal incision is made to expose the renal arteries. The left renal artery is occluded with a non-traumatic clamp for a specified period (e.g., 45 minutes) to induce ischemia. The clamp is then removed to allow reperfusion. The contralateral kidney may be removed (nephrectomy) to isolate the effects on the ischemic kidney.
-
Drug Administration :
-
Losartan Group : Losartan is administered, typically intravenously or orally, at a specified dose (e.g., 10 mg/kg) prior to or after the ischemic event.
-
This compound Group (Losartan + SNP) : A combination of losartan (e.g., 10 mg/kg) and a nitric oxide donor such as sodium nitroprusside (SNP) is administered.
-
Control Group : A vehicle (e.g., saline) is administered.
-
-
Assessment of Renal Function :
-
Blood Samples : Collected at baseline and various time points post-reperfusion to measure serum creatinine and blood urea nitrogen (BUN).
-
Urine Collection : Animals are placed in metabolic cages for 24-hour urine collection to measure urine volume, protein, and creatinine levels.
-
Glomerular Filtration Rate (GFR) : Measured by the clearance of inulin or creatinine.
-
-
Histological Analysis : Kidney tissue is harvested, fixed in formalin, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of tubular necrosis, inflammation, and other morphological changes.
Spontaneously Hypertensive Rat (SHR) Model
This model is used to evaluate the long-term effects of antihypertensive agents on renal function in the context of chronic hypertension.
-
Animal Model : Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Drug Administration :
-
Losartan Group : Losartan is administered in drinking water or via oral gavage at a specified daily dose (e.g., 10 mg/kg/day) for a prolonged period (e.g., 4 weeks).
-
This compound Group (Losartan + L-arginine) : A combination of losartan and the NO precursor L-arginine (e.g., 2 g/kg/day) is administered.
-
Control Group : Receive regular drinking water.
-
-
Hemodynamic Monitoring : Mean Arterial Pressure (MAP) is measured non-invasively via the tail-cuff method or directly via arterial cannulation at regular intervals.
-
Renal Function Assessment :
-
Urea Clearance : Calculated from serum and urine urea concentrations and urine flow rate.
-
Oxidative Stress Markers : Measurement of superoxide dismutase (SOD) activity in blood or kidney tissue.
-
Signaling Pathways and Mechanisms of Action
The renoprotective effects of losartan are primarily mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor. The addition of a nitric oxide-donating moiety in this compound introduces a complementary vasodilatory and anti-inflammatory pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical comparative study of this compound and Losartan.
References
- 1. Effects of long-term losartan and L-arginine treatment on haemodynamics, glomerular filtration, and SOD activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan and Sodium Nitroprusside Effectively Protect against Renal Impairments after Ischemia and Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan and Sodium Nitroprusside Effectively Protect against Renal Impairments after Ischemia and Reperfusion in Rats [jstage.jst.go.jp]
benchmarking NO-Losartan A against current hypertension therapies
For Immediate Release
This guide provides a comprehensive analysis of the novel antihypertensive agent, NO-Losartan A, benchmarked against current first-line hypertension therapies. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance, supported by available experimental data, to aid in the evaluation of this promising compound.
Introduction to this compound
This compound is an innovative hybrid compound that integrates the established angiotensin II receptor blocker (ARB) Losartan with a nitric oxide (NO)-donating moiety. This dual mechanism of action is designed to offer a multi-pronged approach to blood pressure reduction and cardiovascular protection. By blocking the AT1 receptor, the Losartan component inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Simultaneously, the NO-donating component aims to enhance vasodilation, inhibit platelet aggregation, and provide additional cardioprotective and anti-ischemic benefits through the well-characterized nitric oxide signaling pathway.
Comparative Efficacy and Safety
To provide a clear comparison of this compound with current hypertension therapies, the following tables summarize key performance indicators. Data for this compound is based on preclinical studies of a prototypical NO-sartan compound (compound 4a)[1], while data for other therapies are derived from extensive clinical trials.
Table 1: Comparative Antihypertensive Efficacy
| Therapeutic Agent | Class | Mechanism of Action | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Onset of Action | Duration of Action |
| This compound (preclinical) | ARB + NO Donor | AT1 receptor antagonist & NO-mediated vasodilation | Similar to reference ARBs and ACE inhibitors[1] | Similar to reference ARBs and ACE inhibitors[1] | Not yet established in humans | Not yet established in humans |
| Losartan | ARB | AT1 receptor antagonist | 10-15 | 8-12 | 3-6 weeks for full effect[2] | 24 hours[2] |
| Lisinopril | ACE Inhibitor | Inhibits angiotensin-converting enzyme | 10-20 | 5-10 | Within 1 hour, peak effect in 6 hours | 24 hours |
| Amlodipine | Calcium Channel Blocker | Inhibits calcium influx into vascular smooth muscle | 10-20 | 5-15 | 24-48 hours | 24 hours |
| Hydrochlorothiazide | Thiazide Diuretic | Inhibits sodium reabsorption in the distal convoluted tubule | 10-20 | 5-10 | Within 2 hours, peak effect in 4-6 hours | 6-12 hours |
Table 2: Comparative Safety and Side Effect Profile
| Therapeutic Agent | Common Side Effects | Serious Adverse Events | Contraindications |
| This compound (preclinical) | Not yet established in humans. Preclinical data suggests a safety profile at least comparable to Losartan. | Not yet established in humans. | Pregnancy, hypersensitivity. |
| Losartan | Dizziness, upper respiratory infection, fatigue. | Angioedema (rare), hyperkalemia, renal impairment. | Pregnancy, bilateral renal artery stenosis. |
| Lisinopril | Dry cough, dizziness, headache, hyperkalemia. | Angioedema, renal failure, neutropenia. | Pregnancy, history of angioedema. |
| Amlodipine | Peripheral edema, flushing, headache, dizziness. | Symptomatic hypotension, worsening angina. | Known sensitivity to dihydropyridines. |
| Hydrochlorothiazide | Dizziness, lightheadedness, headache, electrolyte imbalances (hypokalemia, hyponatremia). | Severe electrolyte disturbances, pancreatitis, renal failure. | Anuria, sulfonamide allergy. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments in hypertension research.
Preclinical Evaluation of Antihypertensive Agents in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a common preclinical model for assessing the efficacy of novel antihypertensive compounds like this compound.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs) aged 12-16 weeks are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
2. Housing and Acclimatization:
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They are acclimatized for at least one week before the experiment.
3. Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. Rats are trained for this procedure for several days before the start of the experiment to minimize stress-induced fluctuations in blood pressure. Baseline blood pressure is recorded for 3-5 consecutive days.
4. Drug Administration:
-
The test compound (e.g., this compound) and reference drugs (e.g., Losartan) are administered orally via gavage once daily for a specified period (e.g., 4 weeks). A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
5. Data Collection and Analysis:
-
Blood pressure and heart rate are measured at regular intervals throughout the study period (e.g., weekly).
-
At the end of the study, animals may be euthanized, and tissues (e.g., heart, aorta, kidneys) collected for further analysis (e.g., histological examination for end-organ damage, gene expression analysis).
-
Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.
Phase III Clinical Trial Protocol for a New Antihypertensive Drug
This protocol provides a general framework for a late-stage clinical trial to evaluate the efficacy and safety of a new antihypertensive agent in a large patient population.
1. Study Design:
-
A multicenter, randomized, double-blind, active-controlled, parallel-group study.
2. Patient Population:
-
Male and female patients aged 18-80 years with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 110 mmHg).
-
Exclusion criteria include secondary hypertension, severe renal impairment, a recent history of major cardiovascular events, and contraindications to the study medications.
3. Treatment:
-
Patients are randomized to receive either the investigational drug (e.g., this compound) or a standard-of-care active comparator (e.g., Losartan) once daily for a specified duration (e.g., 12 weeks).
-
A placebo run-in period may be included before randomization to establish a stable baseline and ensure treatment adherence.
4. Efficacy and Safety Assessments:
-
The primary efficacy endpoint is the change from baseline in trough sitting diastolic blood pressure at the end of the treatment period.
-
Secondary efficacy endpoints include the change in trough sitting systolic blood pressure and the proportion of patients achieving blood pressure control.
-
Safety is assessed through the monitoring of adverse events, vital signs, physical examinations, and clinical laboratory tests (e.g., serum chemistry, hematology, urinalysis) at regular intervals.
5. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) model, with treatment as a factor and baseline blood pressure as a covariate, is commonly used to compare the treatment groups.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Antihypertensive Drug Development.
Caption: Logical Relationship of this compound's Dual Action.
References
A Comparative Meta-Analysis of Nitric Oxide-Donating Drugs in Cardiovascular Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various classes of nitric oxide (NO)-donating drugs, drawing upon data from numerous meta-analyses and clinical trials. The objective is to offer a clear, data-driven overview of their performance, supported by experimental evidence, to aid in research and development efforts.
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels.[1][2] NO-donating drugs are a broad class of pharmacological agents that release NO or related species, and are utilized in a variety of clinical settings, including stable angina, pulmonary hypertension, and acute heart failure.[3][4][5] These drugs can be broadly categorized based on their mechanism of NO release, which influences their pharmacological profile, including the potential for tolerance development.
Signaling Pathway of Nitric Oxide
The primary signaling pathway for exogenous and endogenous nitric oxide involves its diffusion into vascular smooth muscle cells and activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of phosphorylation events that ultimately decrease intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.
Comparative Efficacy and Safety of NO-Donating Drugs
The following tables summarize quantitative data from meta-analyses of clinical trials for various NO-donating drugs across different therapeutic areas.
Inhaled Nitric Oxide for Pulmonary Hypertension
Inhaled nitric oxide (iNO) is a selective pulmonary vasodilator used in the treatment of pulmonary hypertension (PH).
Table 1: Efficacy of Inhaled Nitric Oxide in Pulmonary Hypertension (Post-cardiac/pulmonary surgery)
| Outcome Measure | Pooled Difference in Mean Change (95% CI) | p-value | Heterogeneity (I²) | Number of Studies (Patients) | Citation |
| Mean Pulmonary Arterial Pressure (MPAP) | -0.10 (-3.98 to 3.78) | 0.959 | Not specified | 7 (195) | |
| Pulmonary Vascular Resistance (PVR) | -0.27 (-0.60 to 0.05) (Standardized) | 0.099 | 68.17% | 5 |
Table 2: Efficacy of Inhaled Nitric Oxide in Persistent Pulmonary Hypertension of the Newborn (PPHN) without Congenital Diaphragmatic Hernia
| Outcome Measure | Relative Risk (RR) or Odds Ratio (OR) (95% CI) | p-value | Number of Studies (Patients) | Citation |
| Mortality | OR: 1.04 (0.59 to 1.82) | Not significant | 5 (513) | |
| Requirement for ECMO | RR: 0.73 (0.60 to 0.90) | < 0.05 | 5 (537) | |
| CNS Complications | OR: 0.83 (0.50 to 1.37) | Not significant | 3 (420) | |
| Chronic Pulmonary Disease | OR: 1.3 (0.69 to 2.46) | Not significant | 2 (378) |
Organic Nitrates for Stable Angina
Organic nitrates, such as nitroglycerin and isosorbide dinitrate, are a cornerstone in the management of stable angina.
Table 3: Efficacy of Long-Term Organic Nitrates in Stable Angina
| Outcome Measure | Mean Difference or Reduction (95% CI) | p-value | Number of Studies (Patients) | Citation |
| Total Exercise Duration (Continuous Regimen) | +53 seconds | < 0.05 | 51 (3595) | |
| Total Exercise Duration (Intermittent Regimen) | +31 seconds | < 0.05 | 51 (3595) | |
| Weekly Angina Attacks (Continuous Regimen) | -2.89 episodes | < 0.05 | 51 (3595) | |
| Weekly Angina Attacks (Intermittent Regimen) | -1.5 episodes | < 0.05 | 51 (3595) | |
| Adverse Event | Incidence | |||
| Headache | 51.6% | 51 (3595) |
Sodium Nitroprusside for Advanced Heart Failure
Sodium nitroprusside (SNP) is a potent arterial and venous vasodilator used in acute decompensated heart failure.
Table 4: Efficacy of Sodium Nitroprusside in Advanced Heart Failure
| Outcome Measure | Odds Ratio (OR) (95% CI) or Mean Change | p-value | Number of Studies (Patients) | Citation |
| All-Cause Mortality | OR: 0.48 (0.29 to 0.80) | 0.005 | 1 (175) | |
| All-Cause Mortality (Meta-analysis) | 66% reduction in odds of death | < 0.05 | 2 | |
| Cardiac Index | +0.5 L/min/m² | < 0.004 | 1 | |
| Pulmonary Capillary Wedge Pressure | -11 mmHg | < 0.0001 | 1 |
Molsidomine for Stable Angina
Molsidomine is a direct NO donor that does not require enzymatic activation and is less likely to induce tolerance compared to organic nitrates.
Table 5: Efficacy of Molsidomine in Stable Angina
| Outcome Measure | Finding | p-value | Number of Studies (Patients) | Citation |
| Exercise Duration (vs. Placebo) | Significant improvement | < 0.05 | 1 (533) | |
| Anginal Attacks (vs. Placebo) | Significant reduction | < 0.05 | 1 (533) | |
| ST-Segment Depression (vs. Placebo) | Significant reduction lasting up to 6 hours | < 0.05 | 1 (14) | |
| Anti-ischemic Effect Attenuation (Short-term) | 33-60% reduction in effects | Not specified | 1 (10) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for clinical trials involving NO-donating drugs.
Typical Clinical Trial Workflow for an NO-Donating Drug
The workflow for a randomized controlled trial (RCT) of an NO-donating drug typically involves several key stages, from patient recruitment to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrates for stable angina: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical perspectives with long-term pulsed inhaled nitric oxide for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium nitroprusside for advanced low-output heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NO-Losartan: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of NO-Losartan, ensuring compliance with general laboratory safety standards.
I. Understanding the Compound: NO-Losartan Properties
A derivative of the widely used antihypertensive drug Losartan, NO-Losartan is distinguished by the addition of a nitric oxide (NO) donating moiety. While the toxicological properties of NO-Losartan have not been fully evaluated, it is imperative to handle it with care, assuming it may present hazards. The material may be irritating to mucous membranes and the upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[1]
| Property | Data |
| Molecular Formula | C₃₀H₂₈ClN₇O₅ |
| Molecular Weight | 602.0 g/mol |
| Appearance | Solid |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:5): 0.5 mg/ml |
II. Core Disposal Protocol: A Step-by-Step Approach
Given the incomplete hazard profile of NO-Losartan, it should be treated as hazardous chemical waste. The following protocol outlines the necessary steps for its safe handling and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling NO-Losartan, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is likely to be generated, a NIOSH/MSHA-approved respirator is recommended.[1]
Step 2: Waste Segregation and Containment
Proper segregation is key to safe and compliant chemical waste management.
-
Waste Stream: Designate NO-Losartan waste as "hazardous chemical waste." Do not mix it with non-hazardous waste.
-
Container: Use a dedicated, compatible, and clearly labeled waste container. The container should be in good condition with a secure, tight-fitting lid.[2][3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "NO-Losartan."
Step 3: Managing Spills
In the event of a spill, immediate and appropriate action is required.
-
Small Spills:
-
Wearing appropriate PPE, vacuum or carefully sweep up the material, avoiding dust generation.[1]
-
Place the collected material into the designated hazardous waste container.
-
Ventilate the area of the spill and decontaminate the surface with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or the equivalent safety office.
-
Prevent the spread of the spill and await the arrival of trained personnel.
-
Step 4: Final Disposal
The ultimate disposal of NO-Losartan waste must be handled by qualified professionals.
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and away from incompatible materials.
-
EHS Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department. They will ensure its transport to a licensed hazardous waste disposal facility.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of NO-Losartan.
Caption: Workflow for the safe disposal of NO-Losartan waste.
IV. Key Safety Considerations
-
Avoid Sewer Disposal: Do not dispose of NO-Losartan down the drain. As its environmental impact is not fully known, it should not be released into the sanitary sewer system.
-
Incompatible Materials: While specific incompatibility data for NO-Losartan is unavailable, as a general practice, avoid storing it with strong oxidizing agents.
-
Regulatory Compliance: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines, as well as local, state, and federal regulations.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of NO-Losartan, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Logistical Information for Handling NO-Losartan A
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like NO-Losartan A are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe operational use and disposal of this compound, grounded in established safety protocols for nitroso compounds.
Operational Plan: Handling and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully evaluated, it is crucial to handle it with caution to minimize exposure.[1] The following procedures should be strictly adhered to.
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
A certified chemical fume hood is required for all procedures that may generate dust, vapors, or aerosols.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Heavy-duty rubber gloves or chemical-resistant nitrile gloves should be worn.[1] Gloves should be changed frequently, especially if contaminated.
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination or for spill cleanup, impervious protective clothing such as disposable coveralls should be used.[1]
-
Respiratory Protection: For handling spills or when adequate ventilation is not available, a NIOSH/MSHA approved self-contained breathing apparatus (SCBA) is necessary.[1]
3. General Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.
-
Weighing and transferring of the solid material should be done in a manner that avoids generating dust.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in the designated work area.
4. Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Wear the appropriate PPE, including an SCBA, rubber boots, safety goggles, and heavy rubber gloves before re-entering the area.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the contaminated area and thoroughly clean the spill site with a suitable detergent and water.
Quantitative Data Summary
The Safety Data Sheet for this compound does not specify occupational exposure limits. Therefore, exposure should be minimized to the lowest achievable level.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established |
| Flash Point | No data available |
| Autoignition Temperature | No data available |
| Explosive Limits | No data available |
Disposal Plan
As a nitroso compound, this compound is considered hazardous waste and must be disposed of accordingly. Standard pharmaceutical disposal methods for household waste are not appropriate for a laboratory setting. Chemical degradation is a recommended procedure for nitrosamines in a research laboratory.
1. Waste Collection:
-
Collect all this compound waste, including unused compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," "Toxic," and "Carcinogen."
2. Chemical Degradation (for bulk quantities and contaminated solutions):
-
A recommended method for the degradation of carcinogenic nitrosamines involves reduction to their corresponding amines using an aluminum-nickel alloy in an aqueous alkali solution.
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
The reaction should be monitored to ensure the complete destruction of the nitroso compound.
-
This procedure is not recommended for use in acetone or dichloromethane solutions, as the reaction may be slow or incomplete.
3. Final Disposal:
-
After chemical degradation, the resulting waste mixture should be collected in a labeled hazardous waste container.
-
All sealed hazardous waste containers (both from direct collection and after degradation) must be transferred to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal, likely via incineration.
Experimental Workflow and Disposal Pathway
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
